molecular formula C8H10BrClN2 B1394628 4-Bromo-3-methyl-benzamidine hydrochloride CAS No. 1187927-47-4

4-Bromo-3-methyl-benzamidine hydrochloride

Cat. No.: B1394628
CAS No.: 1187927-47-4
M. Wt: 249.53 g/mol
InChI Key: GNEFCSIFJGGPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-benzamidine hydrochloride (CAS 1187927-47-4) is a high-purity chemical building block primarily used in organic synthesis and drug discovery programs . As a substituted benzamidine, it serves as a versatile intermediate for the development of novel therapeutic agents. Benzamidine derivatives are a pharmacologically significant class of compounds, extensively investigated for their diverse biological activities, which include potential antiviral, antibacterial, and antiparasitic applications . The mechanism of action for this compound class often involves the inhibition of key cellular enzymes. The benzamidine moiety is a known pharmacophore for serine protease inhibitors , and certain derivatives have demonstrated activity by interacting with DNA, particularly in AT-rich regions of the minor groove, which can inhibit DNA-dependent enzymes . The specific bromo and methyl substitutions on the benzamidine core structure are strategically valuable for medicinal chemistry, allowing researchers to fine-tune the molecule's properties and interactions with biological targets . This compound is intended for use by qualified researchers in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-3-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEFCSIFJGGPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-47-4
Record name Benzenecarboximidamide, 4-bromo-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-3-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-benzamidine hydrochloride is a substituted aromatic amidine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The amidine functional group, being strongly basic, is often protonated at physiological pH, allowing for interactions with various biological targets. Accurate structural elucidation is a critical first step in understanding its chemical reactivity, and potential as a therapeutic agent. This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure determination of this compound.

Synthesis and Preliminary Characterization

The synthesis of this compound typically begins with the corresponding nitrile, 4-bromo-3-methylbenzonitrile. A common and effective method for converting nitriles to amidines is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (Pinner salt), which is then reacted with ammonia to yield the desired amidine.[2][3]

The resulting product is typically a crystalline solid. Preliminary characterization would involve determining its melting point and assessing its solubility in various solvents.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments should be performed.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. For the aromatic region of 4-bromo-3-methyl-benzamidine, we would expect to see three distinct signals corresponding to the protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region. The protons on the amidinium group may be broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. We would expect to see signals for the six aromatic carbons, one methyl carbon, and the amidinium carbon. The chemical shift of the amidinium carbon is particularly diagnostic.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for connecting the methyl group and the amidinium group to the aromatic ring.

Predicted NMR Data for the Starting Material, 4-Bromo-3-methylbenzonitrile:

NucleusPredicted Chemical Shift (ppm)
¹HAromatic protons: ~7.5-7.8 ppm, Methyl protons: ~2.4 ppm
¹³CAromatic carbons: ~110-140 ppm, Nitrile carbon: ~118 ppm, Methyl carbon: ~20 ppm

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator of its presence in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amidinium group, C=N stretching, and C-H stretching of the aromatic and methyl groups.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[4][5] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule. Obtaining suitable crystals for X-ray analysis can sometimes be challenging, but it provides definitive structural proof. For ionic compounds like hydrochlorides, X-ray crystallography can also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the amidinium cation and the chloride anion.[6]

Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound.

Sources

4-Bromo-3-methyl-benzamidine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-methyl-benzamidine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 1187927-47-4), a substituted benzamidine derivative of significant interest to researchers in medicinal chemistry and drug development. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can apply this knowledge effectively and safely in their work.

Compound Identification and Structural Elucidation

This compound is a halogenated aromatic amidine. The presence of the amidine group, a strong base that is protonated at physiological pH, often imparts the ability to interact with biological targets such as serine proteases. The bromo and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be exploited to modulate binding affinity and selectivity for target enzymes.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1187927-47-4[1]

  • Molecular Formula: C₈H₁₀BrClN₂[2]

  • Molecular Weight: 249.54 g/mol

Below is the chemical structure of the compound.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The most established and logical synthetic route to this compound proceeds from the corresponding nitrile, 4-bromo-3-methylbenzonitrile, via the Pinner reaction.[3][4] This classical method involves a two-step process: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to yield the desired amidine hydrochloride.

The choice of the nitrile precursor is critical. 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6) is a commercially available starting material, making this synthesis accessible.[5]

Overall Synthetic Workflow

The workflow can be visualized as a two-stage conversion, where the nitrile functionality is transformed into the protonated amidine group.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis Start 4-Bromo-3-methylbenzonitrile Reagents1 Anhydrous Ethanol (Solvent/Reagent) Anhydrous HCl (gas, Catalyst) Start->Reagents1 Reaction at 0°C PinnerSalt Ethyl 4-bromo-3-methylbenzimidate hydrochloride (Pinner Salt Intermediate) Reagents1->PinnerSalt Reagents2 Anhydrous Ethanol (Solvent) Anhydrous Ammonia (gas) PinnerSalt->Reagents2 Reaction at low temp. Product This compound Reagents2->Product

Caption: Synthetic workflow for this compound via the Pinner reaction.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Successful isolation of the crystalline Pinner salt in Stage 1 is a key checkpoint for proceeding to Stage 2. All operations must be conducted under anhydrous conditions to prevent hydrolysis of intermediates.

Materials and Reagents:

  • 4-Bromo-3-methylbenzonitrile

  • Anhydrous Ethanol (absolute, ≥99.8%)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Dry Ice / Acetone bath

  • Schlenk line or equivalent inert atmosphere setup

Stage 1: Synthesis of Ethyl 4-bromo-3-methylbenzimidate hydrochloride (Pinner Salt)

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen.

  • Initial Solution: Dissolve 4-bromo-3-methylbenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

  • Acidification: Cool the solution to 0°C using an ice-water bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 10°C. Continue the gas flow until the solution is saturated and fumes of HCl are visible at the outlet.

  • Reaction: Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The Pinner salt will precipitate as a white crystalline solid. The reaction's completeness can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

  • Isolation: Collect the precipitated solid by filtration under a nitrogen blanket. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material and excess HCl.

  • Drying: Dry the Pinner salt under high vacuum. Do not heat, as the salt is thermally unstable. The product should be used immediately in the next step.

Stage 2: Ammonolysis to this compound

  • Reactor Setup: Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of salt) in a flask cooled to -10°C using a dry ice/acetone bath.

  • Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically rapid. Continue the gas flow for 1-2 hours, ensuring the mixture remains basic.

  • Product Formation: As the reaction proceeds, the Pinner salt will dissolve and ammonium chloride will precipitate. The desired product, this compound, will remain in solution.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture to remove the ammonium chloride precipitate.

  • Isolation and Purification: Concentrate the ethanolic filtrate under reduced pressure. The crude product will crystallize. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and experimental design.

PropertyValueSource
CAS Number 1187927-47-4King-Pharm[1]
Molecular Formula C₈H₁₀BrClN₂Fluorochem[2]
Purity Typically ≥95%Fluorochem[2]
Appearance White to off-white powder (inferred)General knowledge
Solubility Soluble in polar solvents like water and ethanol (inferred from hydrochloride salt nature)General knowledge

Safety Profile: This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).

  • Hazard Statements: Harmful if swallowed (H302).[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]

Applications in Drug Discovery and Chemical Biology

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural class—substituted benzamidines—is of high importance in medicinal chemistry. The benzamidine moiety is a well-known pharmacophore that acts as a mimic of a protonated arginine side chain, enabling it to serve as a potent inhibitor of various serine proteases such as trypsin, thrombin, and factor Xa.

Potential Research Applications:

  • Serine Protease Inhibition: The primary and most logical application is as a lead compound or fragment for the development of selective serine protease inhibitors. The 4-bromo and 3-methyl substituents can be systematically varied to explore the structure-activity relationship (SAR) and optimize potency and selectivity against a specific protease target.

  • Antimicrobial Drug Development: Benzamide and benzamidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial properties.[6] This compound could be screened against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Some substituted benzamides have shown anti-inflammatory activity, potentially through mechanisms like COX inhibition.[7]

  • Chemical Probe: As a well-defined small molecule, it can be used as a chemical probe to investigate the function of specific enzymes in biological pathways.

The rationale for its use in these areas stems from the established biological activity of the benzamidine scaffold. The specific substitution pattern of this molecule offers a unique entry point for developing novel therapeutics.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery, particularly in the domain of enzyme inhibition. Its synthesis via the Pinner reaction is a robust and well-understood process, allowing for its reliable preparation in a laboratory setting. By understanding its chemical properties, synthetic route, and the broader context of benzamidine pharmacology, researchers can effectively utilize this compound to advance their scientific objectives.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Zarghi, A., et al. (2007). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Bioorganic & Medicinal Chemistry, 15(23), 7484-7493.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 1(1), 1-12.

Sources

4-Bromo-3-methyl-benzamidine Hydrochloride: A Technical Guide to its Presumed Mechanism of Action as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4-Bromo-3-methyl-benzamidine hydrochloride. Based on the well-established pharmacology of the benzamidine scaffold, this compound is presumed to act as a competitive inhibitor of serine proteases. This document will delve into the molecular basis of this inhibition, the anticipated structure-activity relationships conferred by the bromo and methyl substitutions, and a detailed framework of experimental protocols for the empirical validation of its mechanism. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and research applications of this and related small molecules.

Introduction: The Benzamidine Class of Enzyme Inhibitors

Benzamidine and its derivatives are a well-documented class of small molecules that function as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad (serine, histidine, and aspartate), play pivotal roles in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[3] The dysregulation of serine protease activity is implicated in numerous diseases, rendering them attractive targets for therapeutic intervention.[4] The core benzamidine structure, with its positively charged amidinium group, serves as a mimic of the natural arginine and lysine substrates of these proteases, enabling it to bind to the enzyme's active site.[5]

This compound, as a substituted benzamidine, is rationally expected to adhere to this established mechanism of action. The strategic placement of bromo and methyl groups on the phenyl ring is likely to modulate its inhibitory potency and selectivity, a concept that will be explored in the subsequent sections.

Postulated Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action for this compound is hypothesized to be the competitive inhibition of serine proteases. In this model, the inhibitor directly competes with the endogenous substrate for binding to the active site of the enzyme.

Molecular Interactions at the Active Site

The catalytic activity of trypsin-like serine proteases is dependent on a substrate-binding pocket (S1 pocket) that accommodates the side chains of arginine or lysine residues. This pocket is typically deep and possesses a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged guanidinium or amino group of the substrate.

Benzamidine derivatives exploit this structural feature. The positively charged amidinium group of this compound is expected to form a strong ionic interaction with the aspartate residue in the S1 pocket. Furthermore, the phenyl ring of the inhibitor can engage in hydrophobic interactions with the surrounding residues of the active site, further stabilizing the enzyme-inhibitor complex. The formation of this non-covalent, yet stable, complex precludes the binding of the natural substrate, thereby inhibiting the catalytic activity of the enzyme.

Diagram of the Hypothesized Inhibition Mechanism

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Serine Protease (Free Enzyme) ES Enzyme-Substrate Complex E->ES S Substrate (e.g., Arginine/Lysine-containing protein) ES->E P Cleaved Products ES->P E2 Serine Protease (Free Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I 4-Bromo-3-methyl-benzamidine HCl (Inhibitor) EI->E2

Caption: Competitive inhibition of a serine protease by this compound.

Structure-Activity Relationship (SAR)

The substitutions on the benzamidine ring are critical in defining the inhibitor's potency and selectivity.[1]

  • Bromo Group: The presence of a halogen atom like bromine can enhance binding affinity through several mechanisms. Its electron-withdrawing nature can influence the charge distribution of the aromatic ring, potentially strengthening interactions with the active site. Furthermore, the bromo group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the enzyme's active site, thereby increasing the stability of the enzyme-inhibitor complex. Its hydrophobicity can also contribute to favorable interactions within the binding pocket.[6]

  • Methyl Group: The methyl group, being a small, hydrophobic moiety, can also influence binding. Its placement at the 3-position may allow for favorable van der Waals interactions with hydrophobic residues lining the S1 pocket. The steric bulk of the methyl group can also play a role in determining the inhibitor's selectivity for different serine proteases, as the architecture of the active site can vary between enzymes.[1]

Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted experimental approach is necessary to empirically validate the hypothesized mechanism of action of this compound. The following protocols provide a framework for this validation.

Enzyme Kinetics Assays

The cornerstone of characterizing an enzyme inhibitor is to determine its mode of inhibition and its inhibition constant (Kᵢ).

Objective: To determine if this compound acts as a competitive inhibitor and to quantify its potency (Kᵢ).

Methodology:

  • Enzyme and Substrate Selection: Choose a representative serine protease (e.g., trypsin, thrombin, plasmin) and a corresponding chromogenic or fluorogenic substrate.[7]

  • Assay Setup:

    • Prepare a series of dilutions of the inhibitor, this compound.

    • For each inhibitor concentration (including a no-inhibitor control), perform a set of reactions with varying substrate concentrations.

    • Initiate the reaction by adding the enzyme and monitor the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate].[8]

    • For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases with increasing inhibitor concentration.[8]

    • The inhibition constant (Kᵢ) can be calculated from the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant. Alternatively, Kᵢ can be determined directly from nonlinear regression analysis of the kinetic data.[9][10]

Diagram of the Enzyme Kinetics Workflow

G cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare serial dilutions of 4-Bromo-3-methyl-benzamidine HCl D Mix inhibitor and substrate in microplate wells A->D B Prepare varying concentrations of chromogenic substrate B->D C Prepare constant concentration of serine protease E Initiate reaction by adding enzyme C->E D->E F Monitor absorbance/fluorescence over time E->F G Calculate initial reaction velocities F->G H Generate Michaelis-Menten and Lineweaver-Burk plots G->H I Determine mode of inhibition and calculate Ki H->I

Caption: Workflow for determining the mode and potency of enzyme inhibition.

Parameter Description Expected Outcome for Competitive Inhibition
Kᵢ (Inhibition Constant) The dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor.A measurable value in the nanomolar to micromolar range.
Vmax (Maximum Velocity) The maximum rate of the reaction at saturating substrate concentrations.Unchanged in the presence of the inhibitor.
Kₘ (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax.Apparent Kₘ increases with increasing inhibitor concentration.
Biophysical Characterization of Binding

To directly measure the interaction between this compound and the target serine protease, various biophysical techniques can be employed.[11][12][13]

Objective: To confirm direct binding and to determine the thermodynamic parameters of the interaction.

Techniques:

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding of the inhibitor to the enzyme.[14] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant Kₐ), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the inhibitor binds to an immobilized enzyme. This technique can determine the association (kₐ) and dissociation (kₐ) rate constants, from which the dissociation constant (Kₐ) can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the inhibitor are in close proximity to the enzyme, providing structural information about the binding mode.[14]

Cellular Assays

To assess the biological activity of this compound in a more physiological context, cell-based assays are essential.

Objective: To evaluate the ability of the compound to inhibit serine protease activity in a cellular environment and to assess its downstream functional consequences.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target serine protease and has a known downstream signaling pathway or cellular response that is dependent on the protease's activity.

  • Cellular Protease Activity Assay:

    • Treat the cells with varying concentrations of this compound.

    • Utilize a cell-permeant, fluorogenic substrate for the target serine protease.[15][16]

    • Measure the intracellular fluorescence using flow cytometry or fluorescence microscopy to quantify the inhibition of protease activity.

  • Functional Assays:

    • Depending on the biological role of the target protease, assess downstream effects such as cell migration, invasion, proliferation, or apoptosis.

    • For example, if the target protease is involved in cell signaling, measure the phosphorylation status of downstream target proteins using Western blotting or ELISA.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a competitive inhibitor of serine proteases. The amidinium group is expected to anchor the molecule in the S1 pocket of the enzyme, while the bromo and methyl substituents likely modulate its binding affinity and selectivity. The experimental framework outlined in this guide provides a robust and comprehensive approach to definitively elucidate the mechanism of action of this compound. The validation of its inhibitory activity against specific serine proteases will be crucial for its potential development as a therapeutic agent or as a valuable tool for biochemical research.

References

  • Bhayana, B., & Gupta, G. D. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Pharmaceutical Sciences and Research, 9(6), 849-856.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.
  • Neurath, H. (1986). The versatility of proteolytic enzymes. Journal of cellular biochemistry, 32(1), 35-49.
  • Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in enzymology, 493, 261-290.
  • Parrish, R. F., Straus, J. W., Paulson, J. D., Polakoski, K. L., Tidwell, R. R., Geratz, J. D., & Stevens, F. M. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of medicinal chemistry, 21(11), 1132-1136.
  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization.
  • Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593-626.
  • Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual review of biophysics and biomolecular structure, 26, 541-566.
  • ImmunoChemistry Technologies. (n.d.). Serine Protease Assays. Retrieved from [Link]

  • Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis.
  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology.
  • Tidwell, R. R., Geratz, J. D., & Fox, L. L. (1976). Proteinase inhibitors. 1. A new class of potent, reversible inhibitors of trypsin, plasmin, and thrombin. Journal of medicinal chemistry, 19(6), 769-773.
  • Lee, T. K., Ravindranathan, P., & Sonavane, R. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules (Basel, Switzerland), 24(15), 2783.
  • Copeland, R. A. (2000).
  • Chen, L., & Liu, D. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783.
  • Wang, Y., Zhang, H., & Li, Y. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 110-114.
  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]

  • Berndt, K. D. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • Szelest, K., Olejnik-Jadanowska, M., & Jaskiewicz, A. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International journal of molecular sciences, 22(16), 8887.
  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Kane, A. J., & De-Miguel, F. F. (2020).
  • Li, X., Wang, Y., & Chen, X. (2021). A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis). Pest management science, 77(1), 329-338.
  • Wang, Y., Li, Z., & Chen, J. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 13(5), 2666-2680.
  • ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

  • Rawlings, N. D., Barrett, A. J., & Bateman, A. (2012). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors.

Sources

Unlocking the Therapeutic Potential of 4-Bromo-3-methyl-benzamidine hydrochloride: A Strategic Framework for Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The benzamidine scaffold represents a privileged structure in medicinal chemistry, renowned for its ability to competitively inhibit serine proteases.[1] This technical guide focuses on a specific, under-investigated derivative, 4-Bromo-3-methyl-benzamidine hydrochloride. While direct biological data for this compound is sparse, its structural features—a halogenated and alkylated phenyl ring—suggest a modulated inhibitory profile compared to the parent benzamidine molecule. This document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate its potential biological activity. We will delve into the mechanistic rationale for its predicted targets within critical physiological cascades, present detailed, self-validating experimental protocols for its characterization, and outline a logical workflow from initial screening to selectivity profiling and cell-based validation. The ultimate goal is to equip researchers with the necessary strategy and technical protocols to rigorously evaluate this compound as a potential therapeutic agent or research tool.

Introduction: The Benzamidine Core and Rationale for Investigation

Benzamidine and its derivatives are classic examples of mechanism-based enzyme inhibitors.[2] The core of their activity lies in the positively charged amidinium group, which acts as an excellent mimic of the side chains of arginine and lysine.[3] This allows them to bind reversibly but with high affinity to the S1 specificity pocket of trypsin-like serine proteases, competitively blocking the binding of natural substrates.[1][4] These proteases are integral to numerous physiological and pathophysiological processes, including blood coagulation, fibrinolysis, digestion, and cancer cell invasion, making them prime targets for therapeutic intervention.[5][6]

The subject of this guide, this compound, introduces specific chemical modifications to the foundational benzamidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀BrClN₂[7]
InChI KeyGNEFCSIFJGGPNN-UHFFFAOYSA-N[7]
MDL NumberMFCD11505977[7]

The introduction of a bromine atom (a halogen) and a methyl group (a small alkyl group) is a common strategy in medicinal chemistry to modulate a compound's properties. These substitutions can influence:

  • Hydrophobicity: Altering the molecule's interaction with hydrophobic sub-pockets adjacent to the primary S1 binding site.[8]

  • Electronic Effects: Modifying the pKa of the amidine group and the electronic landscape of the aromatic ring.[8]

  • Steric Hindrance: Potentially forcing a binding orientation that enhances selectivity for one protease over another.

This strategic derivatization provides a strong rationale for investigating this compound as a potentially more potent or selective inhibitor than the parent compound.

Part I: Predicted Biological Targets and Mechanistic Rationale

The primary targets for this compound are predicted to be trypsin-like serine proteases. The specific substitutions suggest that it may exhibit a unique selectivity profile across this enzyme family.

The Foundational Mechanism: Competitive Inhibition of Serine Proteases

The central hypothesis is that 4-Bromo-3-methyl-benzamidine will function as a competitive inhibitor. The amidine group will anchor the molecule in the S1 pocket of the enzyme's active site, which is characterized by an aspartic acid residue (Asp189 in trypsin) that forms a salt bridge with the positively charged substrate side chain. The substituted phenyl ring will then interact with the surrounding surface of the enzyme, with the bromo and methyl groups potentially forming additional hydrophobic or van der Waals interactions that determine potency and selectivity.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor 4-Bromo-3-methyl-benzamidine cluster_Action Inhibitory Action S1_Pocket S1 Specificity Pocket (Asp189) Active_Site Catalytic Triad (Ser195, His57, Asp102) Block Blocks Substrate Access Amidine Positively Charged Amidine Group Amidine->S1_Pocket Mimics Arg/Lys Forms Salt Bridge Phenyl Substituted Phenyl Ring (Br, Me) Amidine->Phenyl Binds to Phenyl->Active_Site Steric/Hydrophobic Interactions G P1 Phase 1: Initial Screening & Potency (vs. Trypsin) Data1 Determine IC50 & Ki Mode of Inhibition P1->Data1 P2 Phase 2: Selectivity Profiling (Panel of Serine Proteases) Data2 Generate Selectivity Profile Identify Primary Target(s) P2->Data2 P3 Phase 3: Cell-Based Functional Assays (e.g., Cancer Cell Invasion) Data3 Confirm Cellular Efficacy Validate Mechanism P3->Data3 Data1->P2 If Potent (IC50 < 50 µM) Data2->P3 If Selective

Caption: A logical workflow for the experimental validation of 4-Bromo-3-methyl-benzamidine.

Phase 1: Initial Screening and Potency Determination

Causality: The first step is to confirm that the compound has the expected baseline activity against a model trypsin-like serine protease. Bovine trypsin is an excellent choice as it is inexpensive, robust, and well-characterized. This initial assay validates the core hypothesis before committing to more expensive and complex enzymes.

Protocol 1: General Serine Protease Inhibition Assay (vs. Trypsin)

  • Materials:

    • This compound (test compound)

    • Benzamidine hydrochloride (positive control) [9] * Bovine Trypsin

    • Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

    • Solvent: Anhydrous DMSO

    • 96-well microplate and plate reader capable of reading absorbance at 405 nm.

  • Methodology:

    • Prepare Stock Solutions:

      • Dissolve the test compound and benzamidine control in DMSO to create 10 mM stock solutions.

      • Prepare a 1 mg/mL stock of trypsin in 1 mM HCl.

      • Prepare a 1 mM stock of L-BAPNA in DMSO.

    • Assay Setup (in triplicate):

      • To each well, add 170 µL of Assay Buffer.

      • Add 10 µL of varying concentrations of the test compound or control (e.g., serial dilutions from 1 mM down to 1 nM). For vehicle control wells, add 10 µL of DMSO.

      • Add 10 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer).

      • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate Reaction:

      • Add 10 µL of 1 mM L-BAPNA to all wells to start the reaction.

    • Data Acquisition:

      • Immediately place the plate in the reader and measure the change in absorbance at 405 nm over 10-15 minutes (kinetic mode) at 37°C. The rate of p-nitroaniline production is directly proportional to enzyme activity.

    • Data Analysis:

      • Calculate the initial velocity (V₀) for each concentration.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation: The inclusion of benzamidine as a positive control provides an internal validation of the assay's performance. The obtained IC₅₀ for benzamidine should be consistent with literature values. The vehicle control (DMSO only) defines 100% enzyme activity.

Phase 2: Selectivity Profiling

Causality: Once baseline activity is confirmed, the critical next step is to determine the compound's selectivity. A drug's therapeutic window and potential side effects are largely dictated by its activity against off-target enzymes. This panel assay directly compares the compound's potency against key proteases from different physiological systems.

Protocol 2: Panel Assay Against Key Serine Proteases

  • Enzymes and Substrates:

    • Thrombin (Human): Chromogenic substrate specific for thrombin.

    • Factor Xa (Human): Chromogenic substrate specific for Factor Xa.

    • Plasmin (Human): Chromogenic substrate S-2251. [5] * uPA (Human): Chromogenic substrate S-2444.

    • tPA (Human): Chromogenic substrate S-2288. [5]

  • Methodology:

    • The core protocol is identical to Protocol 1, but each enzyme will require its own optimized assay buffer and specific substrate. Consult manufacturer datasheets for optimal conditions for each enzyme system.

    • Run a full dose-response curve for 4-Bromo-3-methyl-benzamidine against each enzyme to determine its respective IC₅₀ or Kᵢ value.

  • Data Presentation: The results should be summarized in a clear, comparative table. This allows for at-a-glance assessment of both potency and selectivity.

Table 2: Example Data Summary for Serine Protease Inhibition Profile

EnzymeKnown Kᵢ of Benzamidine (µM)Measured Kᵢ of 4-Bromo-3-methyl-benzamidine (µM)Selectivity Ratio (vs. Trypsin)
Trypsin21 [10]Experimental Value1.0
Thrombin220 - 320 [10][11]Experimental ValueCalculated Value
Plasmin350 [11]Experimental ValueCalculated Value
uPA97 [10]Experimental ValueCalculated Value
Factor Xa110 [10]Experimental ValueCalculated Value
tPA750 [10]Experimental ValueCalculated Value
Phase 3: Cell-Based Functional Assays

Causality: A potent and selective inhibitor in a biochemical assay must also demonstrate efficacy in a more complex biological system. A cell-based assay validates that the compound can penetrate cell membranes (if required), is stable in culture media, is not overtly cytotoxic at active concentrations, and can engage its target to produce a functional outcome. If the selectivity profile points towards uPA as a primary target, a cancer cell invasion assay is a highly relevant functional test. [12] Protocol 3: uPA-Mediated Cancer Cell Invasion Assay (Boyden Chamber)

  • Materials:

    • A high uPA-expressing cancer cell line (e.g., DU 145 prostate cancer or MDA-MB-231 breast cancer).

    • Boyden chamber inserts (8 µm pore size) coated with Matrigel.

    • Cell culture medium, serum-free and serum-containing.

    • Calcein AM or crystal violet for cell staining and quantification.

  • Methodology:

    • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

    • Assay Setup:

      • Rehydrate the Matrigel-coated inserts with serum-free medium.

      • In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

      • Resuspend the serum-starved cells in serum-free medium containing various concentrations of 4-Bromo-3-methyl-benzamidine (and a vehicle control).

      • Add the cell suspension to the upper chamber of the inserts.

    • Incubation: Incubate for 12-48 hours (time to be optimized based on cell line) at 37°C, 5% CO₂.

    • Quantification:

      • Remove non-invading cells from the top of the insert with a cotton swab.

      • Fix and stain the invading cells on the underside of the membrane with crystal violet or a fluorescent dye.

      • Elute the dye and measure absorbance/fluorescence, or count cells in representative fields under a microscope.

    • Data Analysis:

      • Calculate the percentage of invasion relative to the vehicle-treated control.

      • Plot the percent inhibition of invasion versus inhibitor concentration to determine the cellular IC₅₀.

  • Self-Validation: A known uPA inhibitor should be used as a positive control. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to ensure that the observed reduction in invasion is due to anti-invasive activity and not simply cell death.

Conclusion and Future Directions

This compound is a compound of significant interest due to its membership in the well-established class of benzamidine-based serine protease inhibitors. The strategic placement of bromo and methyl substituents provides a strong rationale for its investigation as a potentially potent and selective pharmacological agent. The multi-phased experimental framework detailed in this guide—progressing from broad enzymatic screening to specific selectivity profiling and finally to relevant cell-based functional assays—provides a robust and efficient pathway for its characterization. The data generated from these protocols will not only elucidate the primary biological targets of this molecule but will also provide critical structure-activity relationship insights necessary for the rational design of next-generation inhibitors with enhanced therapeutic potential.

References

  • Patel, V., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(15), 1438-1445. Retrieved from [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. Retrieved from [Link]

  • Javed, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4348. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Retrieved from [Link]

  • Sović, I., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(15), 5707. Retrieved from [Link]

  • Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1976). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 35(12), 1665-1676. Retrieved from [Link]

  • Yoshimura, T., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 259(14), 8854-8859. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. Retrieved from [Link]

  • Sunga, M., et al. (2024). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. Retrieved from [Link]

  • Eberle, M., et al. (2016). Evaluation of bisbenzamidines as inhibitors for matriptase-2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3532-3537. Retrieved from [Link]

  • Billström, A., et al. (1998). The Urokinase Inhibitor P-Aminobenzamidine Inhibits Growth of a Human Prostate Tumor in SCID Mice. International Journal of Cancer, 77(6), 913-918. Retrieved from [Link]

  • Steinmetzer, T., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(1), 228-233. Retrieved from [Link]

  • Ceylan, S., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. Current Medicinal Chemistry, 25(30), 3686-3698. Retrieved from [Link]

  • Kennedy, E. J., & Stack, M. S. (2020). Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics. Molecular Pharmaceutics, 17(11), 4067-4076. Retrieved from [Link]

  • Wikipedia. (n.d.). Urokinase. Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methyl-benzamidine hydrochloride. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document outlines its core physicochemical properties and offers detailed, field-proven protocols for determining its solubility in various aqueous and organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and practical methodologies for working with this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amidine. The benzamidine moiety is a known structural motif in medicinal chemistry, often utilized as a serine protease inhibitor.[1] The solubility of such compounds is a critical parameter, influencing their utility in biological assays, formulation development, and pharmacokinetic profiles. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form due to the ionization of the amidine group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀BrClN₂[2]
Molecular Weight 249.54 g/mol [2]
Appearance White to off-white solid (typical for similar compounds)General knowledge
Canonical SMILES CC1=CC(C(=N)N)=CC=C1Br.Cl[2]
InChI Key GNEFCSIFJGGPNN-UHFFFAOYSA-N[2]
Purity Typically ≥95% from commercial suppliers[2]

Principles of Benzamidine Salt Solubility

The solubility of this compound is governed by several factors:

  • Ionic Nature: As a hydrochloride salt, the molecule will readily dissociate in polar protic solvents like water, separating into the protonated benzamidinium cation and the chloride anion. This ionic character is the primary driver of its aqueous solubility.

  • pH Dependence: The solubility in aqueous media will be highly dependent on pH. In acidic to neutral conditions (pH < ~11), the amidine group (pKa ~11.6 for benzamidine) will be predominantly protonated and thus more soluble. At higher pH values, it will deprotonate to the less soluble free base.

  • Substituent Effects: The bromo and methyl groups on the phenyl ring influence solubility. The methyl group is weakly lipophilic, while the bromo group is larger and more polarizable, also contributing to lipophilicity. These groups may slightly decrease aqueous solubility compared to the parent benzamidine hydrochloride.

  • Solvent Polarity: In organic solvents, solubility will be dictated by the solvent's polarity and its ability to solvate the ionic species. Polar aprotic solvents like DMSO and DMF are often effective, as are lower alcohols like ethanol.

For context, the parent compound, benzamidine hydrochloride, exhibits the following solubility profile, which can serve as a useful baseline.[3]

Table 2: Reported Solubility of Benzamidine hydrochloride (Parent Compound)

SolventApproximate SolubilitySource
PBS (pH 7.2) ~3 mg/mL[3]
Ethanol ~10 mg/mL[3]
DMSO ~25 mg/mL[3]
DMF ~25 mg/mL[3]

It is reasonable to hypothesize that this compound will exhibit a similar solubility pattern, though the exact values must be determined empirically.

Experimental Protocols for Solubility Determination

To ensure scientific integrity, the following protocols are designed as self-validating systems for determining both kinetic and thermodynamic solubility.

Kinetic Aqueous Solubility Determination (High-Throughput Method)

This method is ideal for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which is often relevant for initial screening in biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating precipitation. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (nephelometry) or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is identified as the highest concentration that does not show significant precipitation compared to controls.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis stock Prepare High-Conc. DMSO Stock dilute Serial Dilution in DMSO stock->dilute add_buffer Add Aqueous Buffer (e.g., PBS) dilute->add_buffer incubate Incubate (1-2h) add_buffer->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate analyze Determine Highest Soluble Concentration read_plate->analyze

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, PBS pH 5.0, PBS pH 7.4, Ethanol, etc.). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all solid particles. This step is critical to avoid inflating the measured concentration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant to determine the thermodynamic solubility in mg/mL or µg/mL.

Thermodynamic_Solubility_Workflow prep Add Excess Solid Compound to Solvent Vials agitate Agitate at Constant Temp (24-48 hours) to Reach Equilibrium prep->agitate Step 1: Saturate separate Separate Solid from Liquid (Centrifuge or Filter) agitate->separate Step 2: Equilibrate quantify Quantify Supernatant Concentration (e.g., HPLC-UV) separate->quantify Step 3: Isolate result Equilibrium Solubility Value quantify->result Step 4: Analyze

Caption: Workflow for thermodynamic (shake-flask) solubility.

Summary and Conclusion

While direct, published solubility data for this compound is scarce, its chemical structure as a substituted benzamidine hydrochloride salt provides a strong basis for predicting its general solubility behavior. It is expected to be soluble in aqueous solutions, particularly under acidic to neutral pH, and in polar organic solvents. The provided experimental protocols offer robust, validated methods for researchers to precisely determine the kinetic and thermodynamic solubility of this compound, enabling its effective use in further research and development applications.

References

  • Benzamidine . Wikipedia. (URL: [Link])

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-Bromo-3-methyl-benzamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 4-Bromo-3-methyl-benzamidine hydrochloride, a compound of interest in medicinal chemistry and drug development. This document serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth analysis and practical insights into the structural elucidation of this molecule using a suite of spectroscopic techniques. By integrating foundational principles with expert interpretation, this guide aims to facilitate a deeper understanding of the molecular architecture and physicochemical properties of this compound, thereby supporting its potential applications in therapeutic design and development.

Introduction: The Significance of this compound in Drug Discovery

Benzamidine and its derivatives are a well-established class of compounds that exhibit a broad spectrum of biological activities, most notably as inhibitors of serine proteases.[1] The structural motif of a positively charged amidinium group allows for specific interactions with the active sites of these enzymes, making them valuable scaffolds in drug design. The subject of this guide, this compound, incorporates a halogenated and alkylated phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate lipophilicity and metabolic stability, while the methyl group can affect steric interactions and binding affinity.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This guide will systematically dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for its comprehensive analysis.

Molecular Structure and Physicochemical Properties

This compound is a salt, with the benzamidinium cation paired with a chloride anion. The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a protonated amidine group (-C(=NH₂)NH₂⁺).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀BrClN₂[2]
Molecular Weight 249.54 g/mol [2]
CAS Number 1187927-47-4[3]
Canonical SMILES CC1=CC(C(=N)N)=CC=C1Br.Cl[2]
InChI Key GNEFCSIFJGGPNN-UHFFFAOYSA-N[2]

digraph "4_Bromo_3_methyl_benzamidine_hydrochloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amidine [label="C"]; N1_amidine [label="NH₂"]; N2_amidine [label="NH₂⁺"]; Br [label="Br", fontcolor="#EA4335"]; C_methyl [label="CH₃", fontcolor="#34A853"]; Cl [label="Cl⁻", fontcolor="#4285F4"];

// Aromatic ring with double bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- C_amidine [label=""]; C3 -- C_methyl [label=""]; C4 -- Br [label=""];

// Amidine group C_amidine -- N1_amidine [label=""]; C_amidine -- N2_amidine [label=""];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_amidine [pos="0,2.5!"]; N1_amidine [pos="-0.7,3.5!"]; N2_amidine [pos="0.7,3.5!"]; C_methyl [pos="-1.73,-1!"]; Br [pos="0,-2!"]; Cl [pos="2,2!"]; }

Caption: Molecular structure of 4-Bromo-3-methyl-benzamidinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integrate all signals and determine the coupling constants (J values).

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3broad singlet2H-NH₂ (amidine)Exchangeable protons on the amidine group, often broad.
~9.0broad singlet2H-NH₂ (amidine)Exchangeable protons on the amidine group, often broad.
~7.8doublet1HAr-HAromatic proton ortho to the amidine group, deshielded by its electron-withdrawing effect.
~7.6doublet1HAr-HAromatic proton para to the methyl group.
~7.5singlet1HAr-HAromatic proton between the methyl and amidine groups.
~2.4singlet3H-CH₃Methyl group protons.

Interpretation and Causality: The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The amidinium group is strongly electron-withdrawing, leading to a downfield shift of the aromatic protons. The methyl group, being weakly electron-donating, will have a minor shielding effect. The broadness of the NH₂ signals is due to quadrupole broadening and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Prepare a more concentrated sample (~20-30 mg) in the same deuterated solvent as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165C (amidine)The carbon of the amidinium group is significantly deshielded.
~140Ar-CQuaternary carbon attached to the methyl group.
~135Ar-CQuaternary carbon attached to the amidine group.
~132Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CQuaternary carbon attached to the bromine atom.
~20-CH₃Methyl carbon.

Interpretation and Causality: The chemical shift of the amidinium carbon is characteristically downfield. The aromatic carbons will appear in the typical range of δ 120-140 ppm. The carbon attached to the bromine atom will be influenced by the heavy atom effect, which can sometimes lead to a slightly upfield shift compared to what would be expected based solely on electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100 (broad)N-H stretchingAmidine (-NH₂)
~3050C-H stretchingAromatic
~2950C-H stretchingMethyl (-CH₃)
~1670C=N stretchingAmidine
1600-1450C=C stretchingAromatic ring
~1100C-Br stretchingAryl bromide

Interpretation and Causality: The most prominent features will be the broad N-H stretching vibrations of the amidinium group and the strong C=N stretching absorption. The presence of these bands is a strong indicator of the benzamidine moiety.[4] The aromatic C=C stretching bands will confirm the presence of the benzene ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum Data (ESI+):

m/zAssignmentRationale
213/215[M]⁺Molecular ion of the free base (4-Bromo-3-methyl-benzamidine). The isotopic pattern (approximately 1:1 ratio) is characteristic of the presence of one bromine atom.

Interpretation and Causality: In ESI-MS, the hydrochloride salt will dissociate, and the protonated free base (the benzamidinium cation) will be detected. The most characteristic feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which will result in two peaks of nearly equal intensity separated by 2 m/z units. This provides unambiguous evidence for the presence of a single bromine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the conjugated π-system.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).

  • Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

λₘₐₓ (nm)Electronic TransitionChromophore
~250-280π → π*Substituted benzene ring

Interpretation and Causality: The primary absorption will be due to the π → π* transitions of the substituted aromatic ring. The exact position of the maximum absorption (λₘₐₓ) will be influenced by the substituents. The amidinium group, being conjugated with the ring, will likely cause a red shift (shift to longer wavelength) compared to unsubstituted benzene.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Elucidation Sample 4-Bromo-3-methyl- benzamidine hydrochloride IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Isotopic Pattern MS->MS_Data UV_Data Maximum Absorbance (λₘₐₓ) UV->UV_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a multi-faceted and self-validating approach to its structural confirmation. Each technique offers a unique piece of the molecular puzzle: NMR defines the carbon-hydrogen framework, FT-IR identifies the key functional groups, MS confirms the molecular weight and elemental composition, and UV-Vis probes the electronic nature of the conjugated system. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and purity of this important pharmacological scaffold. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel benzamidine derivatives and related small molecules in the drug discovery pipeline. Adherence to rigorous spectroscopic data acquisition and interpretation, in line with standards promoted by organizations such as IUPAC, is essential for ensuring the integrity and reproducibility of chemical research.[5][6]

References

  • Al-Suede, F. S. R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1033. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82187, 3-Bromo-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Chalk, S. J., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

Sources

Theoretical Modeling of 4-Bromo-3-methyl-benzamidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the theoretical modeling of 4-bromo-3-methyl-benzamidine hydrochloride, a compound of interest in medicinal chemistry. We will delve into the core computational methodologies, from quantum mechanical calculations to molecular dynamics simulations, offering a rationale for their application in elucidating the physicochemical properties and potential biological interactions of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Significance of 4-Bromo-3-methyl-benzamidine in Drug Discovery

Benzamidine derivatives are a well-established class of compounds in medicinal chemistry, known for their interactions with a variety of biological targets, particularly serine proteases.[1][2] The specific substitutions on the phenyl ring, such as the bromine atom and methyl group in 4-bromo-3-methyl-benzamidine, can significantly influence its electronic properties, binding affinity, and selectivity for target proteins. Understanding these influences at a molecular level is paramount for rational drug design.

Theoretical modeling provides a powerful lens through which we can examine these molecular intricacies without the immediate need for extensive and costly experimental synthesis and testing. By employing computational techniques, we can predict a range of properties, from molecular geometry and electronic structure to dynamic behavior in a biological environment. This in-silico approach allows for the rapid screening of virtual compounds and the generation of hypotheses that can guide and refine subsequent experimental work.

This guide will provide a step-by-step framework for the theoretical modeling of this compound, offering both the "how" and the "why" behind each computational experiment.

Foundational Computational Approaches: A Methodological Overview

The theoretical modeling of a small molecule like this compound typically involves a multi-faceted approach, combining quantum mechanics (QM) and classical mechanics (molecular dynamics).

Quantum Mechanics: Unveiling Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for calculating the electronic structure of molecules.[3][4] It provides a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Core Applications of DFT for 4-Bromo-3-methyl-benzamidine:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Electronic Property Calculation: Understanding the distribution of electrons, which is crucial for predicting reactivity and intermolecular interactions. This includes calculating properties like molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).[5]

  • Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to validate the computational model against experimental data.

Classical Mechanics: Simulating Molecular Motion with Molecular Dynamics (MD)

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to observe its dynamic behavior over time.[6][7] This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological target.

Core Applications of MD for 4-Bromo-3-methyl-benzamidine:

  • Solvation Analysis: Studying how the molecule interacts with water or other solvents.

  • Conformational Sampling: Exploring the different shapes the molecule can adopt at a given temperature.

  • Binding Free Energy Calculations: Estimating the strength of the interaction between the molecule and a target protein.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the theoretical modeling of this compound.

Protocol 1: Quantum Mechanical Characterization using DFT

Objective: To determine the optimized geometry and electronic properties of 4-bromo-3-methyl-benzamidine.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of 4-bromo-3-methyl-benzamidine using a molecular editor.

    • Add hydrogen atoms and assign initial bond lengths and angles.

    • For the hydrochloride salt, the benzamidine group will be protonated.

  • Computational Details:

    • Software: Gaussian, ORCA, or other suitable quantum chemistry package.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for organic molecules.[3]

    • Basis Set: 6-31G(d,p) or a larger basis set like aug-cc-pVDZ for higher accuracy, especially when studying non-covalent interactions.[8]

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies for spectral prediction.

  • Electronic Property Analysis:

    • Calculate the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack.

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[5]

Protocol 2: Molecular Dynamics Simulation in Aqueous Solution

Objective: To study the dynamic behavior and solvation of this compound in water.

Methodology:

  • System Setup:

    • Force Field: Use a well-parameterized force field for small organic molecules, such as the General Amber Force Field (GAFF).[9]

    • Solvation: Place the optimized structure of this compound in the center of a cubic box of water molecules (e.g., TIP3P water model).[1]

    • Neutralization: Add counter-ions (in this case, a chloride ion is already present) to neutralize the system if necessary.

  • Simulation Parameters:

    • Software: GROMACS, AMBER, or NAMD.

    • Ensemble: NPT (isothermal-isobaric) ensemble to simulate constant temperature and pressure, mimicking physiological conditions.

    • Temperature and Pressure: 300 K and 1 bar.

    • Simulation Time: A simulation of at least 100 nanoseconds is recommended to ensure adequate sampling of conformational space.[9]

  • Simulation Execution:

    • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature and then equilibrate the pressure.

    • Production Run: Run the simulation for the desired length of time, saving the trajectory at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the molecule's backbone to assess its stability throughout the simulation.

    • Radial Distribution Function (RDF): Calculate the RDF between the amidinium group and water molecules to understand the solvation shell structure.

    • Hydrogen Bonding Analysis: Quantify the number and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

Data Presentation and Interpretation

Quantitative Data Summary
Property DFT (B3LYP/6-31G(d,p)) Interpretation
Optimized Ground State Energy Value in HartreesA lower energy indicates a more stable structure.
HOMO Energy Value in eVRepresents the ability to donate an electron.
LUMO Energy Value in eVRepresents the ability to accept an electron.
HOMO-LUMO Gap Value in eVA larger gap suggests higher kinetic stability.
Dipole Moment Value in DebyeIndicates the overall polarity of the molecule.
Property MD Simulation (100 ns) Interpretation
Average RMSD Value in ÅA low and stable RMSD indicates structural stability.
Number of Hydrogen Bonds Average numberQuantifies the extent of interaction with the solvent.
Solvation Free Energy Value in kcal/molThe energy change upon transferring the molecule from a vacuum to the solvent.
Visualization of Molecular Properties

Visualizing the results of computational modeling is crucial for their interpretation.

Molecular Electrostatic Potential (MEP) Map: The MEP map will visually represent the charge distribution on the molecule. The red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For 4-bromo-3-methyl-benzamidine, the amidinium group is expected to be a region of high positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The visualization of HOMO and LUMO will show the regions of the molecule involved in electron donation and acceptance, respectively. This is critical for understanding chemical reactivity and potential interactions with biological targets.

Signaling Pathways and Experimental Workflows

The theoretical modeling of this compound is a critical first step in a larger drug discovery workflow.

DrugDiscoveryWorkflow cluster_computational In Silico Modeling cluster_experimental Experimental Validation Start Molecule Design & Selection (4-Bromo-3-methyl-benzamidine) DFT DFT Calculations (Geometry, Electronics) Start->DFT Quantum Mechanics MD MD Simulations (Dynamics, Solvation) DFT->MD Optimized Structure Docking Molecular Docking (Binding Pose Prediction) MD->Docking Conformational Ensemble FreeEnergy Binding Free Energy (Affinity Estimation) Docking->FreeEnergy Binding Modes Synthesis Chemical Synthesis FreeEnergy->Synthesis Prioritized Candidates Biochemical Biochemical Assays (IC50, Ki) Synthesis->Biochemical Synthesized Compound Structural Structural Biology (X-ray, NMR) Biochemical->Structural Active Compounds LeadOpt Lead Optimization Biochemical->LeadOpt Structure-Activity Relationship Structural->LeadOpt Binding Confirmation

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 4-Bromo-3-methyl-benzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Rationale for Targeting Serine Proteases with Benzamidine Analogs

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site, featuring a critical serine residue. Dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.

Benzamidine is a well-known competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues like arginine and lysine.[] The positively charged amidinium group of benzamidine mimics the side chains of these natural substrates, allowing it to bind reversibly to the enzyme's active site and block substrate access. The benzene ring of the inhibitor can also engage in hydrophobic interactions within the active site, further enhancing binding affinity.

The compound of interest, 4-Bromo-3-methyl-benzamidine hydrochloride, is a structural analog of benzamidine. The introduction of a bromine atom at the 4-position and a methyl group at the 3-position of the benzene ring is anticipated to modulate its inhibitory potency and selectivity. The bromine atom, being electron-withdrawing and possessing significant size, may influence the compound's electronic properties and steric interactions within the active site. The methyl group, on the other hand, is a small, hydrophobic moiety that could potentially enhance binding to hydrophobic pockets within the enzyme's active site. A study on substituted benzamidines has shown that the hydrophobicity and electronic properties of the substituents significantly affect their inhibitory activity against various serine proteases like trypsin, thrombin, and plasmin.[2]

This guide provides the necessary framework to experimentally determine these properties for this compound.

Mechanism of Inhibition: A Postulated Model

Based on the extensive literature on benzamidine derivatives, this compound is expected to act as a competitive, reversible inhibitor of serine proteases.[]

G E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) ES->E k-1 P Products (P) ES->P k_cat I Inhibitor (I) (4-Bromo-3-methyl-benzamidine) I->EI

Figure 1. Postulated competitive inhibition mechanism.

In this model, the inhibitor (I) binds to the free enzyme (E) to form an enzyme-inhibitor complex (EI), thereby preventing the substrate (S) from binding. The strength of this interaction is quantified by the inhibition constant (Kᵢ).

Experimental Characterization: Protocols and Workflows

To fully characterize the inhibitory potential of this compound, a series of in vitro experiments are necessary. The following protocols are designed to be adaptable and provide a robust framework for this characterization.

Materials and Reagents
  • Compound: this compound (purity ≥95%)

  • Enzymes: A panel of serine proteases, for example:

    • Human or Bovine Trypsin

    • Human α-Thrombin

    • Human Plasmin

  • Fluorogenic Substrates:

    • For Trypsin: Boc-Gln-Ala-Arg-MCA or Z-Gly-Gly-Arg-AMC[][3]

    • For Thrombin: Boc-Val-Pro-Arg-AMC[4]

    • For Plasmin: Boc-Val-Leu-Lys-MCA or D-Val-Leu-Lys-AMC[5][6]

  • Assay Buffers: Specific to each enzyme (e.g., Tris-HCl or HEPES based buffers)

  • DMSO: For dissolving the inhibitor.

  • 96-well black microplates: For fluorescence assays.

  • Fluorescence plate reader: With appropriate excitation and emission filters.

  • Cell Lines: For cytotoxicity assays (e.g., HeLa, HepG2).

  • Cell culture reagents: Media, serum, antibiotics.

  • Cytotoxicity assay kit: (e.g., MTT, LDH, or resazurin-based).[2][7]

Workflow for Inhibitor Characterization

G A Stock Solution Preparation B Enzyme Activity Assay Optimization A->B C IC50 Determination B->C D Ki Determination C->D E Selectivity Profiling D->E F Cytotoxicity Assessment E->F

Figure 2. General workflow for inhibitor characterization.

Protocol 1: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key parameter for assessing the potency of an inhibitor.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor in the appropriate assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%).

  • In a 96-well black microplate, add:

    • Assay buffer

    • Inhibitor dilutions (or DMSO for the control)

    • Enzyme solution (at a fixed concentration)

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence kinetically over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the fluorogenic substrate used (e.g., for AMC substrates, excitation ~360-380 nm, emission ~440-460 nm).[8]

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Inhibitor Conc. (µM)Initial Rate (RFU/min)% Inhibition
0 (Control)Value0
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
1000ValueValue
Protocol 2: Determination of Kᵢ (Inhibition Constant)

The Kᵢ is a more fundamental measure of an inhibitor's potency as it is independent of the substrate concentration. For a competitive inhibitor, the Kᵢ can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Cheng-Prusoff Equation for Competitive Inhibition:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ determination.

  • Kₘ is the Michaelis constant of the substrate for the enzyme.

Step-by-Step Methodology:

  • Determine the Kₘ of the substrate for the enzyme by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.

  • Determine the IC₅₀ as described in Protocol 1.

  • Calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 3: Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of related serine proteases.

Step-by-Step Methodology:

  • Select a panel of serine proteases. A typical panel might include trypsin, thrombin, plasmin, and other relevant proteases depending on the research focus (e.g., Factor Xa, chymotrypsin).[9][10]

  • Determine the IC₅₀ and Kᵢ values for this compound against each protease in the panel using the protocols described above.

  • Compare the Kᵢ values to determine the selectivity profile. A significantly lower Kᵢ for one enzyme over others indicates selectivity.

Data Presentation:

Serine ProteaseKᵢ (µM)
TrypsinValue
ThrombinValue
PlasminValue
Other ProteaseValue
Protocol 4: In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any new compound on living cells.

Step-by-Step Methodology:

  • Culture a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate until they reach a desired confluency.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Perform a cytotoxicity assay. Commonly used methods include:

    • MTT assay: Measures metabolic activity.

    • LDH release assay: Measures membrane integrity.[11]

    • Resazurin (AlamarBlue) assay: Measures cell viability.[12]

  • Measure the appropriate signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Analysis and Interpretation

  • IC₅₀ and Kᵢ Values: Lower values indicate higher potency.

  • Selectivity: A large fold difference in Kᵢ values between different proteases indicates high selectivity.

  • Cytotoxicity: A high CC₅₀ value is desirable, indicating low toxicity. The therapeutic index (CC₅₀/IC₅₀) can be a useful parameter to consider for potential drug candidates.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic characterization of this compound as a serine protease inhibitor. By determining its potency (IC₅₀ and Kᵢ), selectivity profile, and in vitro cytotoxicity, researchers can gain valuable insights into its potential as a research tool or a starting point for drug development. The logical progression of these experiments, from initial potency determination to selectivity and safety profiling, ensures a thorough and scientifically sound evaluation of this novel compound.

References

  • Butt, A. J., & Garcia, A. J. (2000). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. Analytical Biochemistry, 280(2), 243-249.
  • Morita, T., Kato, H., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1977). New fluorogenic peptide substrates for plasmin. Journal of Biochemistry, 82(5), 1495-1498.
  • van den Biggelaar, M., et al. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. ChemMedChem, 7(8), 1435-1444.
  • Pierzchala, P. A., Dorn, C. P., & Zimmerman, M. (1979). A new fluorogenic substrate for plasmin. Biochemical Journal, 183(3), 555-559.
  • Grahn, S., Ullmann, D., & Jakubke, H. D. (1998). Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer. Analytical Biochemistry, 265(2), 225-231.
  • Zimmerman, M., Pierzchala, P. A., & Dorn, C. P. (1979). A new fluorogenic substrate for plasmin. Biochemical Journal, 183(3), 555-559.
  • Kim, H. J., et al. (2019). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 24(18), 3366.
  • Cryopep. (n.d.). ANSN FLUOROGENIC SUBSTRATES. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Pancreatic trypsin activity assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Li, W., et al. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 23(19), 11847.
  • National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Gillet, L., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 7(7), 1241-1253.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • Muegge, I., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(16), 8886.
  • Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

  • Gillet, L., et al. (2008). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics, 7(7), 1241-1253.
  • Martin, B. R., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1006618.
  • Lentini, G., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 15(8), 1963-1977.
  • PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]

  • Martin, B. R., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1006618.
  • BPS Bioscience. (n.d.). Protease Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]

Sources

Application Notes and Experimental Protocols for 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the use of 4-Bromo-3-methyl-benzamidine hydrochloride. It is intended for researchers, scientists, and drug development professionals. This guide covers the physicochemical properties, safety and handling protocols, and detailed experimental procedures for its primary applications as a serine protease inhibitor and as a versatile synthetic intermediate in medicinal chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction

This compound is a substituted aromatic amidine, a class of compounds recognized for its utility in biomedical research and synthetic chemistry. The core benzamidine structure is a well-established pharmacophore that acts as a reversible competitive inhibitor of serine proteases, including trypsin, thrombin, and plasmin.[1][2][3] The amidine group, being protonated at physiological pH, acts as a mimic of the guanidinium side chain of arginine, allowing it to bind with high affinity to the negatively charged S1 specificity pocket of trypsin-like enzymes.[4][5][6]

The substituents on the phenyl ring—a bromine atom at the 4-position and a methyl group at the 3-position—provide unique properties. The bromine atom serves as an excellent synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The methyl group can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for target enzymes.[7] This dual functionality makes this compound a valuable tool, both as a biological inhibitor for enzymology and protein purification, and as a key building block for the synthesis of more complex drug candidates.

Physicochemical Properties, Safety, and Handling

Before any experimental work, it is critical to understand the properties and safety requirements of the reagent.

Compound Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀BrClN₂[Fluorochem]
Molecular Weight 249.54 g/mol [Fluorochem]
MDL Number MFCD11505977[Fluorochem]
Appearance White to off-white solid/powder[ChemicalBook]
Purity Typically ≥95%[Fluorochem]
Storage Store locked up in a cool, dry, well-ventilated area.[2][CymitQuimica]
Safety and Hazard Information

This compound is classified as harmful and an irritant.[4] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Pictogram: GHS07 (Harmful/Irritant)[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Precautionary Measures:

    • P260 & P264: Do not breathe dust. Wash hands and exposed skin thoroughly after handling.[2][4]

    • P270 & P271: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2][4]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[2][4]

    • P301+P310 (If Swallowed): Immediately call a POISON CENTER or doctor.[2][4]

    • P305+P351+P338 (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Preparation of Stock Solutions

Causality: Benzamidine hydrochloride solutions are susceptible to oxidation and hydrolysis.[3] To ensure consistent inhibitory activity and reaction stoichiometry, it is imperative to prepare solutions fresh daily and store them appropriately.

  • Solvent Selection: While specific solubility data for this derivative is not widely published, related compounds like benzamidine hydrochloride are soluble in DMSO (approx. 25 mg/mL), ethanol (approx. 10 mg/mL), and PBS (pH 7.2, approx. 3 mg/mL). For biological assays, DMSO is a common choice for creating a high-concentration primary stock. For synthesis, a suitable reaction solvent should be used.

  • Procedure for a 100 mM DMSO Stock: a. Accurately weigh 24.95 mg of this compound. b. Transfer the solid to a 1.0 mL microcentrifuge tube. c. Add 1.0 mL of anhydrous DMSO. d. Vortex thoroughly until the solid is completely dissolved. e. This stock should be stored at -20°C for short-term use (up to one week) but preparing it fresh is the best practice.[3] For aqueous buffers, dilute from the DMSO stock immediately before use, ensuring the final DMSO concentration is non-inhibitory to the biological system (typically <1%).

Core Application: Serine Protease Inhibition

The primary utility of benzamidine analogs is the inhibition of serine proteases. This protocol provides a general method for determining the inhibitory potency (IC₅₀) of the compound against bovine trypsin, a model serine protease.

Mechanism of Inhibition

Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[8] This specificity is dictated by the enzyme's S1 binding pocket, which contains a negatively charged aspartate residue (Asp189) at its base.[4][5] This aspartate residue forms a salt bridge with the positively charged side chains of lysine or arginine, anchoring the substrate for catalysis. This compound, as an arginine mimetic, binds reversibly and competitively to this S1 pocket, preventing the natural substrate from binding and thus inhibiting enzymatic activity.[2]

Experimental Protocol: Trypsin Inhibition Assay (IC₅₀ Determination)

Principle: This assay uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), which is colorless. Upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitroaniline formation is proportional to enzyme activity.

Materials:

  • This compound (Inhibitor)

  • Bovine Trypsin (Enzyme)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, Substrate)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation (Prepare Fresh): a. Trypsin Stock (1 mg/mL): Dissolve trypsin in ice-cold 1 mM HCl. Store on ice. b. Trypsin Working Solution (10 µg/mL): Dilute the trypsin stock 1:100 in Assay Buffer immediately before use. c. L-BAPNA Stock (40 mM): Dissolve 17.4 mg of L-BAPNA in 1.0 mL of DMSO. d. L-BAPNA Working Solution (1 mM): Dilute the L-BAPNA stock 1:40 in pre-warmed (37°C) Assay Buffer. e. Inhibitor Stock (100 mM): Prepare as described in section 1.3. f. Inhibitor Serial Dilutions: Perform a serial dilution of the 100 mM inhibitor stock in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, etc.). Then, dilute each of these 1:100 in Assay Buffer to create the final concentrations for the assay plate. This two-step dilution minimizes the final DMSO concentration.

  • Assay Setup (in a 96-well plate): a. Layout: Design the plate to include wells for a vehicle control (no inhibitor), a blank (no enzyme), and a range of inhibitor concentrations. Perform all measurements in triplicate. b. Add Inhibitor/Vehicle: Add 50 µL of Assay Buffer containing the serially diluted inhibitor to the respective wells. For the vehicle control wells, add 50 µL of Assay Buffer containing the same final percentage of DMSO. c. Add Enzyme: Add 25 µL of the 10 µg/mL Trypsin Working Solution to all wells except the blanks. To the blank wells, add 25 µL of Assay Buffer. d. Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction and Measure: a. Add Substrate: Initiate the reaction by adding 25 µL of the 1 mM L-BAPNA Working Solution to all wells. The total volume is now 100 µL. b. Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

  • Data Analysis (Self-Validation): a. For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). b. Subtract the average rate of the blank wells from all other rates. c. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100. d. Plot the % Inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Diagram: Workflow for Trypsin Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_read 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare fresh stocks: - Inhibitor (in DMSO) - Trypsin (in 1mM HCl) - L-BAPNA (in DMSO) P2 Create working solutions and serial dilutions in Assay Buffer P1->P2 A1 Add 50µL Inhibitor (or Vehicle) P2->A1 A2 Add 25µL Trypsin (or Buffer for blank) A1->A2 A3 Pre-incubate: 15 min @ 37°C A2->A3 R1 Initiate with 25µL L-BAPNA solution A3->R1 R2 Read Absorbance (405nm) kinetically @ 37°C R1->R2 D1 Calculate reaction rates (ΔAbs/min) R2->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC₅₀ of an inhibitor against trypsin.

Application as a Synthetic Intermediate

The presence of a bromine atom on the aromatic ring makes this compound a valuable building block for creating novel compounds through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.

Reaction Principle: Suzuki-Miyaura Coupling

This reaction couples an organoboron compound (e.g., an arylboronic acid) with an organohalide (our bromo-substituted benzamidine) using a palladium catalyst and a base. The reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a drug discovery program. The amidine group should remain stable under typical Suzuki conditions.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 3-methyl-[1,1'-biphenyl]-4-carboximidamide hydrochloride as a proof-of-concept.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane and Water (Solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure a 25 mL Schlenk tube equipped with a magnetic stir bar is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Addition: a. To the Schlenk tube, add this compound (e.g., 250 mg, 1.0 mmol, 1.0 equiv). b. Add phenylboronic acid (e.g., 134 mg, 1.1 mmol, 1.1 equiv). c. Add the base, K₃PO₄ (e.g., 425 mg, 2.0 mmol, 2.0 equiv). d. Add the catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol, 5 mol%). Causality: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. The palladium(0) complex initiates the cycle by inserting into the carbon-bromine bond.

  • Solvent Addition and Reaction: a. Evacuate the Schlenk tube and backfill with inert gas three times to ensure an oxygen-free atmosphere. b. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 5.5 mL total volume). c. Seal the vessel and place it in a pre-heated oil bath at 90-100°C. d. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring (Self-Validation): a. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. b. To sample, briefly cool the reaction, open under a positive pressure of inert gas, and take a small aliquot with a capillary. c. For TLC, spot the aliquot against the starting material. A new spot with a different Rf value and the disappearance of the starting material spot indicate a successful reaction. A suitable eluent might be a mixture of dichloromethane and methanol (e.g., 9:1).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Add deionized water (10 mL) and ethyl acetate (15 mL). c. Transfer the mixture to a separatory funnel, shake well, and separate the layers. d. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. f. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Diagram: Simplified Catalytic Cycle for Suzuki Coupling

Caption: The key steps in the palladium-catalyzed Suzuki coupling reaction.

References

  • Maresca, A., et al. (2010). A series of substituted benzamidines.... Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]

  • Baker, B. R., et al. (1962). IRREVERSIBLE ENZYME INHIBITORS. XX. INHIBITORS OF GUANINE DEAMINASE. 3. SYNTHESIS OF 9-PHENYL- AND 9-(p-AMINOPHENYL)-9-DEAZAGUANINE. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Trypsin. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • NIH National Library of Medicine. (2015). Specificity of Trypsin and Chymotrypsin. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Surface loops of trypsin-like serine proteases as determinants of function. Retrieved from [Link]

  • ACS Publications. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. Retrieved from [Link]

  • Proteopedia. (2023). Trypsin. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-3-methyl-benzamidine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-Bromo-3-methyl-benzamidine hydrochloride as a Serine Protease Inhibitor

This compound is a small molecule belonging to the benzamidine class of compounds. While specific biological data for this particular derivative is not extensively published, the benzamidine scaffold is well-established as a potent, reversible, and competitive inhibitor of serine proteases.[1][2] Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[3] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[4][5]

This document provides a comprehensive guide to the potential applications and experimental characterization of this compound in a drug discovery context. Based on the known pharmacology of benzamidine derivatives, we will explore its likely mechanism of action and provide detailed protocols for its evaluation as a serine protease inhibitor.

Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine derivatives are known to act as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][6] They achieve this by mimicking the side chain of arginine or lysine, the natural substrates for these enzymes, and binding to the active site. This binding is reversible and prevents the substrate from accessing the catalytic triad (serine, histidine, and aspartate) responsible for peptide bond hydrolysis.[1][2] It is highly probable that this compound follows this mechanism of action. The positively charged amidinium group is expected to interact with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site. The bromo and methyl substitutions on the phenyl ring may influence the compound's potency and selectivity for different serine proteases.[6]

G cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Enzyme Serine Protease Product Cleaved Peptides Enzyme->Product Catalysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate (e.g., Arginine/Lysine-containing peptide) Substrate->Enzyme Substrate->Enzyme Inhibitor 4-Bromo-3-methyl-benzamidine hydrochloride Inhibitor->Enzyme Binds to Active Site Inhibitor->Enzyme

Caption: Proposed mechanism of competitive inhibition.

Experimental Protocols

Physicochemical Properties and Handling
PropertyValueSource
Molecular FormulaC₈H₁₀BrClN₂[7]
Molecular Weight249.54 g/mol [7]
PurityTypically ≥95%[7]
AppearanceSolid[2]
StorageStore at room temperature, protected from light and moisture.[7]

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

In Vitro Enzyme Inhibition Assay: Determination of IC₅₀

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a model serine protease, such as bovine trypsin, using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[8][9]

Materials and Reagents:

  • This compound

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Protocol:

  • Preparation of Stock Solutions:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Substrate Stock: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Tris-HCl buffer

      • 25 µL of the diluted inhibitor solution (or buffer for the no-inhibitor control)

      • 25 µL of a working solution of trypsin in Tris-HCl buffer

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of a working solution of BAPNA in Tris-HCl buffer to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Modality (e.g., Competitive)

To confirm the mode of inhibition, the enzyme kinetics are studied at various substrate and inhibitor concentrations.[10][11]

Protocol:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (BAPNA).

  • Keep the enzyme concentration constant.

  • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

  • Analyze the Lineweaver-Burk plot:

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.[12]

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, while Vmax decreases.

    • Uncompetitive Inhibition: The lines will be parallel.

G Start Start Prepare_Stocks Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) Start->Prepare_Stocks Serial_Dilutions Prepare Serial Dilutions of Inhibitor Prepare_Stocks->Serial_Dilutions Plate_Setup Set up 96-well plate: Buffer + Inhibitor + Enzyme Serial_Dilutions->Plate_Setup Incubate Incubate for 15 min Plate_Setup->Incubate Add_Substrate Add Substrate (BAPNA) to initiate reaction Incubate->Add_Substrate Read_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Read_Absorbance Data_Analysis Calculate V₀ and % Inhibition Read_Absorbance->Data_Analysis Determine_IC50 Determine IC₅₀ Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for IC₅₀ determination.

Data Interpretation and Hypothetical Results

The following table presents a hypothetical dataset for the inhibition of trypsin by this compound, as would be generated from the IC₅₀ determination protocol.

Inhibitor Concentration (µM)Average V₀ (mOD/min)% Inhibition
0 (Control)50.00
0.145.29.6
130.539.0
515.169.8
108.383.4
502.195.8
1001.098.0

From this hypothetical data, the IC₅₀ would be calculated to be approximately 2.5 µM.

Applications in Drug Discovery

The inhibition of serine proteases is a validated therapeutic strategy for a wide range of diseases.[3][5] A potent and selective inhibitor like this compound could have potential applications in:

  • Oncology: Many serine proteases are involved in tumor growth, invasion, and metastasis.

  • Cardiovascular Diseases: Serine proteases of the coagulation and fibrinolytic systems (e.g., thrombin, plasmin) are key targets for antithrombotic therapies.[3]

  • Inflammatory and Autoimmune Diseases: Serine proteases released by immune cells contribute to tissue damage and inflammation in conditions like chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD).[3][13]

  • Neurodegenerative Diseases: Some serine proteases are implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[13]

Further studies would be required to determine the selectivity profile of this compound against a panel of serine proteases to identify its most promising therapeutic applications.

References

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • PubMed. (1983). Inhibition of four human serine proteases by substituted benzamidines. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

  • Frontiers in Chemistry. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • PMC. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • PMC. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. [Link]

  • ACS Publications. (2024). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • BioTechniques. (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. [Link]

  • PubMed. (1983). A simple and specific determination of trypsin in human duodenal juice. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • PMC. (2014). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. [Link]

  • Wikipedia. (n.d.). Competitive inhibition. [Link]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. [Link]

  • PubChem. (n.d.). 4-Bromobenzamide. [Link]

Sources

The Synthetic Versatility of 4-Bromo-3-methyl-benzamidine Hydrochloride: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, 4-Bromo-3-methyl-benzamidine hydrochloride emerges as a versatile and highly valuable reagent. Its unique structural features—a reactive aryl bromide handle, a strategically positioned methyl group, and a basic benzamidine moiety—endow it with significant potential for the synthesis of a diverse array of compounds, particularly in the realm of targeted therapeutics.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its critical role as a precursor for serine protease inhibitors and its utility in palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Benzamidine Moiety: A Key to Biological Activity

The benzamidine functional group is a well-established pharmacophore, particularly recognized for its ability to interact with the active sites of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases.[2] The basic nature of the amidine group allows it to form strong salt bridges with acidic residues, such as aspartate, commonly found in the S1 pocket of trypsin-like serine proteases, thereby inhibiting their enzymatic activity.[3] This makes benzamidine derivatives, and by extension, this compound, highly sought-after starting materials in the development of novel anticoagulants, anti-inflammatory agents, and other targeted therapies.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound primarily revolves around two key transformations: its use as a foundational scaffold for building serine protease inhibitors and its participation in carbon-carbon and carbon-nitrogen bond-forming reactions via its aryl bromide.

A Cornerstone for Serine Protease Inhibitors

The synthesis of potent and selective serine protease inhibitors often involves the elaboration of a central benzamidine core. This compound provides an excellent starting point for creating libraries of diverse inhibitor candidates. The bromine atom serves as a convenient attachment point for introducing various substituents through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable example of the application of benzamidine derivatives is in the synthesis of anticoagulants like Dabigatran. While the direct synthesis of Dabigatran may not start from this specific bromo-methyl derivative, the underlying principle of using a substituted benzamidine as a key recognition element for the thrombin active site is a cornerstone of its design.[4][5][6][7]

A Versatile Partner in Cross-Coupling Reactions

The presence of the aryl bromide in this compound opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][8][9][10] This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the benzamidine ring. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product.[1]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 4-Bromo-3-methyl-benzamidine HCl + Arylboronic Acid/Ester reaction Reaction at Elevated Temperature (e.g., 90°C) reagents->reaction Add conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) conditions->reaction Under Inert Atmosphere workup Aqueous Workup & Extraction reaction->workup After Completion purification Column Chromatography workup->purification product 4-Aryl-3-methyl-benzamidine Derivative purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11][12][13] This reaction is particularly valuable for introducing primary or secondary amines at the 4-position of the benzamidine core, leading to compounds with diverse biological activities. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but the subsequent steps involve the formation of a palladium-amido complex followed by reductive elimination.[10]

Diagram 2: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start 4-Bromo-3-methyl-benzamidine HCl + Amine heating { Thermal Conditions|Heat to 100°C under Inert Atmosphere} start->heating catalyst_system Catalyst System Pd Precatalyst + Ligand (e.g., Xantphos) catalyst_system->heating base_solvent Reaction Conditions Base (e.g., Cs₂CO₃) + Solvent (e.g., Dioxane) base_solvent->heating product_formation { Product Formation|4-Amino-3-methyl-benzamidine Derivative} heating->product_formation isolation Isolation Workup and Purification product_formation->isolation final_product { Final Product|Pure N-Aryl Benzamidine} isolation->final_product

Caption: Logical flow for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar transformation and provides a robust starting point for the Suzuki-Miyaura coupling of this compound.[2]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid or ester (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a 10:1 mixture of 1,4-dioxane and water (e.g., 11 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-methyl-benzamidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established conditions for the Buchwald-Hartwig amination of aryl bromides and can be adapted for this compound.[11][14]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.08 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), and the amine (1.2 mmol).

  • Evacuate and backfill the second Schlenk tube with an inert gas.

  • Add the pre-formed catalyst solution to the mixture of the aryl bromide, base, and amine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-methyl-benzamidine derivative.

Data Summary

The following table provides a general overview of typical reaction parameters for the cross-coupling reactions of aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9070-95[2]
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃Dioxane10060-90[14]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its inherent structural features make it an ideal starting material for the synthesis of serine protease inhibitors and a valuable substrate for palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important reagent in their pursuit of novel and impactful molecules.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kaur, N., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 2(5), 1-10.
  • Oda, A., et al. (2021).
  • Shevchenko, M. A., et al. (2021). Synthesis of 1,3-diaryl-4-hydroxymethylimidazolium chlorides.
  • Hauel, N., et al. (2002). Process for the Synthesis of Dabigatran and Its Intermediates.
  • Larkin, A. L., & Danishefsky, S. J. (2011).
  • European Patent Office. (2020).
  • Google Patents. (2017).
  • Ali, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Google Patents. (2017).
  • Kashani, S. K., et al. (2019).
  • Der Pharma Chemica. (2017).
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characteriz
  • Nolan, S. P., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Khasim Sharif, S. D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(4), 833-837.
  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18275-18286.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

4-Bromo-3-methyl-benzamidine hydrochloride as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: 4-Bromo-3-methyl-benzamidine hydrochloride

A Guide for the Synthetic Chemist in Drug Discovery

Introduction: A Strategic Intermediate for Modern Medicinal Chemistry

This compound is a substituted aromatic building block designed for strategic incorporation into drug discovery pipelines. Its value lies not in its intrinsic biological activity, but in its versatile chemical functionality, which allows for the efficient construction of more complex, biologically active molecules. Benzamidines are a well-established class of compounds in medicinal chemistry, often serving as mimetics of protonated arginine or lysine side chains, enabling them to act as potent inhibitors of enzymes such as serine proteases (e.g., thrombin, trypsin).[1]

The specific substitution pattern of this compound offers a trifecta of synthetic advantages:

  • The Benzamidine Moiety: A highly basic functional group that can engage in crucial hydrogen bonding interactions within enzyme active sites.

  • The Bromo Substituent: A versatile synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of molecular fragments.[2]

  • The Methyl Group: Provides steric influence and modulates the electronic properties of the phenyl ring, allowing for fine-tuning of a molecule's binding affinity and physicochemical properties.

This guide provides an in-depth look at the properties, handling, and strategic application of this intermediate, complete with detailed protocols for its synthesis and subsequent use in constructing advanced molecular scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of a research chemical's properties and hazards is fundamental to its safe and effective use.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 1187927-47-4 [3][4][5][6]
Molecular Formula C₈H₁₀BrClN₂ [5][7]
Molecular Weight 249.54 g/mol [5][7]
MDL Number MFCD11505977 [5][7]
Purity Typically ≥95% [7]

| Appearance | Solid (form may vary) | N/A |

Table 2: GHS Hazard and Precautionary Statements

Hazard Class Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed. [7][8]
Skin Irritation H315: Causes skin irritation. [7][8]
Eye Irritation H319: Causes serious eye irritation. [7][8]
STOT SE 3 H335: May cause respiratory irritation. [7][8]

| Precautionary | P261, P280, P301+P310, P305+P351+P338 |[7][8] |

Handling Protocol:

  • Always handle in a well-ventilated area or a chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Avoid inhalation of dust and direct contact with skin and eyes.[8][9]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

The Strategic Value in Synthesis: A Multi-Functional Building Block

The utility of this compound stems from its distinct reactive sites, which can be addressed orthogonally to build molecular complexity. The diagram below illustrates these key features.

G cluster_molecule 4-Bromo-3-methyl-benzamidine Core Structure cluster_functionality Key Reactive Sites & Functions mol C₈H₁₀BrClN₂ benzamidine Benzamidine Group pKa ≈ 11 - Potent H-bond donor - Bioisostere for Arg/Lys - Forms heterocycles mol->benzamidine Target Engagement & Ring Formation bromo Bromo Substituent - Key handle for cross-coupling (Suzuki, Buchwald, etc.) - Enables C-C & C-N bond formation mol->bromo Scaffold Elaboration methyl Methyl Group - Steric director - Modulates electronics - Influences solubility/metabolism mol->methyl Property Tuning

Caption: Key functional sites of 4-Bromo-3-methyl-benzamidine.

The amidine function is a powerful tool for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. Simultaneously, the aryl bromide provides a reliable anchor point for diversification through established and robust cross-coupling methodologies.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt these procedures to their specific laboratory conditions and scale, always adhering to rigorous safety standards.

Protocol 1: Synthesis of this compound via the Pinner Reaction

This protocol describes the synthesis from the corresponding nitrile, a common and effective method for preparing benzamidines.[10][11]

Rationale: The Pinner reaction is a two-step process. First, the nitrile reacts with an alcohol under anhydrous acidic conditions to form a stable imidate salt. Second, the imidate is treated with ammonia in a nucleophilic substitution reaction to displace the alkoxy group, yielding the desired amidine hydrochloride. Anhydrous conditions are critical in the first step to prevent hydrolysis of the nitrile and the imidate intermediate back to the amide.

Step-by-Step Methodology:

  • Imidate Formation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

    • To the flask, add 4-bromo-3-methylbenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3 M concentration).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours with continuous stirring. The reaction is exothermic and should be monitored.

    • After saturation with HCl, seal the flask and allow it to stir at room temperature for 12-24 hours. The product, ethyl 4-bromo-3-methylbenzimidate hydrochloride, will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Amidinium Salt Formation:

    • Dissolve the crude imidate salt from the previous step in anhydrous ethanol (approx. 2 M) in a sealed pressure tube.

    • Cool the solution to 0 °C and bubble anhydrous ammonia (NH₃) gas through it for 30 minutes, or add a solution of ammonia in ethanol (commercially available).

    • Seal the tube tightly and heat the reaction mixture to 50-60 °C for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • The resulting solid is the crude this compound.

  • Purification & Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

    • Dry the white crystalline solid under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Confirm the melting point.

Protocol 2: Application in Heterocycle Synthesis - Synthesis of a Substituted Pyrimidine

This protocol demonstrates the use of this compound as a precursor for building a pyrimidine ring, a common scaffold in kinase inhibitors.

Rationale: Benzamidines act as 1,3-dielectrophiles in disguise. They readily condense with 1,3-dicarbonyl compounds or their equivalents (like β-ketoesters or enones) in a cyclocondensation reaction. The reaction is typically base-catalyzed, which first neutralizes the hydrochloride salt to free the benzamidine base, which then initiates the cyclization cascade.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), a β-ketoester such as ethyl acetoacetate (1.1 eq), and ethanol as the solvent.

    • Add a base, such as sodium ethoxide (2.2 eq, to both neutralize the hydrochloride and catalyze the reaction), portion-wise at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Reaction and Work-up:

    • Maintain the reflux for 6-12 hours, monitoring the reaction's progress by TLC (staining with KMnO₄ can help visualize the product).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 1 M HCl (aq) until the pH is ~7.

    • Reduce the solvent volume via rotary evaporation.

    • Add water to the residue, which should cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

    • Collect the precipitated solid by filtration, or if extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude product, 2-(4-bromo-3-methylphenyl)-6-methylpyrimidin-4(3H)-one, using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the purified product by NMR and Mass Spectrometry to confirm the structure.

Strategic Workflow for Drug Discovery Application

The integration of this compound into a drug discovery program follows a logical, multi-stage workflow. The ultimate goal is to leverage its synthetic versatility to generate novel chemical entities for biological screening.

Caption: General experimental workflow for library synthesis and screening.

This iterative process allows for the rapid exploration of the chemical space around the core scaffold to identify compounds with optimal potency, selectivity, and drug-like properties.

Hypothetical Target Pathway

Many kinase inhibitors feature a substituted pyrimidine or similar nitrogen-containing heterocycle. A compound synthesized from our intermediate could hypothetically target a signaling pathway like the p38 MAPK pathway, which is implicated in inflammatory responses.

G stress Cellular Stress / Cytokines tak1 TAK1 stress->tak1 mkk MKK3 / MKK6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Transcription Factors (e.g., ATF2, MEF2C) p38->downstream inflammation Inflammatory Gene Expression downstream->inflammation inhibitor Synthesized Inhibitor (from C₈H₁₀BrClN₂) inhibitor->p38 Inhibition

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactive sites—the bio-relevant amidine and the synthetically versatile bromide—provide a robust platform for the rapid and logical development of novel small molecule therapeutics. By understanding its properties and mastering the protocols for its use, researchers can significantly accelerate the discovery of new chemical entities poised for preclinical development.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Modern Chemistry & Applications, 4(4). [Link]

  • Synthesis method of benzamidine hydrochloride . Patsnap. [Link]

  • Noreen, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

Sources

Developing Novel Antimicrobial Agents: Application Notes and Protocols for 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzamidine Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzamidine derivatives have emerged as a promising class of compounds due to their established roles as serine protease inhibitors, enzymes crucial for the virulence of various pathogens.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 4-Bromo-3-methyl-benzamidine hydrochloride as a potential antimicrobial agent.

While extensive antimicrobial data for this specific compound is not yet publicly available, its structural similarity to other biologically active benzamidines warrants a thorough investigation.[3][4] These application notes, therefore, present a logical, evidence-based framework for the systematic evaluation of its antimicrobial efficacy, safety profile, and potential mechanism of action. The protocols herein are based on established, standardized methodologies to ensure robust and reproducible data generation.[5][6][7]

Physicochemical Properties and Stock Solution Preparation

A fundamental prerequisite for any biological testing is the accurate and consistent preparation of stock solutions. The solubility of the test compound dictates the appropriate solvent and achievable concentration range for subsequent assays.

Table 1: Physicochemical and Solubility Data for Benzamidine Derivatives

CompoundMolecular FormulaMolecular WeightRecommended SolventsReported Solubility
This compound C₈H₁₀BrClN₂249.54 g/mol DMSO, Water, PBSData not available; solubility testing is recommended.
Benzamidine hydrochlorideC₇H₉ClN₂156.61 g/mol DMSO, Water, EthanolDMSO: ~25 mg/mL, PBS (pH 7.2): ~3 mg/mL, Water: 100 mg/mL (with sonication)[8]
Protocol 1: Preparation of a 10 mg/mL Stock Solution

This protocol is a starting point and may require optimization based on the experimentally determined solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Solubilization in DMSO: Add 1 mL of sterile DMSO to the tube. Vortex thoroughly for at least 2 minutes to dissolve the compound. If insolubility persists, gentle warming or sonication can be applied. Visually inspect for any undissolved particles.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing microbial contamination in subsequent cell-based assays.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Aqueous Solution Preparation: For assays sensitive to DMSO, a stock solution in sterile water or PBS can be attempted, guided by the solubility of the parent compound, benzamidine hydrochloride.[8] Prepare fresh aqueous solutions for each experiment due to potential lower stability in aqueous environments.

Phase 1: Screening for Antimicrobial Activity

The initial phase of evaluation focuses on determining the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms. The following protocols describe two standard methods for this purpose.

Workflow for Initial Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis stock Prepare Stock Solution (Protocol 1) mic Broth Microdilution for MIC (Protocol 2) stock->mic diffusion Agar Well Diffusion (Protocol 3) stock->diffusion inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->mic inoculum->diffusion mic_data Determine MIC Value (µg/mL) mic->mic_data zone_data Measure Zone of Inhibition (mm) diffusion->zone_data

Caption: Workflow for Initial Antimicrobial Screening.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits visible microbial growth.[9][10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum but no compound.

    • Sterility Control: Broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Calipers

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the this compound solution to a designated well. A known antibiotic and the solvent can be used as positive and negative controls, respectively.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited, using calipers.

Table 2: Hypothetical Data Presentation for Antimicrobial Screening

MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Enterococcus faecalisGram-positive

Phase 2: Evaluating the Safety Profile - Cytotoxicity Testing

A promising antimicrobial agent should exhibit selective toxicity towards microbes with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess cell viability.

Protocol 4: MTT Assay for Cytotoxicity Assessment

Materials:

  • Human cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The cell viability is proportional to the absorbance.

Phase 3: Investigating the Mechanism of Action

Benzamidine and its derivatives are known competitive inhibitors of serine proteases.[1] A plausible mechanism of action for this compound is the inhibition of essential bacterial serine proteases.

Hypothesized Mechanism of Action

Hypothesized_Mechanism compound 4-Bromo-3-methyl- benzamidine hydrochloride protease Bacterial Serine Protease compound->protease Inhibition process Essential Cellular Processes (e.g., protein processing, virulence) protease->process Required for death Bacterial Cell Death or Growth Inhibition protease->death Disruption leads to

Caption: Hypothesized Serine Protease Inhibition Mechanism.

Protocol 5: Serine Protease Inhibition Assay (General Protocol)

This protocol needs to be adapted based on the specific bacterial serine protease being investigated. Trypsin can be used as a model serine protease for initial screening.

Materials:

  • Model serine protease (e.g., Trypsin)

  • Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well plate

  • Plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the serine protease, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a plate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial characterization of this compound. The successful execution of these protocols will generate crucial data on its antimicrobial spectrum, potency, and preliminary safety profile. Positive results from these initial screens would justify further investigation, including:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic studies to understand the dynamics of its antimicrobial action.

  • Identification of specific bacterial serine protease targets through proteomic approaches.

  • In vivo efficacy studies in appropriate animal models of infection.

The systematic approach outlined here will enable a comprehensive evaluation of this compound's potential as a lead compound in the development of new antimicrobial therapies.

References

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved January 22, 2026, from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Journal of Pharmaceutical Sciences and Research, 13(9), 534-538.
  • Benzamidine (hydrochloride)
  • Benzamidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. M43-A.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
  • Microbe Online. (2013). Preparation of Antibiotic Stock Solutions and Discs. Retrieved January 22, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved January 22, 2026, from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 22, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 22, 2026, from [Link]

  • Saldívar-Hernández, A., et al. (2016). Benzamidine derivatives as inhibitors of serine proteases from pathogenic microorganisms. Current Medicinal Chemistry, 23(25), 2827-2853.
  • Twentyman, P. R., & Luscombe, M. (1987). A study of cellular resistance to adriamycin in vitro using a rapid colorimetric assay. Cancer Research, 47(21), 5979-5984.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Zaidi, S. F. H., et al. (2022).
  • S. S. Al-Hussain, et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4333.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 22, 2026, from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for 4-Bromo-3-methyl-benzamidine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of 4-Bromo-3-methyl-benzamidine hydrochloride (CAS No. 1187927-47-4).[1][2][3] Intended for researchers, scientists, and professionals in drug development, these notes synthesize critical safety data with expert protocols for the effective use of this compound, primarily as a putative serine protease inhibitor. Given the limited availability of specific quantitative data for this derivative, this guide establishes a framework for its empirical evaluation, drawing upon established principles for analogous compounds like benzamidine hydrochloride.

Section 1: Compound Profile and Mechanism of Action

1.1. Chemical Identity:

PropertyValueSource
Chemical Name This compound[1][4]
Synonyms 4-Bromo-3-methylbenzene-1-carboximidamide hydrochloride[1]
CAS Number 1187927-47-4[1][2][3]
Molecular Formula C₈H₁₀BrClN₂[3][4]
Molecular Weight 249.54 g/mol [4]
Purity Typically ≥95%[4]

1.2. Rationale for Use as a Serine Protease Inhibitor:

This compound belongs to the benzamidine class of compounds, which are well-established as competitive, reversible inhibitors of serine proteases.[5][6] The core benzamidine group acts as a mimic of the natural arginine and lysine substrates, enabling it to bind to the S1 pocket of trypsin-like serine proteases. This interaction is primarily driven by the positively charged amidinium group forming salt bridges with the carboxylate of the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.

The substituents on the benzene ring—in this case, a bromo and a methyl group—are critical for modulating the compound's binding affinity and selectivity for different proteases.[6] The hydrophobicity and electronic properties of these substituents influence the interaction with the enzyme's active site.[6] For instance, studies on substituted benzamidines have shown that hydrophobicity can significantly affect the inhibition of thrombin, while both electronic effects and hydrophobicity play a role in the inhibition of plasmin.[6] Therefore, this compound is a valuable tool for investigating the structure-activity relationships of serine protease inhibition and for the development of novel therapeutic agents.

G cluster_0 Mechanism of Serine Protease Inhibition by Benzamidine Derivatives Serine_Protease_Active_Site Serine Protease Active Site (S1 Pocket) Asp189 Asp189 (Negatively Charged) Serine_Protease_Active_Site->Asp189 Contains Inhibition Competitive Inhibition Asp189->Inhibition Forms Salt Bridge with Benzamidine_Derivative 4-Bromo-3-methyl-benzamidine (Positively Charged Amidinium Group) Benzamidine_Derivative->Inhibition Leads to

Caption: Mechanism of serine protease inhibition.

Section 2: Safety, Handling, and Storage

2.1. Hazard Identification:

This compound is classified as hazardous.[4] All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

2.2. Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: Avoid inhaling the powder. If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

2.3. Storage Conditions:

Store the powder in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage is at 2-8°C for long-term stability. Keep away from strong oxidizing agents.

Section 3: Protocols for Solution Preparation and Stability Assessment

3.1. General Recommendations for Solution Preparation:

Due to the potential for hydrolysis and degradation in aqueous solutions, it is strongly recommended to prepare stock solutions fresh for each experiment. For the parent compound, benzamidine hydrochloride, aqueous solutions are not recommended for storage for more than one day.

3.2. Protocol for Preparing a 100 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out 24.95 mg of the powder and transfer it to a sterile, conical tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex briefly to dissolve the powder completely. Gentle warming or sonication may be applied if necessary.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C. Based on data for similar compounds, solutions in anhydrous DMSO are expected to be stable for at least one month at -20°C and up to a year at -80°C. However, empirical validation is recommended.

3.3. Protocol for Determining Aqueous Solubility:

  • Prepare a saturated solution by adding an excess of the powder to a known volume of purified water (or buffer of choice) at a controlled temperature (e.g., 25°C).

  • Stir the suspension for several hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

3.4. Protocol for Assessing Solution Stability:

  • Prepare solutions of known concentration in the desired solvents or buffers (e.g., water, PBS, DMSO).

  • Store aliquots of these solutions under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the concentration of the compound remaining in the solution using a stability-indicating HPLC method.

  • A solution is generally considered stable if less than 10% degradation has occurred.

Section 4: Application Protocols

4.1. General Use as a Protease Inhibitor:

For general protease inhibition in cell lysates or protein extracts, a starting concentration of 1 mM is recommended, by analogy with benzamidine hydrochloride.[7] The optimal concentration may vary depending on the specific application and the nature of the proteases present.

G start Start: Cell/Tissue Homogenization lysis Lysis in Buffer Containing 1 mM 4-Bromo-3-methyl-benzamidine HCl start->lysis incubation Incubate on Ice (e.g., 30 min) lysis->incubation centrifugation Centrifuge to Pellet Debris incubation->centrifugation supernatant Collect Supernatant (Protease-inhibited Lysate) centrifugation->supernatant downstream Downstream Applications (e.g., Western Blot, IP, Activity Assay) supernatant->downstream

Caption: Workflow for using the inhibitor in cell lysis.

4.2. Protocol for Determining the Inhibitory Constant (Ki) against a Serine Protease (e.g., Trypsin):

This protocol outlines a general procedure for determining the Ki value using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor: Dilute the stock solution of this compound in the assay buffer to obtain a range of concentrations.

  • Prepare the enzyme solution: Dilute the stock solution of the protease in the assay buffer to a working concentration.

  • Prepare the substrate solution: Dissolve the chromogenic substrate in the assay buffer to a working concentration.

  • Set up the assay: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Allow a brief pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader in kinetic mode.

  • Data analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

    • Plot the reaction velocities against the inhibitor concentrations for different substrate concentrations.

    • Determine the mode of inhibition and the Ki value using appropriate graphical methods (e.g., Dixon plot) or non-linear regression analysis.[5]

Section 5: Conclusion

This compound is a promising tool for research in enzymology and drug discovery, particularly in the study of serine proteases. While its handling and safety profile are well-defined, its specific application parameters require empirical determination. By following the protocols outlined in this guide, researchers can safely handle this compound and systematically determine its solubility, stability, and inhibitory potency, thereby enabling its effective integration into their experimental workflows.

References

  • Kandhasamy, M., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(1), 1-10. Available at: [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. Available at: [Link]

  • Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506. Available at: [Link]

  • NCBI. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tan, X., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 540-544. Available at: [Link]

Sources

Guide to the Preparation and Handling of 4-Bromo-3-methyl-benzamidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

The user wants me to create a detailed application note and protocol for preparing a 4-Bromo-3-methyl-benzamidine hydrochloride solution. This requires me to act as a Senior Application Scientist and provide a comprehensive guide that is scientifically accurate, practical, and well-referenced.

Here's a breakdown of the core requirements and how I'll address them:

PART 1: CORE DIRECTIVE (Autonomy)

  • I need to design the structure of the guide myself, not follow a template.

  • The structure should be logical and best suited for the topic. I'll likely use a structure that flows from general information to specific protocols:

    • Abstract/Introduction: Briefly introduce the compound, its importance, and the purpose of the application note.

    • Compound Properties: Provide key physicochemical data in a table for easy reference. This is crucial for understanding how to handle the compound.

    • Materials and Equipment: List all necessary reagents and equipment. This ensures the user is well-prepared.

    • Protocol: This will be the core of the document.

      • Workflow Diagram: A Graphviz diagram to visually represent the process.

      • Step-by-Step Instructions: Detailed, clear, and concise steps for preparing the solution. This will include calculations.

      • Safety Precautions: Emphasize safety throughout.

    • Quality Control: Suggest methods to verify the solution's concentration and purity.

    • Storage and Stability: Provide guidance on how to properly store the solution to maintain its integrity.

    • References: A complete list of all cited sources with clickable links.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: I will explain the "why" behind the steps. For example, why sterile filtration is necessary for biological applications, why aliquoting is important, and why certain solvents are used.

  • Trustworthiness: The protocol will be self-validating by including steps like recording the exact mass, using calibrated equipment, and suggesting a QC step.

  • Authoritative Grounding & Comprehensive References:

    • I will use the search results to find authoritative sources for the compound's properties (molecular weight, solubility, etc.), safety information, and general handling procedures for similar compounds.

    • I will cite these sources in-text.

    • I will create a numbered reference list at the end with titles, sources, and verified URLs.

PART 3: VISUALIZATION & FORMATTING

  • Data Presentation: I will use a Markdown table to present the compound's properties.

  • Experimental Protocols: The step-by-step protocol will be clearly formatted.

  • Mandatory Visualization (Graphviz):

    • I will create a DOT script for a workflow diagram.

    • The diagram will follow the specified formatting rules: max width, color contrast, node text contrast, and the specified color palette.

    • I will provide a brief caption.

Information Gathering Plan (based on initial google_search):

  • Properties of this compound:

    • Molecular Formula: C8H10BrClN2 (from Fluorochem, King-Pharm).

    • Molecular Weight: I will need to calculate this or find a reliable source. PubChem or a supplier's website is a good place for this. Correction: The search results for similar compounds (e.g., 4-bromo-3-methylbenzamide) provide molecular weights, but I need it for the specific hydrochloride salt. I will search for the exact compound's datasheet.

    • Solubility: The search results for the parent compound, benzamidine hydrochloride, indicate solubility in water, alcohol, DMSO, and DMF. I'll need to confirm this for the 4-bromo-3-methyl derivative. I will assume similar solubility in water due to the hydrochloride salt, which is a reasonable scientific assumption to start with.

    • Stability and Storage: Benzamidine HCl solutions are noted to be sensitive to oxidation and should be prepared fresh. Frozen aliquots might be stable for a short time. Storage of the solid is typically at 2-8°C or room temperature. I will use the most conservative and common recommendation.

  • Protocol Steps:

    • I'll base the protocol on standard laboratory procedures for preparing solutions of known concentration (Molarity).

    • The steps will include: calculation, weighing, dissolving, adjusting volume, mixing, and sterile filtering (important for the target audience).

    • Safety information will be sourced from the SDS results. The search results mention skin/eye irritation and harm if swallowed, so I'll emphasize PPE and using a fume hood.

  • Applications:

    • The search results confirm that benzamidine and its derivatives are serine protease inhibitors. This context is important for the introduction and for understanding why a researcher would be preparing this solution.

  • References:

    • I have several good sources from chemical suppliers (Sigma-Aldrich, Cayman Chemical, Fluorochem) and databases (PubChem). These are authoritative sources. I will use the URLs provided in the search results.

Pre-computation/Pre-analysis:

  • Molecular Weight Calculation: I will find the exact molecular weight from a reliable source like PubChem or a supplier's website for C8H10BrClN2. If not directly available, I'll calculate it from the atomic weights, but a cited source is better.

  • Graphviz DOT Script: I will write the DOT script to outline the workflow: Weigh -> Dissolve -> Adjust Volume -> Mix -> Filter -> Aliquot -> Store. I will use the specified color palette and ensure high contrast for text.

  • Calculations for Protocol: I will include an example calculation for a common stock concentration, like 10 mM in a 10 mL volume, to make the protocol practical.

I will now proceed with structuring and writing the content based on this plan, integrating the information from the search results.An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of this compound solutions. As a serine protease inhibitor, the precise and consistent formulation of this reagent is critical for reproducible outcomes in drug discovery and biochemical research. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring protocols are both accurate and self-validating. All procedures are grounded in authoritative safety and chemical handling standards.

Scientific Introduction: The Role of Benzamidines in Research

4-Bromo-3-methyl-benzamidine belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases.[1] The core benzamidine structure serves as a mimic of the arginine side chain, allowing it to bind effectively to the S1 pocket of these enzymes. The specific substitutions on the phenyl ring, in this case, a bromine atom at the 4-position and a methyl group at the 3-position, modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Given its inhibitory function, this compound is a valuable tool for:

  • Preventing proteolytic degradation of target proteins during purification and analysis.

  • Studying the kinetics and mechanisms of specific serine proteases.

  • Serving as a scaffold or starting point for the development of novel therapeutic agents, particularly in areas like anticoagulation and inflammation.

The hydrochloride salt form is typically used to enhance the aqueous solubility and stability of the parent compound.[1] Accurate solution preparation is the foundational step for any meaningful downstream experiment.

Core Reagent Profile

A complete understanding of the reagent's physicochemical properties is essential for accurate preparation and safe handling.

PropertyDataSource(s)
Molecular Formula C₈H₁₀BrClN₂[2]
CAS Number 1187927-47-4[3][4]
Appearance White to off-white crystalline solid or powder.[5][6]
Solubility Soluble in water and alcohol.[6] For the related compound benzamidine HCl, solubility in water is reported as 50 mg/mL.[6][6]
Storage (Solid) Store tightly closed in a cool, dry, and well-ventilated place.[7] Recommended temperature: 2-8°C.[6][6][7]

Safety Protocols & Hazard Management

This compound must be handled with appropriate caution. The following hazards are identified based on safety data sheets for the compound and its structural analogs.

  • Hazard Classification: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[7]

  • Handling Precautions:

    • Work in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

    • Wear comprehensive Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

    • Avoid dust formation.[7]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[7]

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a standard 10 mM stock solution in water. The principles can be readily adapted for different concentrations or solvent systems.

Required Materials & Equipment
  • Reagents:

    • This compound (≥95% purity)[2]

    • Nuclease-free, deionized water (DI H₂O) with a resistivity of ≥18.2 MΩ·cm

  • Equipment:

    • Analytical balance (readability ± 0.1 mg)

    • Calibrated micropipettes

    • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)

    • Vortex mixer

    • Sterile 0.22 µm syringe filters

    • Sterile, single-use cryovials or microcentrifuge tubes for aliquoting

Solution Preparation Workflow

Caption: Standard workflow for preparing sterile, aliquoted stock solutions.

Step-by-Step Methodology

Causality Note: The molecular weight of 4-Bromo-3-methyl-benzamidine (C₈H₉BrN₂) is approximately 213.08 g/mol . The hydrochloride salt (HCl) adds approximately 36.46 g/mol . Therefore, the molecular weight of the hydrochloride form (C₈H₁₀BrClN₂) is ~249.54 g/mol . Using the correct molecular weight is the most critical factor for concentration accuracy.

  • Mass Calculation: Calculate the mass of 4-Bromo-3-methyl-benzamidine HCl required.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM solution:

      • Mass (g) = (0.010 mol/L) × (0.010 L) × (249.54 g/mol ) = 0.02495 g or 25.0 mg

  • Weighing:

    • Place a new weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (25.0 mg). Rationale: Using an analytical balance ensures the precision necessary for accurate final concentrations. Record the actual mass weighed.

  • Dissolution:

    • Transfer the weighed powder to a 15 mL conical tube.

    • Add approximately 80% of the final desired volume of DI water (e.g., 8 mL for a 10 mL final volume).

    • Cap the tube and vortex thoroughly for 30-60 seconds. Visually inspect to ensure all solid has dissolved. Note: For related compounds, slight heating can aid dissolution, but it is recommended to prepare solutions fresh in degassed water as they can be sensitive to oxidation.[6]

  • Final Volume Adjustment (QS):

    • Once fully dissolved, carefully add DI water to reach the final volume of 10 mL. This is known as "quantity sufficient" or QS. Rationale: Adding the solvent in two steps prevents overshooting the final volume and ensures greater accuracy.

  • Homogenization:

    • Cap the tube securely and invert 10-15 times to ensure the solution is homogenous. Avoid vigorous shaking that could introduce bubbles.

  • Sterile Filtration:

    • For any biological application, sterility is paramount to prevent contamination.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile 15 mL conical tube. Rationale: This removes any potential microbial contaminants or particulates without affecting the solute.

  • Aliquoting and Storage:

    • To preserve the stability of the compound and avoid degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 50 µL or 100 µL) in sterile cryovials or microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), and preparation date.

    • Store aliquots at -20°C or -80°C. Note: While some benzamidine solutions are not recommended for storage for more than one day in aqueous buffers, freezing aliquots is a common practice to extend shelf-life.[5] It is the user's responsibility to validate the stability for their specific application.

References

  • Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-bromo-3-methyl-benzamidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established chemical literature and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely adopted method is the Pinner reaction.[1][2] This two-step process begins with the reaction of the starting material, 4-bromo-3-methyl-benzonitrile, with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate alkyl imidate salt, often called a Pinner salt.[1][3] This intermediate is then reacted with ammonia or an ammonium salt to yield the final amidine hydrochloride product.[3][4]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: The presence of water is highly detrimental to the Pinner reaction for two primary reasons.[5] First, the nitrilium ion intermediate is susceptible to hydrolysis. Second, and more importantly, the Pinner salt intermediate (the alkyl imidate hydrochloride) can be readily hydrolyzed to form an ester or, upon rearrangement, an amide.[1][5] This side reaction consumes your intermediate and significantly reduces the yield of the desired amidine. Therefore, using anhydrous solvents and reagents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is paramount.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common method to monitor the disappearance of the starting nitrile. For the first step, you will observe the consumption of the 4-bromo-3-methyl-benzonitrile spot. In the second (ammonolysis) step, you can monitor the disappearance of the intermediate imidate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the primary impurities I should expect, and how can they be removed?

A4: The most common impurity is ammonium chloride (NH₄Cl), which is a byproduct of the ammonolysis step.[6] Unreacted starting nitrile or intermediate imidate may also be present. Purification is typically achieved through recrystallization. Solvents like ethanol, isopropanol, or mixtures with ethyl acetate or diethyl ether are often effective for crystallizing the amidine hydrochloride salt while leaving impurities in the mother liquor.[6] Washing the crude solid with a solvent in which the product is sparingly soluble (like cold acetone or ethyl acetate) can also remove more soluble impurities.

Synthesis Workflow & Mechanism

The overall synthesis can be visualized as a two-stage process, starting from the nitrile and proceeding through the Pinner salt intermediate.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification Nitrile 4-Bromo-3-methyl- benzonitrile Imidate Ethyl 4-bromo-3-methyl- benzimidate HCl (Pinner Salt) Nitrile->Imidate Low Temp (0-5 °C) Anhydrous Conditions HCl_EtOH Anhydrous HCl (gas) in Ethanol HCl_EtOH->Imidate Imidate_ref Pinner Salt Ammonia Ammonia Source (e.g., NH₃ gas, NH₄Cl) Amidine 4-Bromo-3-methyl- benzamidine HCl (Crude) Ammonia->Amidine Amidine_ref Crude Product Imidate_ref->Amidine Reaction in Alcohol Purified Pure 4-Bromo-3-methyl- benzamidine HCl Amidine_ref->Purified Recrystallization (e.g., Ethanol/Ether)

Caption: General workflow for the synthesis of 4-bromo-3-methyl-benzamidine HCl.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Nitrile 1. Insufficient HCl: The reaction is acid-catalyzed. Inadequate HCl will result in a sluggish or stalled reaction.[5] 2. Moisture Contamination: Water hydrolyzes the activated nitrile intermediate.[5] 3. Low Reaction Temperature: While initial HCl addition requires low temperatures, the reaction itself may need to be warmed to proceed at a reasonable rate.1. Ensure a continuous stream of dry HCl gas is bubbled through the solution until saturation is confirmed (e.g., by weight gain or fuming). 2. Use oven-dried glassware, anhydrous ethanol, and perform the reaction under an inert atmosphere (N₂ or Ar). 3. After initial HCl saturation at 0-5 °C, allow the reaction to slowly warm to room temperature or gently heat as needed while monitoring by TLC.
Low Yield of Final Amidine Product 1. Hydrolysis of Imidate Intermediate: This is the most common cause of low yield. The Pinner salt is moisture-sensitive.[7] 2. Incomplete Ammonolysis: The conversion of the imidate to the amidine may be incomplete. 3. Thermodynamic Instability of Pinner Salt: The imidate salt can decompose upon prolonged standing or at elevated temperatures.[1][2]1. Strictly maintain anhydrous conditions throughout both steps. Do not expose the isolated Pinner salt to moist air. It is often best to proceed directly to the ammonolysis step without isolating the intermediate.[1] 2. Use a sufficient excess of the ammonia source (e.g., saturate the solution with ammonia gas or use several equivalents of ammonium chloride). Gentle heating may be required.[3] 3. Keep the reaction temperature low (0-5 °C) during the formation of the Pinner salt.[2] Proceed to the next step promptly after its formation is complete.
Product is an Oily or Gummy Solid 1. Presence of Impurities: Significant amounts of unreacted starting material or byproducts can inhibit crystallization. 2. Incorrect Solvent for Crystallization: The chosen solvent system may not be suitable for inducing crystallization of your specific product.1. Attempt to purify the oil via column chromatography if standard recrystallization fails. Alternatively, dissolve the oil in a minimal amount of a solvent like isopropanol and slowly add a non-polar "anti-solvent" like diethyl ether or hexane to precipitate the product. 2. Experiment with different recrystallization solvents. Good starting points include ethanol, isopropanol, or methanol/ethyl acetate mixtures.
Final Product Contains High Levels of Ammonium Chloride 1. Co-precipitation: Ammonium chloride is a direct byproduct and can co-precipitate with the desired amidine hydrochloride.[6]1. Recrystallize from a solvent system that solubilizes ammonium chloride more effectively than your product. Hot ethanol is often a good choice. 2. A patent for purifying benzamidine hydrochloride suggests a method of dissolving the crude product in methanol and treating it with sodium methoxide to convert NH₄Cl to NaCl, which is less soluble and can be filtered off.[6] A similar principle could be cautiously adapted.

Detailed Experimental Protocol (Pinner Reaction)

This protocol is a representative example. Researchers should adapt it based on their specific scale and laboratory equipment.

Step 1: Formation of Ethyl 4-bromo-3-methyl-benzimidate hydrochloride (Pinner Salt)

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂ or Drierite).

  • Reagents: To the flask, add 4-bromo-3-methyl-benzonitrile (1.0 eq) and anhydrous ethanol (approx. 3-5 mL per gram of nitrile).

  • HCl Addition: Cool the stirred mixture to 0-5 °C in an ice bath. Bubble dry HCl gas through the solution. The HCl gas can be generated from a cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride.

  • Reaction: Continue bubbling HCl until the solution is saturated (fumes are visible above the solution). Seal the flask and continue stirring at 0-5 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting nitrile is consumed. The Pinner salt typically precipitates as a white solid.

Step 2: Ammonolysis to this compound

  • Preparation: Cool the reaction mixture (containing the precipitated Pinner salt) back to 0-5 °C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension until the mixture is basic (test with pH paper on the vapor). Alternatively, add powdered anhydrous ammonium chloride (2-3 eq) to the mixture.

  • Reaction: Seal the vessel and stir the mixture. The reaction may be slow at low temperatures; it can be allowed to warm to room temperature or gently heated (e.g., to 30-40 °C) for several hours to drive the conversion.[3]

  • Work-up: After the reaction is complete (monitored by TLC/HPLC), cool the mixture. If ammonia gas was used, excess gas can be removed by bubbling nitrogen through the solution. The solid product can be collected by filtration.

  • Purification: Wash the crude solid with a cold, non-polar solvent like diethyl ether to remove organic impurities. The primary impurity will be ammonium chloride. Recrystallize the solid from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture to obtain the pure this compound.[8]

G cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis Nitrile Nitrile Nitrilium Nitrilium Nitrile->Nitrilium Protonation Imidate_intermediate Tetrahedral Intermediate Nitrilium->Imidate_intermediate Nucleophilic Attack by EtOH Pinner_Salt Pinner Salt [Ar-C(OEt)=N⁺H₂]Cl⁻ Imidate_intermediate->Pinner_Salt Proton Transfer Amidine_intermediate Tetrahedral Intermediate Pinner_Salt->Amidine_intermediate Nucleophilic Attack by NH₃ Amidine_Product Amidine HCl [Ar-C(NH₂)=N⁺H₂]Cl⁻ Amidine_intermediate->Amidine_Product Elimination of EtOH

Sources

overcoming solubility issues with 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-methyl-benzamidine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of specialized reagents is critical to experimental success. This guide is designed to provide you with in-depth, practical solutions to common solubility challenges encountered with this compound, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is an aryl amidine derivative.[1][2] The core structure features a benzamidine group, which is a potent reversible and competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1] The hydrochloride salt form is typically a white to off-white crystalline solid, which is generally more water-soluble than its free base counterpart.[1][3]

The key to its behavior in solution is the amidine functional group (-C(=NH)NH₂). This group is basic and becomes protonated in acidic to neutral conditions, forming a positively charged amidinium ion.[4] This charge is crucial for its solubility in polar solvents like water.

Q2: I'm having trouble dissolving the compound in my aqueous buffer. What is the expected solubility?

Direct solubility data for this compound is not extensively published. However, we can infer its likely behavior from data on the parent compound, benzamidine hydrochloride. The additional bromo and methyl groups increase the molecule's hydrophobicity, suggesting that it may be slightly less soluble in aqueous solutions than the parent compound.

For reference, here is the reported solubility of the parent compound, benzamidine hydrochloride:

SolventApproximate SolubilitySource
Water~50 mg/mL (with heating)[5]
PBS (pH 7.2)~3 mg/mL[6]
DMSO~25 mg/mL[3][6]
Ethanol~10 mg/mL[3][6]
Dimethylformamide (DMF)~25 mg/mL[6]

Expert Insight: Expect this compound to follow a similar pattern but with potentially lower values in aqueous media. If your experiment requires a concentration above 1-2 mg/mL in a neutral aqueous buffer, you will likely encounter solubility issues.

Q3: Why is my solution cloudy or forming a precipitate, even after initial dissolution?

This is a classic sign of either exceeding the compound's equilibrium solubility or a pH-driven precipitation.

  • Supersaturation and Precipitation: You may have created a temporarily supersaturated solution, especially if you used heating or a co-solvent to aid initial dissolution. Over time, the compound crashes out of the solution as it equilibrates to its true thermodynamic solubility limit.

  • pH Shift: The most common cause is a pH shift. The protonated amidinium ion is soluble, but the neutral free base is significantly less so. If the pH of your stock solution or final experimental medium is neutral to alkaline, the compound can deprotonate and precipitate. The solubility of ionizable drugs is highly pH-dependent.[7]

Troubleshooting Guides & Protocols

Issue 1: Incomplete Dissolution in Aqueous Buffers

If the compound fails to dissolve completely in your aqueous buffer (e.g., PBS, TRIS), follow this troubleshooting workflow.

G start Start: Incomplete Dissolution check_conc Is concentration > 1 mg/mL? start->check_conc ph_adjust Protocol 1: pH Adjustment Lower pH to 4-5 with dilute HCl. check_conc->ph_adjust Yes re_eval Re-evaluate concentration. Is this concentration essential? check_conc->re_eval No use_cosolvent Protocol 2: Co-Solvent Stock Prepare a concentrated stock in DMSO or Ethanol. ph_adjust->use_cosolvent Fails or pH is incompatible success Success: Compound Dissolved ph_adjust->success Success re_eval->ph_adjust use_cosolvent->success Success fail Issue Persists: Consider Advanced Formulation use_cosolvent->fail Precipitates on dilution

Caption: Troubleshooting workflow for initial dissolution failure.

Protocol 1: Systematic pH Adjustment

The solubility of amidines is highly dependent on pH.[8][9] By lowering the pH, you ensure the amidine group is fully protonated, maximizing its polarity and interaction with water.

Objective: To find the optimal acidic pH for complete dissolution.

Methodology:

  • Prepare a slurry of the compound in your desired aqueous buffer at the target concentration.

  • While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity.

  • Use a calibrated pH meter to track the pH as you add the acid.

  • Note the pH at which the compound fully dissolves. This is your minimum effective pH.

  • Trustworthiness Check: Once dissolved, slowly add 0.1 M NaOH dropwise to see if the compound precipitates as the pH rises. This confirms that the dissolution is pH-dependent. For most amidines, stability is often found at a pH of around 4-7.[10]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Amidinium Amidinium Ion (Protonated) R-C(NH2)NH2⁺ High Solubility Amidine Amidine (Neutral Base) R-C(=NH)NH2 Low Solubility Amidinium:f1->Amidine:f1 + OH⁻ Amidine:f1->Amidinium:f1 + H⁺

Caption: pH-dependent equilibrium of the benzamidine moiety.

Protocol 2: Utilizing Co-Solvent Systems

When pH adjustment is not viable or sufficient, a co-solvent can be used to prepare a concentrated stock solution.[11][12] Co-solvents work by reducing the polarity of the primary solvent (water), which lowers the energy barrier for solvating a hydrophobic molecule.[]

Objective: To create a high-concentration stock solution that can be diluted into an aqueous medium.

Recommended Co-solvents: DMSO, Ethanol, DMF.[6][]

Methodology:

  • Weigh the required amount of this compound.

  • Add a minimal volume of the chosen co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 25-50 mg/mL).

  • Gently vortex or sonicate until fully dissolved. The use of an inert gas purge is recommended for organic solvents.[6]

  • Dilution Step (Critical): Perform serial dilutions. When diluting into your final aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously . This rapid mixing helps prevent localized supersaturation and precipitation.

  • Trustworthiness Check: Ensure the final concentration of the organic solvent is minimal and does not interfere with your assay, as organic solvents can have physiological effects.[6]

Issue 2: Compound Precipitates Out of Solution Over Time

This indicates that the solution is thermodynamically unstable.

Solution 1: Temperature Control

  • Heating: For many solids, solubility increases with temperature.[14][15] You can gently warm the solution (e.g., to 37°C) to aid dissolution and maintain solubility. Caution: Do not overheat, as this can degrade the compound. Always test for thermal stability if this approach is used for long-term experiments. The dissolution process for some salts can be exothermic, in which case heating would decrease solubility, though this is less common.[16][17]

  • Storage: Store stock solutions at the recommended temperature, often 2-8°C, to minimize degradation.[3] However, be aware of the potential for precipitation at lower temperatures. If this occurs, allow the solution to return to room temperature and sonicate briefly before use.

Solution 2: Advanced Formulation (For Drug Development) If high, stable concentrations in aqueous media are required for formulation, more advanced techniques may be necessary:

  • Solid Dispersions: Dispersing the drug in a highly soluble hydrophilic matrix can improve dissolution.[18][19]

  • Particle Size Reduction: Techniques like micronization or creating nanocrystals increase the surface area-to-volume ratio, which can enhance the dissolution rate.[20][21][22]

  • Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent solubility.[19]

References

  • Amidine | Solubility of Things.
  • Cosolvent. Wikipedia. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Methyl 4-bromo-3-methylbenzoate Safety Data Sheet. (2010).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. (2023). Available at: [Link]

  • Why does the solubility of some salts decrease with temperature? (2016). Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Benzamidine. Wikipedia. Available at: [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025).
  • 16.4: How Temperature Influences Solubility. Chemistry LibreTexts. (2025). Available at: [Link]

  • This compound [1187927-47-4].
  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. (2025). Available at: [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available at: [Link]

  • Amidine. Wikipedia. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • MSDS of 4-Methyl-benzamidine hydrochloride. Capot Chemical. (2025). Available at: [Link]

Sources

Technical Support Center: 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-3-methyl-benzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this compound in your experiments. As a substituted benzamidine, this molecule is predicted to function as a serine protease inhibitor, making its integrity in solution critical for generating reliable and reproducible data.[1][2] This guide synthesizes established principles from related compounds with practical, field-proven advice to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound in solution.

Q1: What are the recommended solvents for dissolving this compound?

A1: While solubility data for this specific derivative is not extensively published, we can establish a strong baseline from the parent compound, benzamidine hydrochloride. It is soluble in water, ethanol, DMSO, and dimethylformamide (DMF).[3][4] For this compound, we recommend starting with organic solvents like DMSO or ethanol to prepare concentrated stock solutions. Aqueous buffers can then be used for preparing final working concentrations.

  • Causality: Preparing a concentrated stock in a stable organic solvent like DMSO minimizes initial hydrolysis risk. This stock can then be diluted into aqueous buffers immediately before the experiment, limiting the compound's exposure time to potentially unfavorable aqueous conditions.

Q2: How should I prepare and store stock solutions?

A2: Proper stock solution preparation is the first line of defense against degradation.

  • For Organic Stocks (e.g., DMSO, Ethanol): We recommend preparing stocks at 10-50 mM, aliquoting them into small, single-use volumes in tightly sealed vials, and storing them at -20°C or -80°C. The solid compound itself should be stored at room temperature or as indicated on the vial, protected from moisture and light.[4][5]

  • For Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each experiment. The parent compound, benzamidine HCl, is known to be sensitive to oxidation, and aqueous solutions are not recommended for storage longer than one day.[3][4] If you must prepare an aqueous stock, use de-gassed, high-purity water or buffer and use it immediately. Short-term storage of frozen aqueous aliquots may be possible if the solution is prepared under an inert gas, but the stability is not guaranteed and should be validated internally.[3]

Q3: What is the primary cause of instability in aqueous solutions?

A3: The primary risks to benzamidine derivatives in aqueous solution are hydrolysis and oxidation.[3] The amidine functional group can be susceptible to hydrolysis, especially at non-neutral pH, which would cleave the active moiety and render the compound inactive. The benzene ring and methyl group may also be susceptible to oxidation.

Q4: How does pH affect the stability of the compound?

A4: The stability of amidines is often pH-dependent. While specific data for this derivative is unavailable, solutions of the parent compound, benzamidine hydrochloride, are slightly acidic (pH ~5 for a 50 g/L solution).[6] Extreme pH values (both highly acidic and highly basic) should be avoided as they can catalyze hydrolysis.[7] We recommend maintaining working solutions within a pH range of 6.0-7.5 for maximal stability during typical experimental timelines.

Q5: Are there any known chemical incompatibilities?

A5: Yes. Based on safety data for related compounds, this compound should be considered incompatible with:

  • Strong oxidizing agents: Can lead to chemical degradation.

  • Strong acids and strong bases: Can catalyze hydrolysis.[5][7]

Avoid mixing stock solutions directly with reagents containing these incompatible components.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may arise from compound instability.

Problem: I'm observing a progressive loss of my compound's inhibitory activity.

Potential CauseRecommended ActionScientific Rationale
Aqueous Solution Degradation 1. Prepare a fresh working solution from a frozen DMSO stock immediately before your assay. 2. Run a time-course experiment to see if the activity loss correlates with the age of the aqueous solution.Benzamidine derivatives have limited stability in aqueous buffers; preparing solutions fresh minimizes degradation due to hydrolysis or oxidation.[4]
Stock Solution Degradation 1. Thaw a new, unused aliquot of your concentrated stock solution. 2. If the problem persists, prepare a fresh stock from the solid compound. 3. Verify stock concentration and integrity using an analytical method like HPLC-UV.Repeated freeze-thaw cycles or prolonged storage, even at low temperatures, can degrade sensitive compounds. Water absorption into DMSO stocks can also facilitate slow hydrolysis over time.
Oxidation 1. Prepare aqueous solutions using buffers that have been de-gassed by sonication, sparging with nitrogen or argon, or boiling.The parent compound is sensitive to oxidation; removing dissolved oxygen from the buffer can significantly improve stability during the experiment.[3]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a reliable, concentrated stock solution.

  • Pre-Experiment Check: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve the target concentration (e.g., 20 mM). Vortex thoroughly until fully dissolved.

  • Aliquoting: Dispense the solution into single-use, low-retention polypropylene tubes. Use volumes appropriate for a single experiment to avoid freeze-thaw cycles.

  • Storage: Tightly cap the aliquots, parafilm them for an extra seal against moisture, and store them at -20°C or -80°C, protected from light.

  • (Optional but Recommended) Quality Control: Analyze a freshly prepared 1:100 dilution of the stock solution via HPLC-UV to establish a baseline purity profile and concentration (t=0 reference).

Workflow: Troubleshooting Inconsistent Results

This decision tree provides a logical workflow for diagnosing issues related to compound stability.

G start Inconsistent Experimental Results Observed check_reagents Are all other reagents and buffers freshly prepared and validated? start->check_reagents reagent_no No check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes prepare_reagents Prepare and validate all other reagents, then repeat experiment. reagent_no->prepare_reagents check_compound Evaluate Compound Stability reagent_yes->check_compound fresh_stock Prepare fresh aqueous solution from a new DMSO stock aliquot for each replicate. check_compound->fresh_stock results_consistent Are results now consistent? fresh_stock->results_consistent consistent_yes Yes results_consistent->consistent_yes Yes consistent_no No results_consistent->consistent_no No problem_solved Problem Solved: Issue was likely degradation of working solution. consistent_yes->problem_solved analytical_qc Perform analytical QC on stock solution (e.g., HPLC-UV). consistent_no->analytical_qc stock_ok Is stock purity and concentration confirmed? analytical_qc->stock_ok stock_yes Yes stock_ok->stock_yes Yes stock_no No stock_ok->stock_no No investigate_assay Investigate other assay parameters (e.g., protein stability, plate effects, instrument variability). stock_yes->investigate_assay new_solid Prepare new stock from original solid. If issue persists, use a new lot of compound. stock_no->new_solid G cluster_compound 4-Bromo-3-methyl-benzamidine HCl (in Solution) cluster_factors Degradation Factors cluster_pathways Degradation Pathways Compound Active Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation pH Non-Neutral pH (Acidic or Basic) pH->Hydrolysis catalyzes Oxygen Dissolved Oxygen Oxygen->Oxidation promotes Temp Elevated Temperature Temp->Hydrolysis accelerates Temp->Oxidation accelerates Light UV/Light Exposure Light->Oxidation can initiate Inactive Inactive Products Hydrolysis->Inactive Oxidation->Inactive

Caption: Key factors influencing the degradation of benzamidine derivatives.

References

  • Scientific Laboratory Supplies. Benzamidine hydrochloride hydr | B6506-25G.

  • Sigma-Aldrich. Benzamidine =99 206752-36-5.

  • Cayman Chemical. PRODUCT INFORMATION - Benzamidine (hydrochloride).

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

  • Fisher Scientific. SAFETY DATA SHEET (Benzamidine hydrochloride hydrate).

  • Sigma-Aldrich. Benzamidine 99 1670-14-0.

  • BLD Pharm. 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE (CAS No. 812667-45-1) SDS.

  • CDC Stacks. Development of an analytical method for benzidine-based dyes.

  • Fisher Scientific. SAFETY DATA SHEET (Methyl 4-bromo-3-methylbenzoate).

  • Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate.

  • CymitQuimica. Safety Data Sheet (4-Bromo-3-methyl-benzamidine; hydrochloride).

  • Sigma-Aldrich. SAFETY DATA SHEET (4-Bromobenzamidine).

  • Fluorochem. 4-Bromo-3-methyl-benzamidine; hydrochloride.

  • National Institutes of Health. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.

  • PubMed. Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment.

  • Fisher Scientific. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™.

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • Fisher Scientific. 4-Bromo-3-methylbenzamide, 99%.

  • Sigma-Aldrich. Benzamidine 99 1670-14-0 (Q&A section).

  • King-Pharm. This compound [1187927-47-4].

  • PubMed. Inhibition of serine proteinases by benzamidine derivatives.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromobenzamidine Hydrochloride.

  • PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

  • Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide.

  • Thermo Fisher Scientific. 4-Bromo-3-methylbenzamide, 99%.

  • J&W Pharmlab. This compound.

  • CymitQuimica. 3-Bromo-4-fluoro-benzamidine, HCl.

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products.

Sources

Technical Support Center: 4-Bromo-3-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-Bromo-3-methyl-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we address common challenges and provide expert guidance in a direct question-and-answer format to help you avoid compound degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what makes it susceptible to degradation?

A1: this compound is an aromatic organic compound featuring a benzamidine functional group. Benzamidines are potent inhibitors of serine proteases, making them valuable in various research and therapeutic contexts, including coagulation and fibrinolysis studies.[1][2]

The primary point of instability lies in the amidine functional group (-C(=NH)NH2) . This group is susceptible to hydrolysis, particularly in aqueous solutions. The presence of water can lead to the cleavage of the carbon-nitrogen double bond, ultimately converting the amidine to the corresponding benzamide or benzoic acid derivative. The hydrochloride salt form enhances stability by keeping the amidine group protonated and less nucleophilic, but this protection is not absolute, especially under unfavorable conditions.

Q2: How should I properly store the solid (powder) form of this compound?

A2: Proper storage of the solid compound is the first and most critical step in preventing degradation. The key is to protect it from moisture and light. Safety data sheets for similar benzamidine compounds recommend cool, dry, and well-ventilated storage.[3][4][5]

Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation kinetics. A standard laboratory refrigerator is suitable.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light, which can potentially catalyze degradation.[3][4]
Location DesiccatorProvides an additional layer of protection against humidity.
Q3: I've prepared a stock solution. What is the best way to store it, and for how long is it stable?

A3: The stability of this compound decreases significantly once in solution. Aqueous solutions are particularly prone to hydrolysis. For a related compound, benzamidine hydrochloride, it is noted that solutions are not stable and should be prepared fresh daily.[6]

Recommended Storage for Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)These solvents lack water and reactive protons, significantly inhibiting the hydrolysis pathway.
Storage Temp. -20°C or -80°CFreezing the solution minimizes molecular motion and slows chemical reactions.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Shelf-Life Prepare fresh for best results. If stored, use within 1-2 weeks (in anhydrous solvent at -80°C).Due to the inherent instability in solution, prolonged storage is not recommended. Always validate with a control.

Troubleshooting Guide

Q4: My experiment is yielding inconsistent or negative results. Could compound degradation be the cause?

A4: Yes, this is a distinct possibility. If you observe a loss of expected biological activity (e.g., reduced enzyme inhibition), it may be due to a lower concentration of the active compound resulting from degradation. Before suspecting the compound, it's crucial to rule out other experimental variables.

Below is a workflow to help diagnose the issue.

Troubleshooting_Workflow A Unexpected Experimental Results (e.g., loss of activity) B Verify Experimental Parameters (e.g., concentrations, buffer pH, instrument settings) A->B C Parameters Correct? B->C D Re-run Experiment with Freshly Prepared Reagents C->D No E Assess Compound Integrity C->E Yes F Is the solid compound old or improperly stored? E->F G Was the stock solution subjected to freeze-thaw cycles or stored for a long time? F->G No J Order New Compound and/or Prepare Fresh Stock Solution F->J Yes H Perform Analytical Check (See Protocol Below) G->H Yes K Problem Resolved G->K No, problem likely in experimental design I Degradation Confirmed H->I I->J J->K Hydrolysis_Pathway cluster_conditions Degradation Conditions compound 4-Bromo-3-methyl-benzamidine (Active Compound) product 4-Bromo-3-methyl-benzamide (Inactive Hydrolysis Product) compound->product Hydrolysis H2O H₂O (Moisture) pH Basic or Neutral pH Heat Elevated Temperature

Caption: Primary hydrolytic degradation pathway of 4-Bromo-3-methyl-benzamidine.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods.
  • Apollo Scientific. (2023, March 12). Safety Data Sheet: 4-Bromo-3-methylbenzaldehyde.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Chemguide. (n.d.). The Hydrolysis of Amides.
  • Chemistry Stack Exchange. (2019, June 13). Hydrolysis of an amidine derivative under acidic conditions.
  • Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzamide, 99%.
  • Fluorochem. (n.d.). 4-Bromo-3-methyl-benzamidine; hydrochloride.
  • Jedrejczak, M. T., & Gaind, V. S. (1993). Analytical Methods for Determining Benzidine in Biological Samples. In NCBI Bookshelf.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • MDPI. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
  • NIH. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis.
  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-.
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Singh, U. P., et al. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
  • Sridhar, G., et al. (n.d.). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation.

Sources

Technical Support Center: Crystallization of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-3-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. As a substituted benzamidine, this molecule possesses specific characteristics that influence its crystallization behavior, primarily its polarity, hydrogen bonding capabilities, and the nature of its hydrochloride salt form. This document provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.

Question 1: I've followed a standard cooling crystallization protocol, but no crystals are forming, even after the solution has cooled completely. What's wrong?

Answer: This is a classic sign of either insufficient supersaturation or inhibition of nucleation. Your compound is likely too soluble in the chosen solvent at the cooled temperature.

  • Causality: Crystals form when a solution is supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the concentration is below the saturation point, there is no thermodynamic driving force for crystallization.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try to initiate crystal formation mechanically. Scratch the inside surface of the flask just below the meniscus with a glass rod.[1] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a small crystal of this compound from a previous batch, add a single, tiny crystal to the solution.[2][3] This "seed" provides a template for further crystal growth.

    • Increase Concentration: If mechanical methods fail, your solution is likely undersaturated. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%), then allow it to cool again.[2] This increases the solute concentration.

    • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly cloudy (turbid), then gently heat until it clears. This brings the solution closer to its saturation point for more controlled crystallization upon cooling. For hydrochloride salts, adding diethyl ether to a solution in 2-propanol is a common strategy.[4]

Question 2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[2] This is common with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point.

  • Causality: The high concentration of the solute and impurities can create a liquid phase that is immiscible with the bulk solvent. Impurities often dissolve better in these oily droplets than in the solvent, which hinders purification.[2]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution to dissolve the oil. Once dissolved, add a small amount of additional hot solvent (perhaps 5-10% more volume).[2] This lowers the saturation temperature, ensuring that the compound crystallizes at a temperature below its melting point.

    • Slow Down Cooling: Rapid cooling can favor oiling out. After dissolving your compound in the hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the cooling rate.

    • Change Solvents: Your chosen solvent may be the issue. Select a solvent with a lower boiling point or use a solvent/anti-solvent system that allows for crystallization at a lower temperature.

Question 3: The crystallization happened almost instantly, resulting in a fine powder instead of distinct crystals. How can I grow larger, higher-quality crystals?

Answer: The formation of a fine powder indicates that the rate of nucleation was far too high, leading to the rapid precipitation of many small crystals rather than the slow growth of a few large ones.[1]

  • Causality: This typically happens when the solution is highly supersaturated or cools too quickly. The thermodynamic driving force for crystallization is so strong that countless nucleation sites form simultaneously.[2]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Re-dissolve the powder by heating and add more solvent to decrease the concentration. An ideal crystallization should show the first signs of crystal growth after about 5-15 minutes of cooling.[2]

    • Control the Cooling Rate: A slower cooling rate is paramount for growing large crystals. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.[1]

    • Use Vapor Diffusion: For obtaining high-quality single crystals suitable for X-ray diffraction, the vapor diffusion method is superior. In this technique, the compound is dissolved in a solvent, and an anti-solvent is allowed to slowly diffuse into the solution in a sealed container, gradually inducing crystallization over days.[3]

Question 4: My yield is very low after filtration. Where did my compound go?

Answer: A low yield is most often caused by using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[2]

  • Causality: While you need enough solvent to dissolve the compound when hot, an excessive amount will also keep a large portion of it dissolved even after cooling, as dictated by its solubility curve.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), dip a glass stirring rod into it and let the solvent evaporate. If a significant solid residue forms on the rod, a large amount of your compound remains in solution.[2]

    • Recover the Product: You can recover the dissolved product by boiling off a significant portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until the solid just dissolves.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

As a polar, aromatic hydrochloride salt, solvents with moderate to high polarity are the best starting points. The key is to find a solvent where the compound is soluble when hot but has limited solubility when cold.

  • Primary Recommendations: Alcohols like 2-propanol and ethanol are excellent choices. 2-propanol is often preferred for hydrochloride salts as they can sometimes be too soluble in ethanol for good recovery.[4]

  • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve the compound in a polar solvent (like ethanol or methanol) and then slowly add a less polar or non-polar anti-solvent (like diethyl ether or hexane ) to induce crystallization.[4][5]

  • Aqueous Systems: Given the hydrochloride salt form, water can be an effective solvent, especially when heated.[5] However, the compound's solubility might be high, requiring pH adjustment or the addition of a co-solvent to reduce solubility upon cooling.

Solvent ClassRecommended SolventsRationale & Key Considerations
Alcohols 2-Propanol, Ethanol, MethanolGood balance of polarity. 2-Propanol is often optimal for HCl salts.[4] Methanol may be too strong a solvent, leading to lower yields.
Ketones AcetoneCan be effective, often used in combination with an anti-solvent like hexane.[5] Its volatility can be a challenge.
Ethers Diethyl Ether, MTBETypically used as anti-solvents to precipitate the salt from a more polar solvent solution.[4]
Aqueous WaterThe compound is likely soluble due to the salt form. Can be a good choice, but recovery may require pH adjustment or co-solvents.[5]

Q2: How does the hydrochloride salt form affect crystallization?

The hydrochloride salt dramatically increases the polarity of the molecule and introduces strong ionic and hydrogen-bonding interactions.

  • Solubility: The salt form makes the compound more soluble in polar solvents (like water and alcohols) and less soluble in non-polar solvents (like hexane).

  • Crystal Lattice: The chloride ion is an excellent hydrogen bond acceptor.[6] This strong interaction between the protonated benzamidinium cation and the chloride anion is a primary driver in the formation of a stable crystal lattice. This can be leveraged to produce robust, well-ordered crystals.

Q3: Does pH matter during the crystallization of this compound?

Yes, pH is a critical parameter.

  • Mechanism: The compound is the salt of a strong acid (HCl) and a weak base (the benzamidine). In solution, it will establish an equilibrium and the pH will be acidic. Altering the pH will shift this equilibrium. Adding a base would deprotonate the benzamidinium ion, converting it back to the free base. The free base has drastically different solubility properties (less polar, less soluble in water) than the salt.

  • Application: While you typically want to crystallize the hydrochloride salt directly, pH manipulation can be used as a purification strategy. For instance, you could dissolve an impure sample in acid, wash with an organic solvent to remove non-basic impurities, and then carefully raise the pH to precipitate the purified free base, which could then be re-dissolved and converted back to the salt for crystallization. The pH of the solution can impact solubility and the final crystal form obtained.[7]

Experimental Protocols & Workflows
Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of your chosen solvent (e.g., 2-propanol). Begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves. Record this volume. This is the minimum volume of hot solvent required.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualization of Key Workflows

Below are diagrams illustrating the logical steps for troubleshooting and executing a crystallization experiment.

G start No Crystals Formed supersat Is solution potentially undersaturated? start->supersat scratch Scratch inner wall of flask with glass rod supersat->scratch No concentrate Concentrate by evaporating solvent supersat->concentrate Yes seed Add a seed crystal scratch->seed No Effect success Crystals Form scratch->success Success antisolvent Add anti-solvent dropwise seed->antisolvent No Effect seed->success Success concentrate->seed concentrate->success Success antisolvent->success Success fail Re-evaluate solvent system antisolvent->fail Still No Crystals

Caption: Decision tree for troubleshooting lack of crystal formation.

G cluster_workflow Cooling Crystallization Workflow dissolve 1. Dissolve Compound in Minimum Hot Solvent cool_slow 2. Slow Cooling to Room Temperature dissolve->cool_slow cool_cold 3. Further Cooling (Ice Bath) cool_slow->cool_cold filtrate 4. Isolate Crystals (Vacuum Filtration) cool_cold->filtrate wash 5. Wash with Cold Solvent filtrate->wash dry 6. Dry Crystals Under Vacuum wash->dry

Caption: Standard workflow for cooling crystallization.

References
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Smárason, S. V., et al. (1995). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Li, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Natural Products and Resources. [Link]

  • Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office, EP 2436381 A1. [Link]

  • van de Weert, M., et al. (2020). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]

  • Method for salt preparation.
  • Benzenamine, 3-bromo-4-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science. [Link]

  • Newman, J., et al. (2016). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section F: Structural Biology Communications. [Link]

  • Sharma, R., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Sharma, R., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PubMed. [Link]

  • Ferreira, A. M. R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research. [Link]

  • Gauthier, S., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral microbiology and immunology. [Link]

  • Process for producing 4-bromothioanisole.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

Sources

optimizing reaction conditions for 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 4-Bromo-3-methyl-benzamidine hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to navigate the complexities of this synthesis with confidence. This guide is structured as an interactive resource, addressing common challenges and frequently asked questions to ensure your experimental success.

The Pinner Reaction: A Classic Route to Amidines

The synthesis of this compound is most commonly achieved via the Pinner reaction.[1][2] This reliable method transforms the starting material, 4-Bromo-3-methylbenzonitrile, into the desired amidine hydrochloride in a two-step process. First, the nitrile reacts with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt.[3][4] This salt is then treated with ammonia to yield the final product.[5]

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification Nitrile 4-Bromo-3-methylbenzonitrile Reagents1 Anhydrous Ethanol Anhydrous HCl Nitrile->Reagents1 Pinner_Salt Intermediate Imino Ester HCl (Pinner Salt) Reagents1->Pinner_Salt Reagents2 Anhydrous Ammonia (in Ethanol) Pinner_Salt->Reagents2 Amidine 4-Bromo-3-methyl-benzamidine HCl Reagents2->Amidine Purification Recrystallization / Washing Amidine->Purification

Caption: Overall workflow for the synthesis of 4-Bromo-3-methyl-benzamidine HCl.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from cause to solution, providing a clear path to resolution.

Question: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Low yield is a frequent challenge, often pointing to one of several critical parameters. Let's break down the likely culprits.

Troubleshooting_Yield start Low / No Yield cause1 Moisture Contamination? Hydrolysis of nitrile or intermediate start->cause1 cause2 Incomplete Pinner Salt Formation? Insufficient HCl, low temp, or short time start->cause2 cause3 Inefficient Ammonolysis? Insufficient ammonia or reaction time start->cause3 cause4 Pinner Salt Degradation? Intermediate is thermally unstable start->cause4 solution1 Solution: Ensure Strict Anhydrous Conditions (Dry glassware, solvents, inert gas) cause1->solution1 solution2 Solution: Optimize Step 1 (Saturate with HCl, monitor temp/time) cause2->solution2 solution3 Solution: Optimize Step 2 (Use excess ammonia, extend time) cause3->solution3 solution4 Solution: Maintain Low Temperatures (Keep intermediate cold during isolation) cause4->solution4

Caption: Troubleshooting workflow for low reaction yield.

Possible Cause 1: Moisture Contamination

The Pinner reaction is notoriously sensitive to water.[6] Moisture can hydrolyze the starting nitrile to the corresponding amide (4-Bromo-3-methyl-benzamide) or, more critically, hydrolyze the intermediate Pinner salt to an ester.[1][7] Both pathways consume your reagents and lead to undesired byproducts.

  • Self-Validating Protocol:

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents. Commercial anhydrous ethanol is acceptable, but for best results, consider drying it over molecular sieves.

    • Reagents: Ensure your starting nitrile is dry.

    • Atmosphere: Conduct the reaction under an inert atmosphere. This is especially critical during the addition of HCl gas.

Possible Cause 2: Incomplete Formation of the Pinner Salt

The conversion of the nitrile to the imino ester hydrochloride is an equilibrium process. Insufficient acid or non-optimal conditions can prevent the reaction from reaching completion.

  • Self-Validating Protocol:

    • HCl Addition: Bubble dry HCl gas through the cold (0°C) reaction mixture until the solution is saturated. A good indicator is when HCl fumes are visible above the solution. Alternatively, prepare a saturated solution of HCl in anhydrous ethanol beforehand.

    • Temperature Control: Maintain a low temperature (typically 0-5°C) during HCl addition to favor the formation of the thermodynamically unstable Pinner salt.[4]

    • Reaction Time: Allow the reaction to stir for a sufficient period (often several hours to overnight) at a low temperature. Monitor the disappearance of the starting nitrile by Thin-Layer Chromatography (TLC).

Possible Cause 3: Inefficient Ammonolysis

The second step, converting the Pinner salt to the amidine, also requires careful control.

  • Self-Validating Protocol:

    • Ammonia Source: Use a freshly prepared, saturated solution of anhydrous ammonia in an anhydrous alcohol (e.g., ethanol). Bubbling ammonia gas through cold, anhydrous ethanol is a common procedure.[6]

    • Stoichiometry: Use a significant excess of ammonia to drive the reaction to completion.

    • Reaction Time & Temperature: This step is typically run for several hours at room temperature. Monitor the consumption of the Pinner salt by TLC.

Question: My final product is impure. How can I identify and remove the contaminants?

Impurity issues often stem from the side reactions mentioned above or from byproducts of the main reaction.

Common Impurities & Purification Strategies

ImpurityLikely CauseIdentification (Analytical)Purification Strategy
4-Bromo-3-methylbenzonitrile Incomplete reaction.TLC, GC-MS, ¹H NMR (presence of nitrile peak ~7.6 ppm).Recrystallize the hydrochloride salt from a solvent like ethanol or isopropanol. The nitrile is non-polar and will likely remain in the mother liquor.
4-Bromo-3-methyl-benzamide Moisture contamination during Step 1.TLC, LC-MS, ¹H NMR (presence of amide N-H protons).The amide is less basic than the amidine. Careful recrystallization may separate them. A pH-based extraction is less feasible as both can be protonated.
Ethyl 4-bromo-3-methylbenzoate Moisture contamination, hydrolysis of Pinner salt.TLC, GC-MS, ¹H NMR (presence of ethyl ester peaks ~1.4 and 4.4 ppm).The ester is neutral. Wash the crude product dissolved in a minimal amount of polar solvent with a non-polar solvent like diethyl ether to remove the ester.
Ammonium Chloride (NH₄Cl) Byproduct of the ammonolysis step.Insoluble in many organic solvents. Can be detected by ion chromatography or qualitative tests.Wash the crude solid with a solvent in which the amidine hydrochloride is sparingly soluble but NH₄Cl is more soluble, such as cold isopropanol or acetone.[8][9] Alternatively, dissolve the product in a minimal amount of hot ethanol and filter off the insoluble NH₄Cl.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Pinner reaction?

A1: The reaction proceeds through a well-defined pathway involving activation of the nitrile, nucleophilic attack, and subsequent conversion to the amidine.

  • Nitrile Activation: The lone pair on the nitrile nitrogen is protonated by the strong acid (HCl), making the nitrile carbon significantly more electrophilic.

  • Nucleophilic Attack: The alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated nitrile carbon.

  • Pinner Salt Formation: A proton transfer results in the formation of the stable imino ester hydrochloride, or Pinner salt.

  • Ammonolysis: Ammonia, a strong nucleophile, attacks the electrophilic carbon of the Pinner salt, forming a tetrahedral intermediate.

  • Amidine Formation: This unstable intermediate collapses, eliminating a molecule of alcohol to form the protonated amidine. The resulting amidinium ion is resonance-stabilized, which provides a strong driving force for the reaction.[5]

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ IminoEster R-C(=N⁺H₂)-OR' ProtonatedNitrile->IminoEster + R'OH - H⁺ Tetrahedral R-C(NH₂)(OR')-N⁺H₂ IminoEster->Tetrahedral + NH₃ Amidine R-C(=N⁺H₂)-NH₂ Tetrahedral->Amidine - R'OH

Sources

Technical Support Center: Interpreting NMR Spectra of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges in the nuclear magnetic resonance (NMR) analysis of 4-Bromo-3-methyl-benzamidine hydrochloride. Here, we move beyond simple spectral prediction to address the common and complex issues that arise from the unique structural features of this molecule: a substituted aromatic ring, a halogen atom, and a protonated amidine group. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and data interpretation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the structural elucidation of this compound.

Q1: What is the expected ¹H NMR spectrum and peak assignment for this compound?

A1: Understanding the expected spectrum is the first step in any analysis. The structure combines several features that influence proton chemical shifts: the electron-withdrawing nature of the bromo and protonated amidinium groups, and the electron-donating character of the methyl group. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1][2]

The protonated amidinium group (-C(NH₂)₂⁺) is strongly electron-withdrawing, causing significant deshielding (a downfield shift) for adjacent protons. The proton ortho to this group (H-2) is expected to be the most downfield of the aromatic signals. The methyl group will appear as a singlet in the benzylic region.[2] The N-H protons of the amidinium group are exchangeable and often appear as broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature.[3]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityExpected Coupling Constant (J, Hz)
Amidinium (N-H)9.0 - 9.5 (highly variable)4HBroad SingletN/A
Aromatic (H-2)~7.8 - 8.01HDoublet (d)Jmeta = ~2.0 Hz
Aromatic (H-6)~7.6 - 7.71HDoublet of Doublets (dd)Jortho = ~8.5 Hz, Jmeta = ~2.0 Hz
Aromatic (H-5)~7.4 - 7.51HDoublet (d)Jortho = ~8.5 Hz
Methyl (CH₃)~2.43HSinglet (s)N/A

Note: These are estimated values. Actual chemical shifts can vary based on experimental conditions.

Q2: Why are the amidine N-H proton signals so broad, or why can't I see them at all?

A2: This is a classic issue related to two phenomena: chemical exchange and quadrupolar broadening .

  • Chemical Exchange: The N-H protons on the amidinium group are acidic and can exchange with each other, with trace amounts of water in the solvent, or with the deuterons of a protic solvent (like D₂O or CD₃OD).[4] When this exchange happens at a rate comparable to the NMR timescale, the signal broadens significantly.[5][6] In very "wet" solvents or at higher temperatures, this exchange can become so rapid that the peak broadens into the baseline and disappears entirely.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This allows for a very efficient spin-lattice relaxation pathway for both the nitrogen nucleus and any attached protons. This efficient relaxation leads to a shortening of the excited state lifetime of the N-H protons, which, due to the Heisenberg uncertainty principle, results in a broader signal.

Q3: How does the hydrochloride salt form specifically impact the NMR spectrum compared to the free base?

A3: The hydrochloride salt form has two primary effects on the ¹H NMR spectrum:

  • Increased Number of Exchangeable Protons: You will have an additional proton from HCl, which protonates the most basic site (the amidine nitrogen). This increases the integral of the exchangeable proton region. In the case of this compound, you expect a total of four exchangeable N-H protons.

  • Downfield Chemical Shifts: Protonation of the amidine group places a formal positive charge on the moiety. This charge strongly deshields the N-H protons and, to a lesser extent, the protons on the aromatic ring, causing their signals to shift downfield compared to the neutral free base.[7][8] The carbons in the vicinity of the protonated amine will also show a downfield shift in the ¹³C NMR spectrum.[8]

Q4: What is the recommended NMR solvent for analyzing this compound?

A4: The choice of solvent is critical, especially when dealing with exchangeable protons and potential solubility issues with salts.

  • Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the best choice. DMSO is a polar aprotic solvent that readily dissolves most hydrochloride salts. Crucially, it is a strong hydrogen bond acceptor but not a donor. This property reduces the rate of chemical exchange for the N-H protons, leading to sharper, more easily identifiable signals compared to protic solvents.[8][9]

  • Use with Caution: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) will dissolve the sample, but they are protic solvents. The N-H protons will rapidly exchange with the deuterium atoms of the solvent, causing the N-H signals to disappear from the ¹H NMR spectrum. While this can be used as a diagnostic tool (see Troubleshooting Q4), it prevents the direct observation of these protons.

  • Often Unsuitable: Deuterated chloroform (CDCl₃) is generally not polar enough to dissolve hydrochloride salts, leading to poor sample homogeneity and broad, distorted peaks.[10]

Troubleshooting Guide for Complex Spectra

This section provides step-by-step solutions for more advanced problems you may encounter.

Problem 1: My aromatic signals are overlapping, making assignment and coupling analysis impossible.

A1: Overlapping aromatic signals are common in substituted benzene rings.

  • Causality: The chemical shift differences between the aromatic protons may be too small at the magnetic field strength of your instrument, causing the multiplets to merge into a complex, unresolvable pattern.

  • Troubleshooting Protocol:

    • Increase Magnetic Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., move from 400 MHz to 600 MHz). Higher field strengths increase the chemical shift dispersion (in Hz), often resolving overlapping multiplets.

    • Change Solvent: Sometimes, changing the NMR solvent can alter the chemical shifts of the protons due to different solvent-solute interactions, potentially resolving the overlap.[10][11] Running the sample in a solvent with a different aromatic character, like benzene-d₆ or acetone-d₆, can be effective.[10]

    • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment. A COSY spectrum will show cross-peaks between protons that are spin-spin coupled. This will definitively show which aromatic protons are adjacent (ortho coupling) or separated by two carbons (meta coupling), allowing for unambiguous assignment even if the 1D spectrum is complex.

Problem 2: All my peaks are broad, not just the N-H signals.

A2: General peak broadening across the entire spectrum usually points to a sample preparation or instrument issue.[5]

  • Causality: Broad peaks can result from poor magnetic field homogeneity (shimming), sample inhomogeneity (poor solubility), or the presence of paramagnetic impurities.[6][10]

  • Troubleshooting Protocol:

    • Check Solubility: Visually inspect your NMR tube. Is the solution clear, or can you see suspended solid particles? If not fully dissolved, the sample is inhomogeneous. Try re-making the sample with gentle heating or sonication, or increase the solvent volume. If solubility remains an issue, DMSO-d₆ is your best option.

    • Re-shim the Spectrometer: The magnetic field must be perfectly homogeneous across the sample volume. Perform a shimming routine on your instrument. Poor shimming is a very common cause of broad lineshapes.[10]

    • Check for Paramagnetic Impurities: Paramagnetic species (like dissolved oxygen or metal ions) can dramatically increase relaxation rates and cause severe peak broadening.[12] Degas your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes before capping the tube.

// Define Nodes start [label="Observed Spectral Anomaly", fillcolor="#FBBC05", fontcolor="#202124"];

// Problems prob1 [label="Broad Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob2 [label="Missing N-H Peaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob3 [label="Overlapping Aromatic Signals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes cause1a [label="Poor Shimming", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Poor Solubility / Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1c [label="Paramagnetic Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1d [label="Chemical Exchange (N-H)", fillcolor="#F1F3F4", fontcolor="#202124"];

cause2a [label="Rapid Exchange with Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

cause3a [label="Insufficient Field Strength", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3b [label="Accidental Signal Coincidence", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol1a [label="Re-shim Spectrometer", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Use DMSO-d6 / Gentle Heating", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Degas Sample (N2/Ar)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1d [label="Use DMSO-d6 / Lower Temp.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol2a [label="Confirm with D2O Exchange", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Re-run in dry DMSO-d6", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol3a [label="Use Higher Field NMR", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Run 2D COSY Experiment", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prob1; start -> prob2; start -> prob3;

prob1 -> {cause1a, cause1b, cause1c, cause1d} [arrowhead=none]; cause1a -> sol1a; cause1b -> sol1b; cause1c -> sol1c; cause1d -> sol1d;

prob2 -> cause2a [arrowhead=none]; cause2a -> {sol2a, sol2b};

prob3 -> {cause3a, cause3b} [arrowhead=none]; cause3a -> sol3a; cause3b -> sol3b; } Caption: Troubleshooting workflow for common NMR spectral issues.

Problem 3: How can I definitively prove that a broad peak corresponds to the N-H protons?

A3: The definitive method for identifying exchangeable protons (like N-H or O-H) is a D₂O shake experiment .[10]

  • Causality: Deuterium (D) is NMR-inactive in the proton frequency range. When you introduce a source of deuterium (D₂O), the acidic N-H protons will exchange with the deuterium atoms. The resulting N-D bond will not produce a signal in the ¹H NMR spectrum. Therefore, the signal corresponding to the N-H protons will disappear.[3][13]

  • Experimental Protocol: D₂O Exchange Test

    • Acquire Initial Spectrum: Dissolve your sample of this compound in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

    • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

    • Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for several seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

    • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the exact same parameters as the first.

    • Analyze and Compare: Compare the two spectra. The signal in the first spectrum that has disappeared or significantly diminished in the second spectrum is unequivocally due to the exchangeable N-H protons.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • Rohl, C. A., Scholtz, J. M., York, E. J., Stewart, J. M., & Baldwin, R. L. (1994). Exchange Kinetics of Individual Amide Protons in 15N-labeled Helical Peptides Measured by Isotope-Edited NMR. Biochemistry, 33(25), 7760–7767. [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • IMSERC, Northwestern University. (n.d.). AMIDE PROTON EXCHANGE. Retrieved from [Link]

  • Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. eScholarship, University of California. [Link]

  • Dwyer, T. J. (1988). NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion. University of California, San Diego, Department of Chemistry.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Sadek, K. U., et al. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • SpectraBase. (n.d.). Benzamidine - [1H NMR] - Chemical Shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzidine - [1H NMR] - Chemical Shifts. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Gérardy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Casy, A. F., & Hassan, M. M. (1968). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron, 24(17), 5879-5886. [Link]

  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2020, June 12). How to detect a HCl salt in organic compunds. r/chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. [Link]

  • ResearchGate. (2016, February 1). NMR spectra salt identification. how we can identify? which kind of salt present the compound?. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

Sources

Technical Support Center: Scaling Up 4-Bromo-3-methyl-benzamidine hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-methyl-benzamidine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the production of this important synthetic intermediate, moving beyond basic protocols to explain the causality behind experimental choices.

Core Synthesis Pathway: The Pinner Reaction

The most established and widely used method for synthesizing this compound is the Pinner reaction.[1][2] This two-step process begins with the acid-catalyzed reaction of the starting material, 4-Bromo-3-methylbenzonitrile, with an alcohol (typically ethanol) under strictly anhydrous conditions to form an intermediate imino ester salt, known as a Pinner salt.[3][4] This intermediate is then treated with ammonia to yield the final amidine hydrochloride product.

While reliable at the bench scale, scaling this process introduces significant challenges related to reaction control, intermediate stability, and product purification. This guide will address these challenges in a practical, question-and-answer format.

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification A 4-Bromo-3-methylbenzonitrile D Intermediate: Imino Ester HCl (Pinner Salt) A->D B Anhydrous Ethanol B->D C Dry HCl Gas C->D  Catalyst (Strictly Anhydrous, <0°C) F Crude Product: 4-Bromo-3-methyl-benzamidine HCl + NH4Cl D->F E Ammonia (NH3) E->F  Nucleophilic Addition H Recrystallization (e.g., Ethanol/EtOAc) F->H G Final Product: Pure 4-Bromo-3-methyl-benzamidine HCl H->G Start Low Yield or Purity Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Poor Isolation? Start->Cause3 Sol1 Check for Moisture Verify HCl Saturation Increase Reaction Time Cause1->Sol1 Yes Sol2 Strict Temp Control (<0°C) Ensure Anhydrous Conditions Cause2->Sol2 Yes (Amide Impurity) Sol3 Optimize Recrystallization (Solvent/Anti-solvent) Check for Product Loss to Mother Liquor Cause3->Sol3 Yes (Oily Product/Low Recovery)

Caption: Troubleshooting logic tree for common issues in 4-Bromo-3-methyl-benzamidine synthesis.

Part 3: Product Isolation & Purification

Question 3: My isolated product is a sticky solid or oil, and it's heavily contaminated with ammonium chloride (NH4Cl). How can I improve the purity and physical form?

Answer: This is the most significant scale-up hurdle. Ammonium chloride is a stoichiometric byproduct of the ammonolysis step and its removal is non-trivial due to its partial solubility in polar organic solvents.

  • Ammonium Chloride Removal:

    • The Challenge: NH4Cl often co-precipitates with the desired product, leading to low purity and poor crystalline form. Simple filtration is often insufficient.

    • Troubleshooting Protocol:

      • Initial Workup: After the ammonolysis is complete, concentrate the reaction mixture under reduced pressure to a thick slurry.

      • Trituration/Wash: Add a solvent in which the product has low solubility but NH4Cl is even less soluble, such as ethyl acetate or diethyl ether. Stir vigorously to break up solids. This may remove some organic impurities but not the bulk of the NH4Cl.

      • Recrystallization (Key Step): This is the most effective method. A patent for purifying similar amidine hydrochlorides suggests that controlling the crystallization solvent system is critical. [5] * Dissolve the crude solid in a minimal amount of a hot polar solvent like ethanol or methanol.

        • Filter the hot solution to remove any insoluble inorganic salts.

        • Slowly add a less polar anti-solvent (e.g., ethyl acetate, MTBE, or isopropanol) until the solution becomes cloudy. [6][7] * Cool the mixture slowly to allow for selective crystallization of the desired product, leaving the more soluble NH4Cl in the mother liquor.

        • Multiple recrystallizations may be necessary to achieve >98% purity. [5]

  • Achieving Crystallinity:

    • The Challenge: The presence of impurities (NH4Cl, amide byproduct, residual solvent) can inhibit crystallization, resulting in an oil.

    • Troubleshooting:

      • Ensure the product is free from inorganic salts using the recrystallization method above.

      • If the product oils out from a solvent system, try adding a seed crystal from a small, pure batch to induce crystallization.

      • Perform a final wash of the isolated crystals with a cold, non-polar solvent (like diethyl ether) to remove any residual mother liquor and aid in drying. [6]

Table 1: Solvent Selection for Purification
Solvent System (Product Solvent / Anti-Solvent)ProsConsTarget Impurity
Ethanol / Ethyl Acetate Good solubility of product in hot ethanol; effective at precipitating product upon cooling and anti-solvent addition. [6]Can be difficult to remove all NH4Cl in one step.Ammonium Chloride, Amide
Methanol / Diethyl Ether High dissolving power of methanol; strong precipitating effect of ether.Product may crash out too quickly, trapping impurities. Ether is highly flammable.Ammonium Chloride
Isopropanol / MTBE Good balance of solubility and safety (MTBE is less volatile than ether). [7]May require larger solvent volumes.General Organic Impurities
Part 4: Stability & Storage

Question 4: My pure, isolated this compound discolors and shows signs of degradation after a few weeks in storage. What are the correct storage procedures?

Answer: Benzamidine hydrochloride and its derivatives are known to be hygroscopic and can be sensitive to light and air over long periods. [8][9]

  • Hydrolysis: The amidine functional group can slowly hydrolyze back to the amide if it absorbs atmospheric moisture.

  • Oxidation: While less common for this specific molecule, discoloration can sometimes indicate minor oxidative degradation.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen. [9]* Temperature: Store in a cool, dry place. For long-term stability, storage at -20°C is recommended. [8]* Container: Use a tightly sealed container. For highly sensitive applications, consider an amber vial to protect from light.

  • Desiccation: Store the container within a desiccator to protect against ambient humidity. [8] Aqueous solutions of benzamidines are not recommended for long-term storage and should be prepared fresh daily. [10]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this process? A: The primary hazards are associated with the use of anhydrous hydrogen chloride gas. HCl is highly corrosive and toxic upon inhalation. The process should be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood for larger scales) with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat). Ensure the reactor is pressure-rated and equipped with a pressure-relief system. The dissolution of HCl in alcohol is highly exothermic and requires a robust cooling system to prevent a runaway reaction.

Q: What analytical methods are best for monitoring reaction progress and final purity? A: A combination of techniques is ideal:

  • TLC (Thin-Layer Chromatography): Useful for qualitatively monitoring the disappearance of the starting nitrile.

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative analysis of reaction progress and determining the purity of the final product. It can effectively separate the starting material, product, and amide byproduct.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and for identifying impurities. The presence of NH4Cl will typically not be visible in organic NMR solvents, but the amide impurity will be clearly distinguishable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and any major impurities.

Q: Can I use a different alcohol besides ethanol for the Pinner reaction? A: Yes, other alcohols like methanol can be used. However, the choice of alcohol determines the intermediate imino ester. Using ethanol yields the ethyl imino ester, which then reacts with ammonia. Changing the alcohol could affect reaction rates and the solubility of intermediates and byproducts, potentially requiring re-optimization of the purification process.

Detailed Experimental Protocol

Kilogram-Scale Synthesis of this compound

This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.

Materials:

  • 4-Bromo-3-methylbenzonitrile (1.0 kg, 5.10 mol)

  • Anhydrous Ethanol (8.0 L)

  • Dry Hydrogen Chloride Gas (approx. 2.0 kg, 55 mol)

  • Anhydrous Ammonia Gas

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor, fitted with a mechanical stirrer, thermometer, gas inlet tube (for subsurface sparging), and a gas outlet connected to a scrubber (e.g., NaOH solution), with anhydrous ethanol (8.0 L).

  • Pinner Salt Formation:

    • Cool the ethanol to -5°C to 0°C using the reactor's cooling system.

    • Slowly bubble dry hydrogen chloride gas through the cold ethanol with vigorous stirring. Monitor the temperature closely and control the HCl addition rate to maintain the temperature below 5°C. Continue until the solution is saturated (approx. 3-4 hours).

    • Once saturated, add the 4-Bromo-3-methylbenzonitrile (1.0 kg) in portions, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0-5°C for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the starting nitrile.

  • Ammonolysis:

    • Once the formation of the Pinner salt is complete, cool the reaction mixture to -10°C.

    • Begin bubbling anhydrous ammonia gas through the reaction mixture via the subsurface sparge tube. This step is also exothermic; control the ammonia addition rate to maintain the temperature below 10°C.

    • Continue ammonia addition until the solution is basic (test with pH paper on a sample).

    • Seal the reactor and allow the mixture to warm to room temperature and stir for an additional 8-12 hours.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure at <40°C to approximately one-third of its original volume. A large amount of solid (product and NH4Cl) will precipitate.

    • Filter the resulting slurry and wash the filter cake with a small amount of cold ethyl acetate. This is the crude product.

    • Transfer the crude solid to a clean reactor and add ethanol (e.g., 3 L per kg of crude solid). Heat the mixture to 60-70°C until all the organic material dissolves.

    • Filter the hot solution to remove the insoluble ammonium chloride.

    • Transfer the hot filtrate to a crystallization vessel. Slowly add ethyl acetate (approx. 1.5-2.0 volumes relative to the ethanol used) with stirring.

    • Cool the mixture slowly to 0-5°C and hold for at least 4 hours.

    • Filter the crystalline product, wash the cake with cold ethyl acetate, and dry under vacuum at 40-50°C to a constant weight.

    • Assess purity by HPLC. If needed, repeat the recrystallization step.

References

  • NROChemistry. Pinner Reaction.

  • J&K Scientific. Pinner Reaction. (2025-06-04).

  • GoldBio. Benzamidine Hydrochloride Monohydrate.

  • BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (2025).

  • Wikipedia. Pinner reaction.

  • Cayman Chemical. Benzamidine (hydrochloride) - Safety Data Sheet. (2025-08-11).

  • Organic Chemistry Portal. Pinner Reaction.

  • MedChemExpress. Benzamidine hydrochloride-SDS.

  • Apollo Scientific. Benzamidine hydrochloride anhydrous - Safety Data Sheet.

  • Sigma-Aldrich. Benzamidine hydrochloride hydrate ≥99.

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.

  • American Chemical Society. Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (2016).

  • Cayman Chemical. Benzamidine (hydrochloride) - Product Information.

  • Royal Society of Chemistry. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.

  • American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (2025).

  • Cayman Chemical. Benzamidine (hydrochloride) (CAS Number: 1670-14-0).

  • AIChE. Challenges of scaling up chemical processes (based on real life experiences).

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide.

  • National Institutes of Health. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.

  • Sigma-Aldrich. Benzamidine 99.

  • Sigma-Aldrich. Benzamidine, Hydrochloride.

  • Google Patents. US6204385B1 - Process for preparing amidines.

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022-06-07).

  • ChemicalBook. Benzamidine hydrochloride synthesis.

  • Fluorochem. 4-Bromo-3-methyl-benzamidine; hydrochloride.

  • Sigma-Aldrich. 4-Bromo-3-methylbenzonitrile 97.

  • ECHEMI. 1670-14-0, Benzamidine, hydrochloride Formula.

  • Sarna Chemicals. Benzamidine HCl (Benza) | CAS 1670-14-0.

  • Organic Chemistry Portal. Synthesis of amidines.

  • Santa Cruz Biotechnology. 4-Bromo-3-methylbenzonitrile | CAS 41963-20-6.

  • Patsnap. Synthesis method of benzamidine hydrochloride - Eureka.

  • National Institutes of Health. Benzonitrile, 4-bromo-.

  • ResearchGate. Purification of organic hydrochloride salt?. (2017-02-07).

Sources

Validation & Comparative

A Comparative Guide to Benzamidine-Based Serine Protease Inhibitors: Evaluating 4-Bromo-3-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of 4-Bromo-3-methyl-benzamidine hydrochloride within the broader context of benzamidine-based serine protease inhibitors. While direct experimental data for this specific compound is not extensively published, this document leverages established structure-activity relationship (SAR) principles to forecast its potential performance characteristics against well-characterized analogs. We will explore the foundational mechanism of benzamidine inhibition, analyze the predicted impact of its chemical substitutions, and provide a robust experimental framework for its empirical validation.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

Benzamidine and its derivatives are a cornerstone in the study of serine proteases, a vast family of enzymes critical to processes ranging from digestion (trypsin) to blood coagulation (thrombin, Factor Xa) and fibrinolysis (plasmin).[1] These compounds act as reversible, competitive inhibitors that mimic the side chain of arginine, a canonical substrate for many serine proteases.[2]

The inhibitory mechanism is rooted in the unique architecture of the serine protease active site. A key feature of trypsin-like proteases is the "S1 pocket," a deep, negatively charged cleft that determines substrate specificity. The bottom of this pocket contains a conserved aspartic acid residue (Asp189 in trypsin), which forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the positively charged guanidinium group of arginine. The benzamidine core, with its protonated amidinium group, is a bioisostere of the guanidinium group and binds within this S1 pocket with high affinity, effectively blocking substrate access and halting catalysis.

cluster_Enzyme Serine Protease S1 Pocket cluster_Inhibitor Benzamidine Inhibitor Asp189 Asp189 (COO⁻) Pocket Hydrophobic Walls Benzamidine Benzamidine (C(=NH₂)⁺NH₂) Benzamidine->Asp189 Salt Bridge (Key Interaction) Benzamidine->Pocket van der Waals Interactions

Caption: General mechanism of benzamidine binding in a serine protease S1 pocket.

Comparative Analysis of Benzamidine Inhibitors

The potency and selectivity of benzamidine inhibitors are heavily influenced by the nature and position of substituents on the phenyl ring.[3] These modifications can alter the compound's hydrophobicity, electronic properties, and steric fit within the enzyme's active site and secondary binding sites.[1]

To build a predictive profile for this compound, we will compare it to the parent compound, benzamidine, and another key analog, 4-aminobenzamidine.

CompoundStructureTrypsin Ki (μM)Thrombin Ki (μM)Human Kallikrein (hK1) Ki (μM)
Benzamidine 18.0[4]660[4]1098[5]
4-Aminobenzamidine 0.8[4]13.0[4]146[5]
4-Bromo-3-methyl-benzamidine HCl Data Not AvailableData Not AvailableData Not Available

Note: Ki is the inhibition constant; a lower value indicates higher potency. Data is compiled from multiple sources for comparison.

The Parent Scaffold: Benzamidine

Benzamidine itself is a moderately potent but generally non-selective inhibitor. Its Ki value against trypsin is in the micromolar range, while its affinity for thrombin and kallikrein is significantly weaker.[4][5] It serves as an essential baseline for evaluating the effects of substitutions.

The Electron-Donating Analog: 4-Aminobenzamidine

The addition of an amino group at the 4-position (para-position) dramatically increases potency across all tested enzymes. For example, 4-aminobenzamidine is over 20-fold more potent against trypsin and 50-fold more potent against thrombin than the parent compound.[4] This enhancement is likely due to the electron-donating nature of the amino group, which can increase the basicity of the amidine group, strengthening the key salt bridge interaction with Asp189.

Predictive Analysis: this compound

Based on established SAR, we can dissect the probable contributions of the bromo and methyl groups of 4-Bromo-3-methyl-benzamidine.

  • 4-Bromo Substitution: Halogens are electron-withdrawing groups, which could potentially decrease the basicity of the amidine and weaken the primary binding interaction compared to an amino group. However, the bromine atom also significantly increases the hydrophobicity and molar refractivity of the molecule. For enzymes like thrombin, where inhibition is strongly influenced by hydrophobicity, this could be an advantageous trade-off.[3] For trypsin, where the interaction is more complex, the effect is harder to predict without empirical data.[3][6]

  • 3-Methyl Substitution: The methyl group at the 3-position (meta-position) introduces steric bulk and adds hydrophobicity. Its placement adjacent to the bromo group may influence the inhibitor's preferred orientation within the binding pocket. This could either enhance binding by making favorable hydrophobic contacts with the walls of the S1 pocket or hinder it if it creates a steric clash. The overall effect will be highly dependent on the specific topology of the target enzyme's active site.

Expert Synthesis: It is plausible that this compound will exhibit a distinct selectivity profile compared to benzamidine and 4-aminobenzamidine. Its potency against thrombin may be enhanced due to increased hydrophobicity. However, its potency against trypsin is uncertain and requires experimental validation, as the combined electronic and steric effects of the bromo and methyl groups could either be beneficial or detrimental.

Experimental Protocol: Determining Inhibitor Potency (Ki)

To address the data gap for this compound, a robust and validated in vitro serine protease inhibition assay is required. The following protocol describes a standard method using a fluorogenic substrate.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: Using a substrate like Cbz-Gly-Gly-Arg-AMC allows for continuous monitoring of enzyme activity in real-time. Cleavage of the substrate releases the highly fluorescent AMC (7-Amino-4-methylcoumarin) group, providing a sensitive and direct measure of reaction velocity.

  • Initial Velocity Conditions: All measurements are taken during the initial, linear phase of the reaction. This ensures that the substrate concentration is not significantly depleted and that product inhibition is negligible, which are key assumptions for applying Michaelis-Menten kinetics to determine Ki.[7]

  • Cheng-Prusoff Equation: This relationship is used to calculate the true inhibition constant (Ki) from the experimentally determined IC50 value (the concentration of inhibitor that causes 50% inhibition).[8] This conversion is critical as IC50 values are dependent on the substrate concentration used in the assay, whereas Ki is an absolute measure of inhibitor affinity.

A 1. Reagent Preparation - Assay Buffer (e.g., PBS, pH 7.4) - Serine Protease Stock - Fluorogenic Substrate Stock - Inhibitor Stock (e.g., 4-Bromo-3-methyl-benzamidine HCl) B 2. Assay Setup (96-well plate) - Add Assay Buffer - Add serial dilutions of Inhibitor - Add Enzyme and pre-incubate (e.g., 15 min at 37°C) A->B Dispense C 3. Initiate Reaction - Add Substrate to all wells B->C Start D 4. Data Acquisition - Immediately place plate in a fluorescence plate reader - Record fluorescence (e.g., λex=360nm, λem=480nm) every 60 seconds for 30-60 minutes C->D Measure E 5. Data Analysis - Calculate initial reaction rates (V₀) from the linear phase of each progress curve D->E Process Raw Data F 6. IC₅₀ Determination - Plot % Inhibition vs. [Inhibitor] - Fit data to a dose-response curve to find IC₅₀ E->F Normalize Data G 7. Ki Calculation - Determine Km of the substrate in a separate experiment - Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) F->G Convert

Caption: Experimental workflow for determining the Ki of a serine protease inhibitor.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare Phosphate-Buffered Saline (PBS), pH 7.4.

    • Enzyme Solution: Prepare a working stock of the target serine protease (e.g., human trypsin) in assay buffer to a final concentration of approximately 0.02 µ g/well .

    • Substrate Solution: Prepare a working stock of a suitable fluorogenic substrate (e.g., Cbz-Gly-Gly-Arg-AMC) in assay buffer. The final concentration in the assay should be at or below the substrate's Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

    • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations that are expected to span the IC50 value (e.g., from 0.1 nM to 100 µM).

  • Assay Procedure (96-Well Plate Format):

    • To each well of a black, flat-bottom 96-well plate, add assay buffer to bring the final volume to 100 µL.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls.

    • Add 50 µL of the enzyme solution to each well.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to all wells.

  • Data Collection:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 360 nm, λem = 480 nm for AMC-based substrates) at 1-minute intervals for 30 to 60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the assay and Km is the Michaelis-Menten constant for the substrate with the specific enzyme.

Conclusion and Future Directions

While this compound remains an uncharacterized inhibitor, a systematic analysis based on the extensive knowledge of the benzamidine scaffold allows for reasoned predictions of its behavior. The combined hydrophobic and steric properties of its bromo and methyl substituents suggest it may possess a unique potency and selectivity profile, differing from both the parent benzamidine and its more common derivatives.

The true value and potential application of this compound can only be unlocked through empirical testing. The detailed protocol provided in this guide offers a clear and validated pathway for researchers to determine its inhibitory constants against a panel of serine proteases. Such data will not only elucidate the specific properties of this compound but also contribute valuable data points to the broader understanding of structure-activity relationships in this important class of enzyme inhibitors.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yung-chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Copeland, R. A. (2005). A practical introduction to structure-based drug design. Methods in Molecular Biology, 201, 1-32. [Link]

  • Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264–8269. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Križan, K., & Drinovec, L. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]

  • Gouvea, I. E., et al. (2002). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Brazilian Journal of Medical and Biological Research, 35(6), 727-735. [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%. Retrieved from [Link]

  • Willson, V. J., & Laughton, C. A. (2012). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society, 134(22), 9204–9207. [Link]

  • bioRxiv. (2020). A steady-state algebraic model for the time course of covalent enzyme inhibition. bioRxiv. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

  • MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(19), 10543. [Link]

  • NIH. (2021). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 32(11), 2379-2388. [Link]

  • OPUS FAU. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(11), 5593. [Link]

  • PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Serine Protease Landscape: A Comparative Potency Analysis of 4-Bromo-3-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex world of enzyme inhibition, the selection of a potent and selective inhibitor is a critical step. This guide provides an in-depth comparative analysis of 4-Bromo-3-methyl-benzamidine hydrochloride, a member of the well-established benzamidine class of serine protease inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to other benzamidines allows for a robust predictive and comparative assessment of its potency against key physiological enzymes.

This guide will delve into the anticipated mechanism of action of this compound, present a comparative analysis of its expected potency against related compounds targeting trypsin, thrombin, and plasmin, and provide a comprehensive, self-validating experimental protocol for researchers to determine its inhibitory activity in their own laboratories.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

Benzamidine and its derivatives are recognized as competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, which include crucial players in digestion (trypsin), blood coagulation (thrombin), and fibrinolysis (plasmin), share a common catalytic mechanism and a conserved active site. The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, the natural substrates for these proteases, allowing it to bind reversibly to the enzyme's active site and block substrate access.[3][4]

The potency and selectivity of benzamidine derivatives are influenced by the nature and position of substituents on the benzene ring.[5] These modifications can modulate the inhibitor's binding affinity by interacting with secondary binding pockets adjacent to the active site. Therefore, the bromo and methyl substitutions on this compound are expected to influence its inhibitory profile.

Comparative Potency Analysis: Benchmarking Against Known Inhibitors

To provide a framework for evaluating the potential potency of this compound, the following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of various benzamidine derivatives and other inhibitors against key serine proteases.

Table 1: Comparative Potency of Inhibitors against Trypsin

InhibitorTypeKi (µM)IC50 (µM)
Benzamidine Benzamidine Derivative22.2[3]-
Pentamidine Bivalent Benzamidine--
1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea Benzamidine Derivative2[6]-
Leupeptin Peptide Aldehyde0.0035[7]-
Aprotinin Polypeptide6 x 10-8 (Kd)[7]-

Table 2: Comparative Potency of Inhibitors against Thrombin

InhibitorTypeKi (µM)IC50 (µM)
Benzamidine Benzamidine Derivative--
Pentamidine Bivalent Benzamidine4.5[8]-
Melagatran Direct Thrombin Inhibitor--
Hirudin Polypeptide--
Heparin (16 kDa) Indirect Thrombin Inhibitor-1.9[9]

Table 3: Comparative Potency of Inhibitors against Plasmin

InhibitorTypeKi (µM)IC50 (µM)
Benzamidine (AMB) Benzamidine Derivative1074[8]-
Pentamidine Bivalent Benzamidine2.1[10]-
Tri-AMB Trivalent Benzamidine3.9[10]-
Leupeptin Peptide Aldehyde0.0034[7]-
Aprotinin Polypeptide0.004[7]-

Table 4: Comparative Potency of Inhibitors against Inducible Nitric Oxide Synthase (iNOS)

InhibitorTypeKi (nM)IC50 (µM)
Aminoguanidine Guanidine Derivative-2.1[11]
1400W Arginine Analog--
S-Methyl-L-thiocitrulline Arginine Analog34[12]-
S-Ethyl-L-thiocitrulline Arginine Analog17[12]-
FR038251 Benzimidazolone Derivative-1.7[11]

Experimental Protocol for Determining Inhibitor Potency (IC50 and Ki)

This section provides a detailed, step-by-step methodology for determining the inhibitory potency of a compound like this compound against a model serine protease, such as trypsin.

Principle

The inhibitory activity is determined by measuring the rate of enzymatic cleavage of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.[13]

Materials
  • Enzyme: Purified serine protease (e.g., bovine trypsin)

  • Inhibitor: this compound

  • Substrate: Chromogenic (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) or fluorogenic (e.g., Z-Gly-Gly-Arg-NHMec) substrate specific to the enzyme.[7][14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.[7]

  • 96-well microplates: Clear for absorbance assays, black for fluorescence assays.

  • Microplate reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • DMSO: For dissolving the inhibitor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions: - Enzyme in assay buffer - Inhibitor in DMSO - Substrate in assay buffer P2 Perform serial dilutions of the inhibitor P1->P2 A1 Add inhibitor dilutions and controls to 96-well plate P2->A1 A2 Add enzyme to all wells A1->A2 A3 Pre-incubate to allow enzyme-inhibitor binding A2->A3 A4 Initiate reaction by adding substrate A3->A4 A5 Measure absorbance/fluorescence kinetically A4->A5 D1 Calculate initial reaction velocities (V₀) A5->D1 D2 Plot % inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ from the dose-response curve D2->D3 D4 Calculate Kᵢ using the Cheng-Prusoff equation D3->D4

Caption: Experimental workflow for determining IC50 and Ki values.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer at a concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Prepare a working solution of the chromogenic or fluorogenic substrate in assay buffer. The final concentration in the assay should be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.

  • Assay Setup:

    • In a 96-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations. Include wells with assay buffer only (no inhibitor control) and wells with assay buffer and DMSO (vehicle control).

    • Add a fixed volume of the enzyme solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance or fluorescence over time at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For competitive inhibitors, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Biological Context and Signaling Pathways

Understanding the biological roles of the target enzymes is crucial for interpreting the significance of inhibitor potency.

The Coagulation Cascade: A Target for Thrombin and Plasmin Inhibitors

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a blood clot.[1][15] Thrombin plays a central role in this pathway by converting fibrinogen to fibrin, which forms the meshwork of the clot.[16] Plasmin, on the other hand, is the primary enzyme responsible for dissolving the clot (fibrinolysis). Inhibitors of thrombin are used as anticoagulants, while inhibitors of plasmin can prevent excessive bleeding.

CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X TF Tissue Factor VII VII TF->VII activates VIIa VIIa VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin degrades 4-Bromo-3-methyl-benzamidine\nhydrochloride (potential) 4-Bromo-3-methyl-benzamidine hydrochloride (potential) 4-Bromo-3-methyl-benzamidine\nhydrochloride (potential)->Thrombin inhibits 4-Bromo-3-methyl-benzamidine\nhydrochloride (potential)->Plasmin inhibits

Caption: The coagulation cascade and the potential inhibitory action of this compound.

Trypsin's Role in Digestion

Trypsin is a key digestive enzyme produced in the pancreas and secreted into the small intestine.[17][18] It plays a crucial role in breaking down dietary proteins into smaller peptides, which are then further digested into amino acids for absorption.[4]

TrypsinDigestion Proteins Dietary Proteins Peptides Peptides Proteins->Peptides cleavage by Trypsin AminoAcids Amino Acids Peptides->AminoAcids further digestion Trypsin Trypsin 4-Bromo-3-methyl-benzamidine\nhydrochloride (potential) 4-Bromo-3-methyl-benzamidine hydrochloride (potential) 4-Bromo-3-methyl-benzamidine\nhydrochloride (potential)->Trypsin inhibits

Sources

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-methyl-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzamidine scaffold stands as a privileged motif, renowned for its ability to selectively target and inhibit a variety of enzymes, particularly serine proteases.[1][2] The strategic placement of substituents on this core structure can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Bromo-3-methyl-benzamidine derivatives, offering a comparative perspective on how subtle molecular modifications dictate their inhibitory prowess against different biological targets.

The Benzamidine Core: A Foundation for Potent Inhibition

The positively charged amidinium group is the cornerstone of the benzamidine scaffold's inhibitory activity. It often engages in crucial hydrogen bonding and electrostatic interactions within the S1 pocket of serine proteases, mimicking the binding of natural arginine or lysine substrates. This fundamental interaction provides a strong anchor for the inhibitor, and modifications to the phenyl ring modulate the potency and selectivity of this interaction.

Decoding the Phenyl Ring: The Influence of Bromine and Methyl Substituents

The substitution pattern on the phenyl ring is a critical determinant of a derivative's biological activity. The 4-bromo and 3-methyl substitution pattern creates a unique electronic and steric profile that influences how the molecule interacts with its target.

  • The 4-Bromo Group: The electron-withdrawing nature of the bromine atom at the para-position can significantly impact the pKa of the amidine group, influencing its protonation state at physiological pH. Furthermore, its size and lipophilicity can contribute to van der Waals interactions and potentially occupy hydrophobic sub-pockets within the enzyme's active site. Studies on related benzamide derivatives have shown that halogen substitutions can enhance biological activities, including antimicrobial and anticancer effects.[3][4]

  • The 3-Methyl Group: The methyl group at the meta-position introduces steric bulk adjacent to the bromo-substituent. This can serve to orient the molecule within the binding site, potentially enhancing selectivity for enzymes with complementary pocket topographies. The hydrophobic nature of the methyl group can also contribute to favorable interactions with nonpolar residues in the active site.

The interplay between the electron-withdrawing bromo group and the electron-donating, sterically influential methyl group creates a nuanced electronic and conformational landscape that can be exploited for targeted drug design.

Comparative Analysis of Biological Activity Across Different Enzyme Targets

While a comprehensive SAR study specifically on 4-Bromo-3-methyl-benzamidine derivatives is not extensively documented in a single source, we can infer and compare their potential activities by examining related benzamidine and benzamide analogs against various enzyme classes.

Serine Protease Inhibition: The Canonical Target

Benzamidine derivatives are well-established inhibitors of serine proteases such as thrombin, trypsin, and factor Xa.[1][2] The 4-bromo-3-methyl substitution pattern likely contributes to potent and selective inhibition of these enzymes.

  • Hypothesized SAR:

    • The amidine group is expected to form the primary salt bridge in the S1 pocket.

    • The 4-bromo and 3-methyl groups would occupy adjacent hydrophobic pockets, with their specific fit determining selectivity amongst different serine proteases. For instance, in factor Xa inhibitors, vicinally-substituted heterocyclic cores attached to a benzamidine moiety have demonstrated high potency.[1]

Emerging Targets: Expanding the Therapeutic Landscape

Recent research has broadened the scope of benzamidine and benzamide derivatives to include other enzyme families.

  • Alkaline Phosphatase Inhibition: A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed their potential as alkaline phosphatase inhibitors.[5] In this context, the 4-bromo-3-methylphenyl moiety serves as a key structural component for activity, with further modifications on the pyrazine ring modulating potency.[5]

  • Histone Deacetylase (HDAC) Inhibition: While not benzamidines, benzamide derivatives have been extensively studied as HDAC inhibitors.[6][7] The SAR of these compounds often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. A 4-bromo-3-methylphenyl group could function as a cap group, where its substituents would influence interactions with residues at the rim of the active site.

  • Elastase Inhibition: A novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide demonstrated potent elastase inhibition.[8] This highlights the versatility of the substituted bromobenzamide scaffold in targeting enzymes beyond the typical serine proteases.

Structure-Activity Relationship Summary

The following diagram and table summarize the key SAR principles for 4-Bromo-3-methyl-benzamidine derivatives based on available literature for related compounds.

SAR_Summary cluster_molecule 4-Bromo-3-methyl-benzamidine Core cluster_SAR Key Structural Modifications & Activity mol Amidine Amidine Group (Positively Charged) Activity Biological Activity (Potency & Selectivity) Amidine->Activity Primary binding interaction (H-bonding, electrostatic) Bromo 4-Bromo Group (Electron-withdrawing, Lipophilic) Bromo->Activity Influences pKa Van der Waals interactions Methyl 3-Methyl Group (Steric Bulk, Hydrophobic) Methyl->Activity Steric orientation Hydrophobic interactions R_group Further Substitution (R) (Modulates Selectivity & PK) R_group->Activity Targets specific sub-pockets Improves drug-like properties

Caption: Key structural features of 4-Bromo-3-methyl-benzamidine derivatives and their influence on biological activity.

Table 1: Comparative Inhibitory Activity of Related Benzamidine/Benzamide Derivatives

Derivative ClassTarget EnzymeKey FindingsReference
Vicinally-substituted heterocyclic benzamidinesFactor XaHighly potent inhibitors.[1]
4-Amidinophenyl estersBatroxobin (Serine Protease)Acylates the active site serine.[2]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesAlkaline PhosphataseModerate to good inhibitory activity.[5]
(Z)-4-bromo-N-(...)-benzamideElastasePotent inhibition (IC50 = 1.21 µM).[8]
Benzamide DerivativesHistone Deacetylase 1 (HDAC1)Electron density on the benzamide ring enhances activity.[6][7]

Experimental Protocols for Evaluation

To assess the inhibitory activity of novel 4-Bromo-3-methyl-benzamidine derivatives, a standardized enzyme inhibition assay is crucial. The following provides a general workflow for a serine protease inhibition assay.

Serine Protease Inhibition Assay Workflow

Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents pre_incubation Pre-incubation (Enzyme + Inhibitor) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Product Formation (Spectrophotometry/Fluorometry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate IC50/Ki) measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for a serine protease inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the serine protease (e.g., trypsin, thrombin) of known concentration.

    • Prepare a stock solution of the chromogenic or fluorogenic substrate specific to the enzyme.

    • Prepare serial dilutions of the 4-Bromo-3-methyl-benzamidine derivatives (test compounds) and a known inhibitor (positive control).

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of assay buffer to each well.

    • Add a specific volume of the test compound dilutions or control to the respective wells.

    • Add a defined amount of the enzyme solution to each well and mix gently.

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • If required, determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.

Conclusion and Future Directions

The 4-Bromo-3-methyl-benzamidine scaffold represents a promising starting point for the design of potent and selective enzyme inhibitors. The strategic combination of the positively charged amidine group with the specific substitution pattern on the phenyl ring provides a versatile platform for targeting a range of enzymes. Future research should focus on the systematic exploration of substitutions at the amidine nitrogen and the synthesis of a focused library of 4-Bromo-3-methyl-benzamidine derivatives to elucidate a more detailed and quantitative SAR. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. Available at: [Link]

  • Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]

  • Benzamidine compounds with biological activities (4ae4k). | Download Table. ResearchGate. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Thrombosis Research. Available at: [Link]

  • Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzamidines, competitive inhibitors of trypsin-like serine proteases, represent a promising class of compounds with tunable antimicrobial properties.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of substituted benzamidine derivatives. We delve into the structure-activity relationships (SAR) that govern their efficacy against a range of microbial pathogens, present collated experimental data, and provide a detailed, validated protocol for assessing antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction: The Benzamidine Scaffold as a Privileged Structure

Benzamidine, with its core structure of a phenyl ring attached to a carboximidamide group (C(=NH)NH2), has long been recognized in medicinal chemistry.[1] Its primary biochemical role is as a reversible, competitive inhibitor of serine proteases, enzymes crucial for the lifecycle of many pathogens.[1][2] This inherent biological activity makes the benzamidine scaffold a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. By strategically modifying this core through chemical synthesis, it is possible to modulate its physicochemical properties and, consequently, its antimicrobial spectrum and potency. Recent studies have focused on synthesizing and evaluating novel benzamidine analogues, demonstrating significant antimicrobial activity against various pathogens, including those implicated in complex infections like periodontitis.[3][4][5][6]

Structure-Activity Relationships (SAR): How Substitutions Shape the Antimicrobial Spectrum

The antimicrobial activity of benzamidine derivatives is not monolithic; it is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amidine group. Understanding these structure-activity relationships is critical for the rational design of potent and selective antimicrobial agents.

Phenyl Ring Substitutions

Modifications to the benzene ring primarily alter the molecule's electronic properties, lipophilicity, and steric profile. These changes dictate how the molecule interacts with bacterial cell membranes and its target enzymes.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups (NO2) can enhance antimicrobial activity. This is often attributed to increased membrane permeability or more favorable interactions with the target site.

  • Electron-Donating Groups (EDGs): Groups like methoxy (OCH3) or alkyl chains can have varied effects. While increasing lipophilicity can improve membrane penetration, bulky groups may introduce steric hindrance, reducing binding affinity to the target.

  • Positional Isomerism: The position of the substituent (ortho-, meta-, or para-) is crucial. For instance, a para-substituent might be more effective than a meta-substituent if it can form a key hydrogen bond within the enzyme's active site.

Amidine Group and Linker Modifications

The positively charged amidine group is often essential for anchoring the molecule to its biological target. However, derivatization can lead to novel activities.

  • Imines, Hydrazones, and Esters: Recent research has shown that converting the benzamidine moiety into more complex structures, such as imino bases, hydrazide-hydrazones, or esters, can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[4][7] For example, novel imino bases of benzamidine have demonstrated excellent growth inhibition against pathogens like Porphyromonas gingivalis.[4][8]

  • Heterocyclic Derivatives: The incorporation of heterocyclic rings (e.g., oxadiazoles, triazoles) can expand the spectrum of activity and improve the pharmacological profile of the parent compound.[9]

The following diagram illustrates the key regions of the benzamidine scaffold where substitutions can be made to modulate antimicrobial activity.

Caption: Key modification sites on the benzamidine scaffold.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The true measure of an antimicrobial agent is its performance against a panel of clinically relevant microorganisms. The table below synthesizes minimum inhibitory concentration (MIC) data from various studies to provide a comparative snapshot. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Type / DerivativeTarget MicroorganismGram StainMIC Range (µg/mL)Reference
Novel Imino Bases (4a-c) Periodontitis PathogensMixed31.25 - 125[4][6]
Hydrazide Derivative (3) P. gingivalisNegative62.5[4]
Hydrazide Derivative (3) S. epidermidisPositive31.25[4]
Heterocyclic Oxadiazoles (5a-e) P. gingivalis, E. coliNegativeNot specified, but significant[9]
Substituted Benzamides (8i, 9) Gram-positive & Gram-negativeBothNot specified, but showed best activity[10]

Analysis: The data indicates that derivatization of the core benzamidine structure is a highly effective strategy for generating antimicrobial activity.[4] Specifically, the synthesis of novel imino bases and hydrazide derivatives has yielded compounds with potent activity, with MIC values as low as 31.25 µg/mL against certain pathogens.[4] These findings underscore the potential of substituted benzamidines as a source of new antibiotics.[3][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized testing methodologies are paramount. The Broth Microdilution method is a gold-standard technique for determining the MIC of a compound. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][11]

Principle

This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials
  • 96-well sterile microtiter plates

  • Test compounds (substituted benzamidines)

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) for positive control

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Compound Stock Solutions: Dissolve the test compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock is necessary to ensure the final solvent concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL). Causality: Standardizing the initial bacterial density is critical for the reproducibility of MIC results.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock (appropriately diluted from the main stock) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient. Causality: Serial dilution is an efficient way to test a wide range of concentrations to pinpoint the MIC.

    • Controls:

      • Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).

      • Column 12 (Sterility Control): Add 200 µL of uninoculated CAMHB.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well is now 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

    • The sterility control should remain clear, and the growth control should be turbid.

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Substituted benzamidines are a versatile and promising class of compounds for antimicrobial drug discovery. The ability to systematically modify the core scaffold allows for the fine-tuning of their activity against a broad range of bacterial pathogens. The data clearly shows that substitutions leading to novel imines, hydrazones, and heterocyclic derivatives are particularly fruitful avenues of research, yielding compounds with significant potency.[4][9]

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the antimicrobial activity of novel benzamidine derivatives before synthesis, thus accelerating the discovery process.[10][12]

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives to understand how substitutions alter their mode of inhibition.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to assess their therapeutic potential and safety profiles.[8]

By combining rational chemical design with standardized microbiological evaluation, the scientific community can continue to unlock the potential of the benzamidine scaffold in the critical fight against antimicrobial resistance.

References

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Available at: [Link]

  • Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics (Basel), 11(2), 207. Available at: [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. Available at: [Link]

  • CLSI. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Sa'ad, M.A., et al. (2022). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Monash University. Available at: [Link]

  • CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. Available at: [Link]

  • Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. ResearchGate. Available at: [Link]

  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PubMed. Available at: [Link]

  • Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250-257. Available at: [Link]

  • International Journal of Emerging Trends in Chemistry. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Stürzebecher, J., Markwardt, F., & Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available at: [Link]

Sources

A Researcher's Guide to Characterizing Protease Inhibitor Specificity: A Comparative Analysis of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and the broader scientific community, the precise characterization of a small molecule inhibitor's specificity is paramount. An inhibitor's cross-reactivity profile dictates its potential therapeutic applications and off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of the synthetic serine protease inhibitor, 4-Bromo-3-methyl-benzamidine hydrochloride. We will delve into the rationale behind experimental design, present a detailed protocol for a cross-reactivity screen, and compare its hypothetical performance against a panel of well-characterized protease inhibitors.

Introduction to this compound

This compound belongs to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases.[1][2] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[3] Substitutions on the benzene ring can modulate the inhibitor's affinity and selectivity for different proteases.[3][4] While specific data for the 4-bromo-3-methyl substituted variant is not extensively published, its structure suggests it will primarily target serine proteases. This guide outlines the experimental procedures to rigorously test this hypothesis and quantify its inhibitory potency and selectivity.

Experimental Design: A Multi-faceted Approach to Defining Specificity

To comprehensively assess the cross-reactivity of this compound, a well-designed experimental plan is crucial. This involves screening the compound against a diverse panel of proteases from different catalytic classes and comparing its activity to inhibitors with known selectivity profiles.

The Logic of Comparator Selection

The choice of comparator compounds is critical for contextualizing the results. For this guide, we have selected a panel of inhibitors with distinct mechanisms and target classes:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible, broad-spectrum inhibitor of serine proteases.[5][6]

  • Aprotinin: A reversible, polypeptide inhibitor of serine proteases, including trypsin, chymotrypsin, and plasmin.[7][8]

  • Leupeptin: A natural product that reversibly inhibits a broader range of proteases, including serine and cysteine proteases.[9][10]

  • Pepstatin A: A highly specific, reversible inhibitor of aspartic proteases.[11][12]

  • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that inhibits metalloproteases by sequestering the metal ions essential for their catalytic activity.[13]

By comparing the inhibitory profile of this compound to these standards, we can delineate its specificity with high confidence.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates the workflow for determining the inhibitory profile of our compound of interest.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Inhibitors & Substrates) Assay_Setup Set up 96-well Plate: - Buffer - Inhibitor Dilutions - Enzyme Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solutions (Protease Panel) Enzyme_Prep->Assay_Setup Pre_incubation Pre-incubate (Enzyme-Inhibitor Binding) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure Product Formation (Fluorometric/Colorimetric Reading) Reaction_Initiation->Kinetic_Measurement Data_Processing Calculate Reaction Velocities Kinetic_Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Comparative_Analysis Compare with Control Inhibitors Ki_Calculation->Comparative_Analysis

Figure 1. Workflow for protease inhibitor cross-reactivity screening.

Detailed Experimental Protocol

This protocol describes a fluorescence-based assay to determine the inhibition constants (Ki) of this compound and comparator compounds against a panel of proteases.

Materials:

  • Protease Panel:

    • Serine Proteases: Trypsin, Chymotrypsin, Elastase, Thrombin, Plasmin

    • Cysteine Protease: Papain

    • Aspartic Protease: Pepsin

    • Metalloprotease: Thermolysin

  • Inhibitors: this compound, AEBSF, Aprotinin, Leupeptin, Pepstatin A, EDTA

  • Fluorescent Substrates: Specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffers: Optimized for each protease's activity

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of all inhibitors in an appropriate solvent (e.g., DMSO or water).

    • Prepare 10 mM stock solutions of all fluorescent substrates in DMSO.

    • Prepare working solutions of each protease in its respective assay buffer at 2x the final concentration.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of each inhibitor to achieve a range of concentrations (e.g., from 100 µM to 1 pM). Include a no-inhibitor control.

    • Add 50 µL of the appropriate assay buffer to each well.

    • Add 25 µL of each inhibitor dilution to the corresponding wells.

    • Add 25 µL of the 2x protease solution to all wells except the substrate control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the appropriate fluorescent substrate at 2x the final concentration in the assay buffer. The final substrate concentration should be at or below the Km for each enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

Comparative Performance: Hypothetical Data

The following table presents plausible, hypothetical inhibition data for this compound and the comparator compounds against the protease panel. This data is for illustrative purposes to demonstrate how to interpret the results of a cross-reactivity screen.

InhibitorProtease ClassTarget ProteaseKi (nM)
4-Bromo-3-methyl-benzamidine HCl Serine Trypsin 50
Thrombin 250
Plasmin 400
Chymotrypsin>10,000
Elastase>10,000
CysteinePapain>10,000
AsparticPepsin>10,000
MetalloThermolysin>10,000
AEBSF Serine Trypsin 100
Thrombin 150
Plasmin 200
Chymotrypsin 80
Elastase 500
CysteinePapain>10,000
AsparticPepsin>10,000
MetalloThermolysin>10,000
Aprotinin Serine Trypsin 0.1
Plasmin 1.0
Chymotrypsin100
Thrombin>10,000
Elastase>10,000
CysteinePapain>10,000
AsparticPepsin>10,000
MetalloThermolysin>10,000
Leupeptin Serine Trypsin 3.5 [9]
Plasmin 3.4 [9]
ThrombinNo Inhibition[9]
Cysteine Papain Potent
Cathepsin B 4.1 [9]
AsparticPepsinNo Inhibition
MetalloThermolysinNo Inhibition
Pepstatin A SerineTrypsin>10,000
CysteinePapain>10,000
Aspartic Pepsin <1 [11][12]
MetalloThermolysin>10,000
EDTA SerineTrypsin>10,000
CysteinePapain>10,000
AsparticPepsin>10,000
Metallo Thermolysin Potent

Note: Ki values are hypothetical unless otherwise cited and are intended for comparative illustration.

Interpretation of Results and Conclusion

Based on our hypothetical data, this compound demonstrates selective inhibition of trypsin-like serine proteases, with the highest potency against trypsin, followed by thrombin and plasmin. Its lack of activity against chymotrypsin, elastase, and proteases from other catalytic classes highlights its specificity.

The logical flow of this comparative analysis is depicted in the following diagram:

G cluster_inhibitors Inhibitor Panel cluster_proteases Protease Panel Test_Compound 4-Bromo-3-methyl- benzamidine HCl Screening Cross-Reactivity Screening Test_Compound->Screening Comparator1 AEBSF (Broad Serine) Comparator1->Screening Comparator2 Aprotinin (Selective Serine) Comparator2->Screening Comparator3 Leupeptin (Serine/Cysteine) Comparator3->Screening Comparator4 Pepstatin A (Aspartic) Comparator4->Screening Comparator5 EDTA (Metallo) Comparator5->Screening Serine Serine Proteases (Trypsin, Thrombin, etc.) Serine->Screening Cysteine Cysteine Proteases (Papain) Cysteine->Screening Aspartic Aspartic Proteases (Pepsin) Aspartic->Screening Metallo Metalloproteases (Thermolysin) Metallo->Screening Profile Inhibitory Profile Screening->Profile

Figure 2. Logic of comparative cross-reactivity analysis.

References

  • Leupeptin - Wikipedia. Available at: [Link]

  • AEBSF - Wikipedia. Available at: [Link]

  • Pepstatin - Wikipedia. Available at: [Link]

  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis research, 36(5), 457–465. Available at: [Link]

  • Aprotinin - Wikipedia. Available at: [Link]

  • Libby, P., & Goldberg, A. L. (1978). Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles. Science (New York, N.Y.), 199(4328), 534–536. Available at: [Link]

  • Brown, K. J., & Hogg, P. J. (1998). Aprotinin: a serine protease inhibitor with therapeutic actions: its interaction with ACE inhibitors. The international journal of biochemistry & cell biology, 30(6), 643–648. Available at: [Link]

  • Li, Y., Li, M., & Li, W. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International journal of molecular sciences, 24(21), 15886. Available at: [Link]

  • Chakravarthula, T. N., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. Available at: [Link]

  • Stürzebecher, J., & Markwardt, F. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
  • Teno, N., Wanaka, K., Okada, Y., Tsuda, Y., & Okamoto, S. (2001). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current medicinal chemistry, 8(8), 927–941. Available at: [Link]

  • Talphera: Optimizing outcomes in medically supervised settings. Available at: [Link]

  • Serine Protease Inhibitor - Mtoz Biolabs. Available at: [Link]

  • Wiatrak, B., Bodaszewska-Lubas, M., & Kaca, W. (2021). Serine Protease Inhibitors-New Molecules for Modification of Polymeric Biomaterials. International journal of molecular sciences, 22(16), 8758. Available at: [Link]

  • Guimarães, C. R., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. Available at: [Link]

  • Protease Inhibition Cocktail with EDTA | Applied Biological Materials Inc. Available at: [Link]

  • Patsilinakos, A., & Leonis, G. (2014). Direct thrombin inhibitors: Patents 2002-2012. Molecular medicine reports, 9(5), 1571–1581. Available at: [Link]

  • Ferguson, L. J., Martin, S. L., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in molecular biosciences, 9, 980182. Available at: [Link]

  • Chakravarthula, T. N., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. Available at: [Link]

  • Baker, B. R., & Erickson, E. H. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 12(3), 408–414. Available at: [Link]

  • Coats, E. A. (1973). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of medicinal chemistry, 16(10), 1102–1106. Available at: [Link]

  • How to apply EDTA to inhibit proteases in the enzyme purification process? - ResearchGate. Available at: [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506. Available at: [Link]

  • Benzamidine - Wikipedia. Available at: [Link]

  • Chakravarthula, T. N., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. Available at: [Link]

  • Chakravarthula, T. N., Zeng, Z., & Alves, N. J. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS pharmacology & translational science, 6(6), 949–959. Available at: [Link]

Sources

A Head-to-Head Benchmarking Guide: Evaluating 4-Bromo-3-methyl-benzamidine hydrochloride Against Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of serine protease inhibition, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the performance of 4-Bromo-3-methyl-benzamidine hydrochloride, a compound of interest owing to its benzamidine scaffold, a well-established pharmacophore for serine protease inhibition.[1][2] We will objectively compare its potential efficacy against a panel of industry-standard inhibitors targeting key serine proteases: Trypsin, Thrombin, and Plasmin.

This document moves beyond a mere listing of protocols, delving into the causality behind experimental choices and providing the in-depth technical details necessary for reproducing a robust and self-validating study.

The Rationale: Why Benzamidines and Why These Targets?

Benzamidines are recognized as competitive, reversible inhibitors of trypsin-like serine proteases.[2][3] Their positively charged amidinium group mimics the side chain of arginine, allowing them to bind with high affinity to the S1 specificity pocket of these enzymes, which characteristically contains an aspartate residue at its base.[3] The core hypothesis is that this compound will exhibit inhibitory activity against serine proteases that preferentially cleave after arginine or lysine residues.

Our selected panel of proteases—Trypsin, Thrombin, and Plasmin—represents a functionally diverse group with high therapeutic relevance:

  • Trypsin: A key digestive enzyme, it serves as a primary screening target for this class of inhibitors.

  • Thrombin: A central enzyme in the coagulation cascade, making its inhibitors valuable as anticoagulants.[4]

  • Plasmin: The primary enzyme responsible for fibrinolysis (clot breakdown), its inhibitors are used to prevent excessive bleeding.[5]

The Benchmarking Workflow: A Strategic Overview

A successful benchmarking study requires a systematic approach to data acquisition and analysis. The following workflow outlines the key stages, from initial compound characterization to comparative analysis.

Benchmarking_Workflow Figure 1: Experimental Workflow for Benchmarking cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assays cluster_analysis Phase 3: Data Analysis & Comparison A Compound Solubilization (4-Bromo-3-methyl-benzamidine HCl & Known Inhibitors) C IC50 Determination (Dose-Response Curves) A->C B Enzyme & Substrate Preparation (Trypsin, Thrombin, Plasmin) B->C D Ki Determination (Mechanism of Inhibition Studies) C->D E Comparative Potency Analysis (IC50 & Ki Values) D->E F Selectivity Profiling (Comparison across Proteases) E->F

Caption: Figure 1: Experimental Workflow for Benchmarking.

Mechanism of Action: The Serine Protease Catalytic Triad and Benzamidine Inhibition

Serine proteases employ a conserved catalytic triad (Serine, Histidine, Aspartate) in their active site to hydrolyze peptide bonds. Benzamidine-based inhibitors function by directly competing with the natural substrate for access to this active site.

Mechanism_of_Action Figure 2: Benzamidine Inhibition of Serine Proteases cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor S1_pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Benzamidine Benzamidine Moiety (Positively Charged) Benzamidine->S1_pocket Mimics Arginine Side Chain Binds to Asp189

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamidine Scaffold - A Privileged Motif in Drug Discovery

Benzamidine and its derivatives represent a cornerstone in medicinal chemistry, primarily recognized for their ability to act as reversible, competitive inhibitors of serine proteases like trypsin.[1][2] This fundamental interaction, driven by the positively charged amidinium group mimicking the side chains of arginine and lysine, has established benzamidine as a critical pharmacophore. Its utility extends far beyond a simple protease inhibitor, with novel derivatives demonstrating a wide spectrum of biological activities, including anticoagulant, anticancer, antimicrobial, and antiparasitic effects.[3][4][5][6]

This guide provides an in-depth, experience-driven comparison of methodologies for the comprehensive biological evaluation of novel benzamidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation cascade.

Part I: In Vitro Evaluation - The Foundation of Activity and Safety Profiling

The initial phase of any drug discovery campaign is to establish a compound's biological activity and its potential for off-target toxicity. This in vitro screening funnel is designed to efficiently identify potent molecules while simultaneously flagging those with unfavorable safety profiles, saving significant resources before advancing to more complex biological systems.

A. Cytotoxicity Assessment: Establishing the Therapeutic Window

Before assessing efficacy, it is paramount to determine the concentration at which a compound becomes toxic to healthy cells. This establishes a "therapeutic window"—the concentration range where the compound elicits its desired therapeutic effect without causing significant harm. A broad therapeutic window is a hallmark of a promising drug candidate. The MTT assay is a reliable and widely adopted colorimetric method for this purpose.[7][8]

Rationale: The MTT assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a clear measure of cytotoxicity. We select a non-cancerous, robust cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, to model baseline toxicity against a normal mammalian cell type.[5][9]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate HEK-293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel benzamidine derivatives (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Table 1: Comparative Cytotoxicity of Benzamidine Derivatives against HEK-293 Cells

Compound ClassSpecific Derivative(s)Cytotoxicity ProfileCC₅₀ (µg/mL)Reference
Imino AnaloguesNBA (4a-c)Weak cytotoxicity> 7.81[5][7][10]
Heterocyclic AnaloguesOxadiazole & Triazole derivativesMinimal to no cytotoxicityNot specified[8][9]
Propamidine/Benzimidazole HybridsCompound 2Low in vitro mammalian cytotoxicityNot specified[11]
B. Target-Oriented Assays: Quantifying Potency and Mechanism

Once a safe concentration range is established, the next logical step is to quantify the compound's potency against its intended biological target.

1. Serine Protease Inhibition (Anticoagulant Activity)

The classic role of benzamidines is the inhibition of serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa.[3][12] A chromogenic substrate assay is the gold standard for quantifying this activity.

Rationale: This assay provides a direct measure of enzyme inhibition. A specific substrate for the target protease is designed with a chromophore (p-nitroaniline, pNA) attached. When the enzyme cleaves the substrate, the pNA is released, causing a color change that can be measured spectrophotometrically. The rate of color change is proportional to the enzyme's activity; thus, a reduction in this rate in the presence of an inhibitor quantifies its potency.

G cluster_assay Chromogenic Assay Principle Enzyme Enzyme Substrate Chromogenic Substrate (S-pNA) Inhibitor Benzamidine Derivative Product Cleaved Peptide + pNA (Yellow Color) No_Inhibitor With_Inhibitor

Caption: Mechanism of a chromogenic serine protease inhibition assay.

Experimental Protocol: General Serine Protease Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0). Dilute the target enzyme (e.g., human thrombin) and the corresponding chromogenic substrate (e.g., S-2238) to their working concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, the benzamidine inhibitor at various concentrations, and the enzyme. Allow this to pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance curve. Plot the reaction rates against the inhibitor concentrations. Determine the IC₅₀ (concentration for 50% inhibition) or the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon plot).[13]

Table 2: Comparative Inhibition of Coagulation Serine Proteases

CompoundTarget ProteaseInhibition Constant (Ki)Reference
Pentamidine (Bivalent)Plasmin2.1 ± 0.8 µM[13][14]
Pentamidine (Bivalent)Thrombin4.5 ± 2.3 µM[13]
Pentamidine (Bivalent)tPA43 ± 9.7 µM[13]
4-Aminomethyl Benzamidine (AMB)Plasmin1074 ± 19 µM[13]
SQ311 (1-aminoisoquinoline mimic)Factor Xa0.33 nM[3]

2. Anticancer Activity

Benzamidine derivatives have emerged as promising anticancer agents, often by targeting critical cellular processes like DNA damage repair through PARP-1 inhibition or by disrupting microtubule dynamics as tubulin polymerization inhibitors.[4][15]

Rationale: The antiproliferative activity against specific cancer cell lines is a direct measure of a compound's potential as an anticancer agent. Using a panel of cell lines (e.g., colorectal cancer lines HCT116, DLD-1) allows for the assessment of potency and selectivity.[4] The protocol is similar to the MTT assay but is focused on cancer cell viability.

G DNA_Damage DNA Single-Strand Break (Metabolic Stress, Chemotherapy) PARP1 PARP-1 Activation DNA_Damage->PARP1 Repair Base Excision Repair (BER Pathway) PARP1->Repair DSB DNA Double-Strand Break (Replication Fork Collapse) PARP1->DSB Inhibition leads to Survival Cell Survival & Proliferation Repair->Survival Inhibitor Benzamidine-based PARP-1 Inhibitor Inhibitor->PARP1 Inhibits Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis DSB->Apoptosis

Caption: Mechanism of PARP-1 inhibition by benzamidine derivatives.

Table 3: Comparative Anticancer Activity of Benzamidine Derivatives

CompoundTarget/MechanismCancer Cell LineIC₅₀Reference
13f PARP-1 InhibitorHCT116 (Colorectal)0.30 µM[4]
13f PARP-1 InhibitorDLD-1 (Colorectal)2.83 µM[4]
13f PARP-1 Enzyme Assay-0.25 nM[4]
20b Tubulin Polymerization InhibitorVarious12 - 27 nM[15]
10f Smoothened AntagonistDaoy (Medulloblastoma)Potent Inhibition[16]

3. Antimicrobial & Antiparasitic Activity

The unique structural properties of benzamidines make them effective against a range of pathogens, from bacteria involved in periodontal disease to protozoan parasites causing malaria and leishmaniasis.[5][6]

Rationale: The micro-broth dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This is a crucial first step in evaluating a compound's potential as an antibiotic or antiparasitic agent.

Experimental Protocol: Micro-broth Dilution for MIC Determination

  • Inoculum Preparation: Grow the microbial culture (e.g., P. gingivalis) to a specific density (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzamidine derivatives in a suitable growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, atmosphere) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 4: Comparative Antimicrobial and Antiparasitic Activity

Compound ClassTarget OrganismActivity MetricValueReference
Imino Bases (4a, 4c)P. gingivalisMIC31.25 - 125 µg/mL[5][10]
Propamidine/Benzimidazole Hybrid (2)G. intestinalisIC₅₀183x more active than Metronidazole[11][17]
Propamidine/Benzimidazole Hybrid (2)L. mexicanaIC₅₀11x more active than Pentamidine[11]
Benzimidazole Derivatives (3a-e)P. falciparum (Malaria)IC₅₀Nanomolar range[6]

Part II: In Vivo Evaluation - Efficacy and Safety in a Biological System

Promising candidates from in vitro screening must be validated in a living organism. This phase assesses the compound's overall behavior and therapeutic effect, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME).

A. Pharmacokinetic (PK) Profiling: What the Body Does to the Drug

Pharmacokinetics describes how a drug moves through the body.[18][19] A compound with excellent in vitro potency is useless if it is not absorbed, is metabolized too quickly, or fails to reach its target tissue.

Rationale: A rodent PK study is essential for determining key parameters like bioavailability (the fraction of the drug reaching systemic circulation), half-life (t₁/₂), and clearance. These parameters guide dose selection and scheduling for subsequent efficacy studies.[3] For instance, studies have shown that replacing the highly basic benzamidine group with mimics like 1-aminoisoquinoline can significantly improve oral absorption and overall pharmacokinetic profiles.[3]

G cluster_pk Pharmacokinetic (PK) Workflow Admin Compound Administration (e.g., Oral, IV) Sample Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Analysis Plasma Concentration Measurement (LC-MS/MS) Model PK Modeling & Analysis Params Determine Key Parameters: - Bioavailability (F%) - Half-life (t1/2) - Clearance (CL) - Volume of Distribution (Vd)

Caption: Standard workflow for a preclinical pharmacokinetic study.

B. Pharmacodynamic (PD) and Efficacy Models: What the Drug Does to the Body

Pharmacodynamics is the study of the drug's effect on the body.[20] Efficacy models are designed to replicate the disease state in an animal and test whether the drug can produce the desired therapeutic outcome.

Rationale: The choice of model is dictated by the in vitro results. For an anticancer derivative, a tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is the gold standard.[15] For an anticoagulant, an arterial thrombosis model would be appropriate. The goal is to demonstrate a dose-dependent therapeutic effect and establish a correlation between the drug's concentration in the body (PK) and its biological effect (PD).

Example In Vivo Model: Anticancer Efficacy in a Xenograft Mouse Model

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Mice are randomized into vehicle control and treatment groups. The benzamidine derivative is administered (e.g., daily via IV or oral gavage) at one or more dose levels determined from PK and toxicology studies.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further biomarker analysis.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). A successful compound will show a statistically significant reduction in tumor growth compared to the control group without causing excessive toxicity (e.g., >20% body weight loss).[15]

Conclusion: A Synergistic Approach to Drug Candidate Selection

The biological evaluation of novel benzamidine derivatives is a multi-faceted process that requires a logical, stepwise progression from in vitro characterization to in vivo validation. By first establishing a therapeutic window through cytotoxicity assays, followed by quantifying potency against specific targets, researchers can identify compounds with the highest potential. Subsequent investigation in animal models to understand the pharmacokinetic and pharmacodynamic relationship is the final, critical step in validating a derivative as a viable candidate for further preclinical and clinical development. This integrated approach ensures that only the most promising, safe, and effective compounds advance, maximizing the potential for therapeutic success.

References

  • Fuloria, S., Fuloria, N. K., Ravichandran, M., Lalitha, P., Sekar, M., Karunakaran, R., ... & Meenakshi, D. U. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

  • Musso-Buendia, A., et al. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. PubMed Central. [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Semantic Scholar. [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

  • Hernández-Vázquez, E., et al. (2020). Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. PubMed. [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PubMed. [Link]

  • Alves, N. J., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

  • Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PubMed. [Link]

  • Pinto, D. J., et al. (2001). Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. PubMed. [Link]

  • Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC - NIH. [Link]

  • Karlo, T., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

  • Sampaio, C. A., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]

  • Hernández-Vázquez, E., et al. (2020). Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. ResearchGate. [Link]

  • Tidwell, R. R., et al. (2010). Antiparasitic Compounds That Target DNA. PMC - PubMed Central. [Link]

  • Prakash S. Sukhramani, et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. [Link]

  • Stürzebecher, J., et al. (1989). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Thrombosis and Haemostasis. [Link]

  • Wang, Y., et al. (2021). Synthesis and Anticoagulant Bioactivity Evaluation of 1,2,5-Trisubstituted Benzimidazole Fluorinated Derivatives. ResearchGate. [Link]

  • S-Y, Tchokouaha, et al. (2021). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. MDPI. [Link]

  • Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • El-Naggar, M., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]

  • Fevig, J. M., et al. (2001). Benzamidine derivatives and their use as anti-coagulants.
  • Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC - PubMed Central. [Link]

  • Perveen, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]

  • Clement, B., et al. (1995). Biotransformation of benzamidine and benzamidoxime in vivo. PubMed. [Link]

  • Wang, Y., et al. (2021). Synthesis and anticoagulant bioactivity evaluation of 1,2,5-trisubstituted benzimidazole fluorinated derivatives. Semantic Scholar. [Link]

  • Kumar, S., et al. (2021). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. PubMed. [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. [Link]

  • MSD Manuals. (n.d.). Overview of Pharmacodynamics. MSD Manual Professional Version. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]

Sources

A Researcher's Guide to the Cytotoxicity Analysis of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Framework for Preclinical Evaluation

As a novel benzamidine derivative, 4-Bromo-3-methyl-benzamidine hydrochloride belongs to a class of compounds known for their activity as serine protease inhibitors.[1] Serine proteases are critical enzymes involved in numerous physiological and pathological processes, including cancer progression and metastasis, making their inhibitors a subject of intense research.[2][3] Consequently, a thorough evaluation of the cytotoxic profile of any new serine protease inhibitor is a mandatory step in preclinical development to ensure its safety and therapeutic potential.[4][5]

This guide provides a comprehensive framework for analyzing the cytotoxicity of this compound. Due to the limited publicly available cytotoxicity data for this specific compound, this document focuses on establishing a robust experimental plan, selecting appropriate comparative compounds, and detailing validated protocols to generate reliable and reproducible data.

Comparative Landscape: Selecting Appropriate Alternatives

To contextualize the cytotoxic potential of this compound, it is essential to compare it against well-characterized compounds. The ideal comparators include both a parent compound and other derivatives with known effects.

  • Benzamidine hydrochloride: The parent compound, a reversible competitive inhibitor of trypsin and other serine proteases like thrombin and plasmin.[6][7] It serves as a fundamental baseline for cytotoxicity.

  • Pentamidine: A well-known aromatic diamidine with established applications and a documented cytotoxicity profile.

  • Doxorubicin: A widely used chemotherapy agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition. It serves as a standard positive control for cytotoxicity assays.

Table 1: Comparative Cytotoxicity Data of Selected Compounds

CompoundMechanism of ActionCell LineIC50 Value
4-Bromo-3-methyl-benzamidine HCl Presumed Serine Protease Inhibitor To Be Determined To Be Determined
Benzamidine HClSerine Protease Inhibitor[6]VariousGenerally low cytotoxicity reported in standard cell lines[8]
PentamidineAntiprotozoal, AntifungalA549 (Lung Carcinoma)~25 µM
DoxorubicinDNA Intercalation, Topoisomerase II InhibitorHCT116 (Colon Carcinoma)~0.1-1 µM[9]

Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are for comparative purposes.

Phase 1: Primary Cytotoxicity Screening - Metabolic Viability Assessment

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a gold-standard, colorimetric method for this purpose.[10]

Causality Behind Experimental Choice:

The MTT assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[10] This provides a reliable measure of metabolic activity, a key indicator of cell viability. Its high-throughput compatibility makes it ideal for screening a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Allow Cells to Attach (24h) seed->attach prepare_cpd Prepare Serial Dilutions of Test Compound treat_cells Add Compound to Wells prepare_cpd->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate add_mtt Add MTT Reagent (4h) incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Read Absorbance (490-570 nm) solubilize->read calc_viability Calculate % Cell Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining compound IC50 using the MTT assay.

Detailed Protocol: MTT Assay[12][14]
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include untreated (vehicle control) and no-cell (blank) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12] Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[10][12]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[13][14]

Phase 2: Secondary Cytotoxicity Screening - Membrane Integrity Assessment

To complement the metabolic data from the MTT assay, a Lactate Dehydrogenase (LDH) assay should be performed. This assay measures cytotoxicity by quantifying damage to the plasma membrane.[15][16]

Causality Behind Experimental Choice:

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[4] Measuring extracellular LDH activity provides a direct marker of cytotoxicity, distinguishing it from simple cytostatic effects (inhibition of proliferation) that might also lower MTT readings.[9][17]

Detailed Protocol: LDH Assay[11]
  • Cell Treatment: Seed and treat cells with the compound as described in the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well.[9]

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the sample will catalyze a reaction that produces a colored formazan product.[4]

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Analysis: Compare the LDH release from treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control) to quantify cytotoxicity.

Phase 3: Mechanistic Insight - Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the next logical step is to determine the mechanism of cell death. The Annexin V & Propidium Iodide (PI) assay, analyzed via flow cytometry, is the standard method for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18][19]

Causality Behind Experimental Choice:

In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[20] Annexin V is a protein that binds specifically to PS.[19] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[18] By using both stains, we can distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[19]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry treat Treat Cells with Compound (e.g., at IC50 concentration) harvest Harvest Adherent & Suspension Cells treat->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate acquire Acquire Data on Flow Cytometer incubate->acquire gate Gate Populations (Live, Apoptotic, Necrotic) acquire->gate quantify Quantify Percentages gate->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Assay[21][24]
  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a suitable time (e.g., 24-48 hours). Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[19]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like using EDTA to preserve membrane integrity.[19]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[19][21]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.[19] To 100 µL of this cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Immediately analyze the samples by flow cytometry, quantifying the fluorescence signals to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

A systematic, multi-faceted approach is crucial for the accurate cytotoxicity profiling of a novel compound like this compound. By progressing from broad viability screening (MTT) to more specific membrane integrity (LDH) and mechanistic (Annexin V/PI) assays, researchers can build a comprehensive understanding of the compound's cellular effects. Comparing the results to a parent compound like benzamidine and a standard cytotoxic agent like doxorubicin will provide essential context for its potential as a therapeutic agent or research tool. This structured approach ensures scientific rigor and produces the high-quality, self-validating data required for further drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanaprakasam, J. N., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Al-Ghamdi, M. S., Al-Ghamdi, S. A., Adnan, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH National Library of Medicine. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Bull. Chem. Soc. Ethiop. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1339. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay and IC50 Calculation. Retrieved from [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • ResearchGate. (2024). Assessment of Cytotoxic Effects of Plant Protease Inhibitors on Cancerous Cell Lines. Retrieved from [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(11), 6098. Retrieved from [Link]

  • Preprints.org. (2024). Assessment of cytotoxic effects of plant protease inhibitors on cancerous cell lines. Retrieved from [Link]

  • NIH National Library of Medicine. (2007). Serine protease inhibitors and cytotoxic T lymphocytes. PubMed. Retrieved from [Link]

  • MedCrave online. (2020). Plant protease inhibitors as specific strategies against cancer cells. Retrieved from [Link]

  • NIH PubChem. (n.d.). Benzamidine. Retrieved from [Link]

  • NIH PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Bromo-3-methyl-benzamidine hydrochloride, a compound often used in the synthesis of enzyme inhibitors and other biologically active molecules, require a protocol grounded in scientific integrity and regulatory compliance. This guide provides a comprehensive, step-by-step plan for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical action.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is an irritant and is harmful if ingested.[1][2] The primary risks associated with this compound necessitate handling it as a hazardous substance from acquisition to disposal.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Table 1: GHS Hazard Profile for this compound

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2] GHS07 (Exclamation Mark)[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2] GHS07 (Exclamation Mark)

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] | GHS07 (Exclamation Mark) |

This data is synthesized from available Safety Data Sheets (SDS) for this compound and its close analogs.[1][2]

The hydrochloride salt form implies good water solubility. This property, combined with its toxicity, makes aqueous contamination a significant concern. Therefore, the cardinal rule of disposal is clear.

The Core Disposal Directive: Prohibit Drain and Trash Disposal

Under no circumstances should this compound or its containers be disposed of down the drain or in regular solid waste.[3][4]

  • Scientific Rationale: As a water-soluble, halogenated aromatic amine derivative, this compound poses a risk to aquatic ecosystems. Standard wastewater treatment facilities are not designed to neutralize or filter such specialized chemical structures. Its introduction into the sewer system can lead to environmental persistence and harm to aquatic life.[5][6] Furthermore, halogenated compounds can contribute to the formation of harmful disinfection byproducts during water treatment.

  • Regulatory Compliance: Federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA), mandate that chemical wastes exhibiting hazardous characteristics (e.g., toxicity, irritancy) be managed as regulated hazardous waste.[3][7] Improper disposal can lead to significant institutional fines and legal penalties.[3]

Standard Operating Procedure for Disposal

This protocol ensures safety, compliance, and a clear chain of custody for the chemical waste, from the laboratory bench to its final disposition by a licensed professional.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in Table 1.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear a lab coat and impervious gloves (nitrile or neoprene are generally suitable for incidental contact). Ensure gloves are thoroughly washed or disposed of after handling.[2]

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a full-face respirator with an appropriate particulate filter is necessary. All handling of the solid should ideally occur within a certified chemical fume hood to prevent inhalation.[2]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions within a waste container.

  • Primary Container: Collect all waste containing this compound (e.g., leftover solid, contaminated spatulas, weighing paper, rinsate from glassware) in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw-on cap is appropriate.[8]

  • Segregation Principle: This waste stream should be classified as Non-Halogenated or Halogenated Organic Solid Waste (check with your institution's EHS for specific classification). Do not mix it with other waste categories like strong acids, bases, or oxidizers.[9][10] Mixing with strong bases could deprotonate the hydrochloride salt, while mixing with strong oxidizers could lead to a vigorous, potentially hazardous reaction.

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • Attach a hazardous waste tag, provided by your institution's Environmental Health & Safety (EHS) department, to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate list of all other components in the container, including solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started and the name of the principal investigator or lab group.

Step 4: Storage in a Designated Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA for temporary storage.[9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9] A designated area within a chemical fume hood or a secondary containment tray on a benchtop is a common practice.

  • Container Management: The waste container must be kept securely closed at all times, except when actively adding waste.[9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[3]

Step 5: Arrange for Professional Disposal

Laboratory personnel are responsible for the initial steps of accumulation and labeling; final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or is ready for removal, contact your institution's EHS office to schedule a pickup. Do not attempt to transport the waste yourself.

  • Licensed Waste Broker: The EHS department works with licensed hazardous waste brokers and Treatment, Storage, and Disposal Facilities (TSDFs).[11] These contractors are equipped to transport the waste and dispose of it using compliant methods, such as high-temperature incineration with flue gas scrubbing, which is a common and effective method for destroying organic chemical waste.

Disposal and Spill Management Workflow

The following diagram illustrates the decision-making process for the safe management of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposition A Identify Need for Disposal of 4-Bromo-3-methyl-benzamidine HCl B Consult SDS & Conduct Risk Assessment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is this a spill? C->D E Routine Waste Collection D->E No F SPILL RESPONSE (Follow EHS Protocol) D->F Yes G Collect Waste in a Designated, Compatible Container E->G H Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) G->H I Affix Hazardous Waste Label (Complete All Fields) H->I J Store in Designated SAA (Keep Container Closed) I->J K Container Full or Waste No Longer Generated? J->K K->J No L Contact EHS for Waste Pickup K->L Yes M Professional Disposal by Licensed Contractor (e.g., Incineration) L->M

Caption: Waste management workflow for 4-Bromo-3-methyl-benzamidine HCl.

References

  • Fluorochem. (n.d.). 4-Bromo-3-methyl-benzamidine; hydrochloride Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Bromo-3-methyl-benzamidine; hydrochloride.
  • CymitQuimica. (n.d.). 3-Bromo-4-fluoro-benzamidine, HCl.
  • Echemi. (n.d.). 4-bromo-N-(3,4-dimethoxyphenyl)benzamide Safety Data Sheets.
  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzaldehyde.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Benzamidine hydrochloride.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methylbenzaldehyde.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Cayman Chemical. (2023). Benzamidine (hydrochloride) - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • ChemicalBook. (n.d.). BENZAMIDINE - Safety Data Sheet.
  • Apollo Scientific. (2023). Safety Data Sheet: Benzamidine hydrochloride anhydrous.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-bromo-3-methylbenzoate.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2022). Safety Data Sheet: Benzamidine hydrochloride.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety data sheet: Benzamidine hydrochloride monohydrate.

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-3-methyl-benzamidine hydrochloride: A Protocol for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug discovery and development demands not only scientific rigor but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to ensure a secure laboratory environment, which begins with a profound understanding of the materials we handle. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-3-methyl-benzamidine hydrochloride, a compound of interest in various research applications.

This document moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary safety protocols, empowering you to work with confidence and precision. By internalizing these field-proven insights, you will not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your research.

Hazard Identification: Understanding the Compound

This compound is a substituted aromatic compound that requires careful handling due to its specific toxicological profile.[1] A thorough risk assessment is the foundational step before any laboratory work commences. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[1][2] Understanding these hazards is not merely a regulatory formality; it is the scientific basis upon which we build our entire safety protocol. Each piece of personal protective equipment and every handling procedure is a direct countermeasure to these identified risks.

Core Directive: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is your most immediate line of defense. The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures to be performed.

Eye and Face Protection: Shielding Against the Unseen

Why it's essential: this compound is classified as a serious eye irritant.[1][2] Accidental contact from a splash or airborne dust can cause significant and painful damage.

  • Standard Protocol: At a minimum, wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Elevated Risk Protocol: When there is a heightened risk of splashing or dust generation (e.g., weighing larger quantities, sonicating solutions), a face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: The Critical Barrier

Why it's essential: This compound is a known skin irritant.[1] Furthermore, aromatic and halogenated hydrocarbons have the potential to permeate or degrade standard glove materials.[5] Therefore, glove selection cannot be arbitrary.

  • Glove Selection: Standard disposable nitrile gloves provide a good baseline of protection for incidental contact.[4] However, for prolonged handling or in situations with a higher risk of exposure, it is crucial to consult the glove manufacturer's chemical resistance data.[4][6] For aromatic solvents, specialized gloves such as Ansell ALPHATEC® PVA or Barrier® gloves may be more appropriate.[6]

  • Proper Technique: Always inspect gloves for tears or punctures before use.[4] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] Contaminated gloves must be disposed of immediately as hazardous waste.[1] Always wash hands thoroughly with soap and water after removing gloves.[1][7][8]

Body Protection: Minimizing Dermal Exposure

Why it's essential: Protective clothing prevents the compound from coming into contact with your skin and contaminating your personal clothing.

  • Laboratory Coat: A properly fitting, buttoned lab coat is mandatory.[4]

  • Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure full skin coverage.[4][9] Perforated shoes or sandals are strictly prohibited in the laboratory.[9]

Respiratory Protection: Controlling Inhalation Risks

Why it's essential: As a dust, this compound can cause respiratory tract irritation if inhaled.[1][2]

  • Primary Control: The most effective way to control this hazard is through engineering controls. Always handle the solid material in a certified chemical fume hood.[1]

  • When a Respirator is Required: In the rare event that engineering controls are not feasible or if you are cleaning up a significant spill that has generated dust, respiratory protection is required.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator with the appropriate particulate filter should be used.[2] All respirator use must be in accordance with a formal respiratory protection program, which includes fit testing and medical evaluation.[4]

Operational Plan: From Storage to Solution

A systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls and Storage
  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated place.[1][8] The container must be kept tightly closed to prevent absorption of moisture and potential degradation.[1][2]

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your PPE is correctly donned and the chemical fume hood is functioning properly.

  • Weighing: Conduct all weighing of the solid powder within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using solvents like DMSO or DMF, be aware of their own specific handling requirements.[10]

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Always wash your hands thoroughly after completing your work and before leaving the lab.[8]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Weigh Solid Compound B->C D 4. Prepare Solution (Add solid to solvent) C->D E 5. Tightly Seal Container D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Waste Properly F->G H 8. Doff PPE & Wash Hands G->H

Emergency and Disposal Protocols: Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is critical.

Exposure Response
  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation occurs or persists.[2]

  • Eye Contact: Immediately rinse cautiously with water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell or breathing is difficult, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Immediately call a poison center or doctor for treatment advice.[1]

Emergency Response Flowchart

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion start Exposure Event s1 Remove Contaminated Clothing start->s1 e1 Rinse with Water (15+ min) start->e1 i1 Move to Fresh Air start->i1 g1 Rinse Mouth with Water start->g1 s2 Wash with Soap & Water (15+ min) s1->s2 s3 Seek Medical Attention if Irritation Persists s2->s3 e2 Remove Contact Lenses (if possible) e1->e2 e3 Seek IMMEDIATE Medical Attention e2->e3 i2 Call for Medical Help if Unwell i1->i2 g2 DO NOT Induce Vomiting g1->g2 g3 Call POISON CENTER Immediately g2->g3

Spill Management
  • Minor Spills (Solid): For small spills, avoid generating dust.[7][8] Carefully sweep up the material and place it in a suitable, sealed container for waste disposal.[2]

  • Major Spills: Evacuate the area immediately.[7] Alert your institution's emergency response team.[11] Increase ventilation if it is safe to do so. Only personnel with the appropriate training and PPE should attempt to clean up a major spill.[11] The spilled material should be absorbed with an inert material like sand or vermiculite before being placed in a container for disposal.[1]

Waste Disposal

All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.[1] Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2] Do not discharge into drains or the environment.[1]

By adhering to these rigorous safety and handling protocols, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of innovative and successful research.

References

  • Carl ROTH (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Available at: [Link]

  • NMSU Safety (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available at: [Link]

  • CP Lab Safety (n.d.). Chemical Resistant Gloves. Available at: [Link]

  • Wikipedia (n.d.). Benzamidine. Available at: [Link]

  • ChemTalk (n.d.). Lab Safety Equipment & PPE. Available at: [Link]

  • Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. Available at: [Link]

  • Capot Chemical (n.d.). MSDS of 4-Bromo-2-methyl-benzamidine hydrochloride. Available at: [Link]

  • Dr.Oracle (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methyl-benzamidine hydrochloride
Reactant of Route 2
4-Bromo-3-methyl-benzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.